molecular formula C29H33N9O13S3 B12723627 Avycaz CAS No. 1393723-27-7

Avycaz

Cat. No.: B12723627
CAS No.: 1393723-27-7
M. Wt: 811.8 g/mol
InChI Key: LVFGWOQWXQLVRO-XJDKXYGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avycaz is a fixed-dose combination research compound consisting of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-beta-lactam beta-lactamase inhibitor . This combination is of significant interest in microbiological and antimicrobial resistance research. The ceftazidime component functions by binding to penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis . The avibactam component protects ceftazidime from degradation by inactivating a broad range of beta-lactamase enzymes, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC-type beta-lactamases . This mechanism makes this compound a valuable tool for in vitro studies involving multidrug-resistant Gram-negative pathogens. Its research applications include exploring antibacterial efficacy against designated susceptible microorganisms such as Enterobacteriaceae and Pseudomonas aeruginosa . This compound is supplied as a sterile powder for constitution . This product is labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . RUO products are specifically for laboratory research phases and are not validated or approved for clinical diagnostics .

Properties

CAS No.

1393723-27-7

Molecular Formula

C29H33N9O13S3

Molecular Weight

811.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1

InChI Key

LVFGWOQWXQLVRO-XJDKXYGGSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Avycaz (Ceftazidime-Avibactam): A Technical Guide to its Mechanism of Action Against Carbapenem-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biochemical and microbiological mechanisms by which Avycaz (ceftazidime-avibactam) overcomes key resistance pathways in carbapenem-resistant Enterobacterales (CRE). It includes summaries of efficacy data, detailed experimental protocols, and visualizations of the core mechanisms.

Executive Summary

Carbapenem-resistant Enterobacterales (CRE) represent a critical global health threat due to their extensive antibiotic resistance, limiting therapeutic options. This compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), provides a potent therapeutic solution against many CRE isolates. Avibactam restores ceftazidime's efficacy by inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes, which are primary drivers of carbapenem (B1253116) resistance.[1][2][3] This document elucidates this synergistic mechanism of action.

The Dual-Component Mechanism of this compound

The efficacy of this compound against CRE is a direct result of the complementary actions of its two components:

  • Ceftazidime: A β-lactam antibiotic that inhibits bacterial cell wall synthesis. Its bactericidal action is mediated by binding to essential penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis and leading to cell lysis.[4][5] In CRE, ceftazidime alone is often rendered ineffective by potent β-lactamase enzymes.

  • Avibactam: A novel diazabicyclooctane β-lactamase inhibitor.[3] Unlike traditional inhibitors, it does not contain a β-lactam core. Avibactam covalently binds to the active site of specific β-lactamases in a reversible manner.[6][7] This binding prevents the hydrolysis and inactivation of ceftazidime, allowing the cephalosporin to reach its PBP targets.[5] Avibactam's spectrum of inhibition is crucial for its anti-CRE activity, covering key carbapenemases such as KPC and OXA-48, as well as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases that are frequently co-produced.[6][8]

It is critical to note that avibactam does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][8] Therefore, this compound is not effective against MBL-producing CRE.[9][10]

G Figure 1: Synergistic Mechanism of this compound cluster_cre CRE Cell Periplasm Ceftazidime Ceftazidime BetaLactamase β-Lactamase Enzyme (KPC, OXA-48, AmpC) Ceftazidime->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binding & Inhibition Avibactam Avibactam Avibactam->BetaLactamase Covalent Inhibition CellWall Cell Wall Synthesis PBP->CellWall Blocked Outcome Cell Lysis & Bacterial Death CellWall->Outcome Disruption G Figure 2: Broth Microdilution Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis Isolate 1. Subculture CRE Isolate on Agar Plate Suspension 3. Create 0.5 McFarland Bacterial Suspension Isolate->Suspension Media 2. Prepare Serial Dilutions of this compound in CAMHB Inoculate 4. Dilute and Inoculate Microdilution Tray Media->Inoculate Suspension->Inoculate Incubate 5. Incubate at 35°C for 18-24 hours Inoculate->Incubate Read 6. Read Wells for Visible Growth Incubate->Read MIC 7. Determine MIC Read->MIC G Figure 3: Avibactam's Covalent Inhibition Pathway E_I Enzyme + Avibactam (Free State) EI E • I (Non-covalent Complex) E_I->EI k₁ (Binding) EI->E_I k₋₁ (Dissociation) EI_star E-I* (Covalent Acyl-Enzyme Complex - INACTIVE) EI->EI_star k₂ (Acylation) E_P Enzyme + Avibactam (Reformed/Released) EI_star->E_P k₋₂ (Deacylation - Slow)

References

Ceftazidime-Avibactam Activity Against KPC-Producing Klebsiella pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae (KPC-Kp) represents a significant global health threat due to its extensive antibiotic resistance, leading to limited treatment options and high mortality rates. The combination of ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic agent against these challenging pathogens. Avibactam effectively restores the activity of ceftazidime by inhibiting KPC enzymes, which are class A serine β-lactamases. This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity against KPC-Kp, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

In Vitro Susceptibility of KPC-Producing Klebsiella pneumoniae to Ceftazidime-Avibactam

The in vitro activity of ceftazidime-avibactam against KPC-producing K. pneumoniae has been extensively evaluated in numerous studies. The data consistently demonstrates potent activity, although resistance can emerge.

Table 1: Ceftazidime-Avibactam (CAZ-AVI) MIC Distribution for KPC-Producing Klebsiella pneumoniae

Study Region/YearNumber of IsolatesCAZ-AVI MIC50 (µg/mL)CAZ-AVI MIC90 (µg/mL)Susceptibility Rate (%)Reference
China (pre-2020)3471/42/499.7[1]
Global (2009-2014)554--98.7[2]
United States (2013)1201/44/4-[3]
China (CR-hvKp)65≤1≤1100[4]

Note: Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoint is ≤8/4 µg/mL according to CLSI and EUCAST guidelines.[5] CR-hvKp: Carbapenem-resistant hypervirulent Klebsiella pneumoniae.

Mechanisms of Action and Resistance

The primary mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam protects ceftazidime from hydrolysis by KPC enzymes. However, resistance to ceftazidime-avibactam can develop through several mechanisms.

Key Resistance Mechanisms:
  • Mutations in the blaKPC gene: Amino acid substitutions, particularly in the Ω-loop of the KPC enzyme (e.g., D179Y), can enhance ceftazidime hydrolysis or reduce avibactam binding.[6][7][8] Some mutations can paradoxically restore susceptibility to carbapenems.[7][8]

  • Increased blaKPC expression: Higher copy numbers of the blaKPC gene can lead to increased enzyme production, overwhelming the inhibitory effect of avibactam.[8]

  • Porin mutations: Deficiencies in outer membrane porins, such as OmpK35 and OmpK36, can reduce the influx of ceftazidime into the bacterial cell.[6][8]

  • Efflux pump overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the cell.[8]

Mechanism of Action and Resistance to Ceftazidime-Avibactam cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes KPC KPC Enzyme Ceftazidime_in Ceftazidime KPC->Ceftazidime_in Hydrolyzes Ceftazidime_in->PBP Inhibits Efflux Efflux Pump Overexpression Ceftazidime_in->Efflux Pumped out Avibactam_in Avibactam Avibactam_in->KPC Inhibits KPC_mut Mutated KPC (e.g., D179Y) Avibactam_in->KPC_mut Reduced Inhibition KPC_mut->Ceftazidime_in Enhanced Hydrolysis Porin_mut Porin Deficiency (OmpK35/36) Porin Porin Channel Porin_mut->Porin Reduces function KPC_exp Increased blaKPC Expression KPC_exp->KPC Increases amount Ceftazidime_out Ceftazidime Ceftazidime_out->Porin Avibactam_out Avibactam Avibactam_out->Porin Porin->Ceftazidime_in Porin->Avibactam_in

Fig. 1: Mechanism of Ceftazidime-Avibactam and Resistance Pathways.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The minimal inhibitory concentrations (MICs) of ceftazidime-avibactam are determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Method: Broth microdilution is the reference method.[9][10]

  • Media: Cation-adjusted Mueller-Hinton broth.

  • Avibactam Concentration: A fixed concentration of 4 µg/mL of avibactam is used in combination with twofold serial dilutions of ceftazidime.[3][5]

  • Quality Control: E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are used as quality control strains.[4][10]

  • Interpretation: MICs are interpreted based on established clinical breakpoints (e.g., CLSI: ≤8/4 µg/mL for susceptible).[5][10]

Molecular Characterization of Resistance

Identifying the genetic basis of resistance is crucial for understanding its emergence and spread.

  • PCR and Sanger Sequencing: Used to detect the presence of β-lactamase genes (e.g., blaKPC, blaCTX-M, blaTEM, blaSHV) and to identify mutations within these genes and in porin genes (ompK35/36).[6]

  • Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance mechanisms, including novel gene mutations, plasmid-borne resistance determinants, and gene copy number variations.[7]

  • Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of resistance-conferring genes, such as blaKPC.

Workflow for Characterizing Ceftazidime-Avibactam Resistance Isolate Clinical KPC-Kp Isolate AST Antimicrobial Susceptibility Testing (Broth Microdilution) Isolate->AST Resistant Resistant Phenotype (MIC ≥16/4 µg/mL) AST->Resistant Susceptible Susceptible Phenotype (MIC ≤8/4 µg/mL) AST->Susceptible DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction WGS Whole-Genome Sequencing (WGS) DNA_Extraction->WGS PCR PCR & Sanger Sequencing (blaKPC, ompK35/36) DNA_Extraction->PCR qRT_PCR qRT-PCR (Gene Expression) DNA_Extraction->qRT_PCR Analysis Bioinformatic Analysis (Gene mutations, Plasmids, Copy Number) WGS->Analysis Mechanism Identify Resistance Mechanism(s) Analysis->Mechanism PCR->Mechanism qRT_PCR->Mechanism

Fig. 2: Experimental workflow for resistance characterization.
In Vitro and In Vivo Efficacy Models

  • Time-Kill Assays: These assays evaluate the bactericidal activity of ceftazidime-avibactam over time. Bacterial cultures are exposed to various concentrations of the drug (e.g., 2x, 4x, 8x MIC), and bacterial counts (CFU/mL) are determined at different time points.[9][11]

  • Hollow-Fiber Infection Model (HFIM): This dynamic in vitro model simulates human pharmacokinetic profiles to study the pharmacodynamics of the drug and the emergence of resistance over several days.[12]

  • Animal Models (e.g., Murine Infection Model): In vivo models, such as thigh or lung infection models in mice, are used to assess the efficacy of ceftazidime-avibactam in a living organism. Efficacy is often measured by the reduction in bacterial burden in tissues (e.g., spleen, liver) compared to untreated controls.[9][11]

Clinical Considerations and Future Directions

Ceftazidime-avibactam is a valuable agent for treating serious infections caused by KPC-Kp.[13] However, the emergence of resistance, even during therapy, is a growing concern.[7][14] This underscores the importance of appropriate dosing, infection control measures, and ongoing surveillance.[12]

Future research should focus on:

  • Understanding the clinical impact of different resistance mechanisms.

  • Developing rapid diagnostics to detect resistance.

  • Investigating combination therapies to prevent the emergence of resistance.[15]

  • Optimizing dosing strategies, potentially through therapeutic drug monitoring.[16]

Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against the majority of KPC-producing Klebsiella pneumoniae isolates. However, the pathogen's ability to develop resistance through various mechanisms necessitates a thorough understanding of its activity, robust surveillance, and judicious clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to continue advancing our knowledge and strategies in combating this critical antibiotic resistance threat.

References

In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination β-lactam/β-lactamase inhibitor antibiotic. The document summarizes quantitative susceptibility data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support research and development efforts in the field of infectious diseases.

Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime (B193861), with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1][2] This combination is designed to combat a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are a growing public health concern.[3][4] Avibactam's unique mechanism of action restores the in vitro activity of ceftazidime against bacteria that produce certain β-lactamase enzymes, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][2]

Avibactam has been shown to be a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[2][5] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][6] However, it is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][4]

This guide will delve into the specific in vitro activity of ceftazidime-avibactam against key Gram-negative pathogens, providing quantitative data from various surveillance studies. It will also outline the standardized methodologies used to determine this activity and provide visual representations of the underlying biochemical pathways and experimental procedures.

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of ceftazidime-avibactam against a broad range of Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as percentage susceptibility, have been compiled from multiple large-scale surveillance studies.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

OrganismRegion/StudyYear(s)NMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Enterobacterales (overall)Latin America2015-20177729-0.599.3%[7]
Enterobacterales (overall)Middle East2015-2018---99.1%[8]
Enterobacterales (overall)Africa2015-2018---98.0%[8]
Enterobacterales (overall)USA201286400.120.2599.8% (at ≤4 µg/mL)[5]
Enterobacteriaceae from pneumonia patientsUSA2011-2015-0.120.599.9%[6]
Carbapenem-Resistant Enterobacteriaceae (CRE)USA2011-20151890.5298.0%[6]
ESBL-producing EnterobacteralesQatar-109--99.1%[9]
KPC-producing EnterobacteralesChile2015-2021---91.67%[10]
Escherichia coli (ESBL phenotype)USA2012--->99.9% inhibited at ≤4 µg/mL[5]
Klebsiella pneumoniae (ESBL phenotype)USA2012---99.3% inhibited at ≤4 µg/mL[5]
Klebsiella pneumoniae (Meropenem-nonsusceptible)USA2012---Active[5]
Enterobacter cloacae (Ceftazidime-nonsusceptible)USA2012---Active[5]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

OrganismRegion/StudyYear(s)NMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
P. aeruginosaLatin America2015-20172053--86.6%[7]
P. aeruginosaMiddle East2015-2018---92-93%[8]
P. aeruginosaAfrica2015-2018---92-93%[8]
P. aeruginosaUSA20121967--96.9% (at ≤8 µg/mL)[5]
P. aeruginosa from pneumonia patientsUSA2011-201534022496.6%[6]
Meropenem-nonsusceptible P. aeruginosaUSA2011-2015-41686.3%[6]
Multidrug-Resistant (MDR) P. aeruginosaLatin America2015-2017712--61.4%[7]

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Other Non-fermenting Gram-Negative Bacilli

OrganismRegion/StudyYear(s)NMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Acinetobacter spp.USA201232116>32-[5]
Acinetobacter baumannii---8>16Limited activity[11]
Stenotrophomonas maltophilia-----Generally resistant[3]

Table 4: In Vitro Activity of Ceftazidime-Avibactam against Anaerobic Bacteria

OrganismMIC Range (µg/mL)Activity
Bacteroides spp.ElevatedLimited/Unpredictable[1][3][11]
Clostridium spp.-Resistant[3]
Fusobacterium spp.-Some in vitro activity[3]
Propionibacterium spp.-Some in vitro activity[3]
Prevotella spp.Avibactam reduces ceftazidime MICPotential for clinical effectiveness[11]
Porphyromonas spp.Avibactam reduces ceftazidime MICPotential for clinical effectiveness[11]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of ceftazidime-avibactam is prepared at a known concentration. Avibactam is maintained at a fixed concentration of 4 µg/mL in the final test wells.[5][12]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Inoculation of Microdilution Trays: Commercially or laboratory-prepared microdilution trays containing serial dilutions of ceftazidime (with a fixed concentration of 4 µg/mL avibactam) in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Reading of Results: After incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of ceftazidime-avibactam that prevents visible growth.

  • Quality Control: Concurrent testing of quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) is performed to ensure the accuracy and reproducibility of the test.

Disk Diffusion Method (CLSI M02)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.

Principle: A paper disk impregnated with a specific amount of the antimicrobial agent is placed on the surface of an agar (B569324) plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antimicrobial agent diffuses from the disk into the agar. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.

Key Steps:

  • Preparation of Inoculum: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: A disk impregnated with ceftazidime-avibactam (e.g., 30/20 µg or 10/4 µg) is placed on the inoculated agar surface.[13]

  • Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16 to 18 hours.

  • Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.

  • Interpretation of Results: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria established by the CLSI.[14][15]

Visualizations

The following diagrams illustrate the mechanism of action of ceftazidime-avibactam, the mechanism of resistance it overcomes, and a typical experimental workflow for susceptibility testing.

cluster_0 Bacterial Cell cluster_1 Ceftazidime-Avibactam Action PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits Avibactam Avibactam BetaLactamase β-Lactamase Avibactam->BetaLactamase Inhibits BetaLactamase->Ceftazidime Hydrolyzes (Inactivates)

Caption: Mechanism of action of ceftazidime-avibactam.

cluster_bmd Broth Microdilution (CLSI M07) cluster_dd Disk Diffusion (CLSI M02) start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_bmd Inoculate Microdilution Tray (Ceftazidime-Avibactam dilutions) prep_inoculum->inoculate_bmd inoculate_dd Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_dd incubate_bmd Incubate (35°C, 16-20h) inoculate_bmd->incubate_bmd read_mic Read MIC (Lowest concentration with no visible growth) incubate_bmd->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI Breakpoints read_mic->interpret apply_disk Apply Ceftazidime-Avibactam Disk inoculate_dd->apply_disk incubate_dd Incubate (35°C, 16-18h) apply_disk->incubate_dd measure_zone Measure Zone of Inhibition incubate_dd->measure_zone measure_zone->interpret

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against a wide spectrum of clinically important Gram-negative pathogens, including many multidrug-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[12][16] Its efficacy is particularly noteworthy against isolates producing ESBLs, KPCs, and AmpC β-lactamases.[1][6] However, its activity is limited against metallo-β-lactamase producers and certain non-fermenting bacilli like Acinetobacter baumannii and Stenotrophomonas maltophilia.[3][5] The in vitro activity against anaerobic bacteria is variable and generally limited.[1][11]

The standardized methodologies outlined by the CLSI are crucial for the accurate and reproducible determination of ceftazidime-avibactam's in vitro activity.[10][17][18] The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to address the challenges of antimicrobial resistance. Continued surveillance and adherence to standardized testing methods will be essential for monitoring the long-term effectiveness of this important therapeutic agent.

References

An In-depth Technical Guide to the Molecular Basis of Avibactam's Inhibition of β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance. This technical guide provides a comprehensive overview of the molecular basis of avibactam's inhibitory action against serine β-lactamases, detailing its mechanism, kinetics, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action

Avibactam is a diazabicyclooctane (DBO) derivative that inhibits a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam's mechanism is characterized by a unique reversible covalent inhibition.[3][4]

The inhibitory process can be broken down into three key steps:

  • Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex. This initial interaction positions the inhibitor for the subsequent chemical reaction.

  • Covalent Acylation: The catalytic serine residue (Ser70 in the standard Ambler numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea (B33335) moiety.[5] This results in the opening of the five-membered ring of avibactam and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][6]

  • Reversible Deacylation (Recyclization): A key feature that distinguishes avibactam from other inhibitors is the reversibility of the covalent bond.[4] The carbamoyl-enzyme complex can undergo deacylation, which predominantly proceeds through recyclization, where the five-membered ring of avibactam reforms, and the intact, active inhibitor is released.[7][8] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules. A much slower, minor pathway of hydrolysis of the acyl-enzyme complex can also occur, particularly with certain enzymes like KPC-2, which may involve fragmentation of the avibactam molecule.[9][10]

The following diagram illustrates the molecular pathway of avibactam's inhibitory action:

avibactam_mechanism cluster_binding Initial Binding cluster_acylation Covalent Inhibition cluster_deacylation Release & Regeneration E_Avi E + Avibactam E_Avi_complex Non-covalent Complex (E·Avibactam) E_Avi->E_Avi_complex k1 E_Avi_complex->E_Avi k-1 Acyl_enzyme Covalent Carbamoyl-Enzyme (E-Avibactam) E_Avi_complex->Acyl_enzyme k2 (Acylation) E_Avi_released E + Avibactam (recycled) Acyl_enzyme->E_Avi_released k-2 (Recyclization) [Major Pathway] Hydrolyzed_product E + Hydrolyzed Product Acyl_enzyme->Hydrolyzed_product k3 (Hydrolysis) [Minor Pathway] experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Characterization cluster_biophysical Biophysical & Structural Analysis cluster_cellular Cellular & In Vivo Evaluation a Inhibitor Library b High-Throughput Screening (e.g., IC50 determination) a->b c Enzyme Kinetics Assays b->c d Determination of k2/Ki and koff c->d e Mass Spectrometry d->e f X-ray Crystallography d->f g Analysis of Covalent Adduct & Fragmentation e->g h 3D Structure of Enzyme-Inhibitor Complex f->h i MIC Determination with β-Lactam Partner g->i h->i j In Vivo Efficacy Studies (Animal Models) i->j

References

Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.[1][2] Developed to be co-administered with β-lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β-lactamase enzymes.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Avibactam is a synthetic diazabicyclooctane derivative.[2] Its unique structure, lacking a traditional β-lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β-lactamases.

Table 1: Chemical and Physical Properties of Avibactam

PropertyValueReference(s)
IUPAC Name [(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1]
Chemical Formula C₇H₁₁N₃O₆S[1]
Molecular Weight 265.25 g/mol [1]
CAS Number 1192500-31-4[1]
Melting Point >208°C (decomposes)[3]
Solubility Soluble in water and DMSO.[4]
pKa Data not readily available in cited literature.
Appearance White to beige powder.[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.

Table 2: Spectroscopic Data for Avibactam

TechniqueDataReference(s)
¹H NMR Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis.[2]
¹³C NMR Specific chemical shifts are not detailed in the provided search results but are essential for structural confirmation.[5][6]
IR Spectroscopy Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results.[7][8]
Mass Spectrometry ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode.

Mechanism of Action

Avibactam is a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β-lactamase inhibitors, avibactam's mechanism does not involve a β-lactam ring.

The inhibitory process begins with the acylation of the active site serine residue of the β-lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β-lactamases.[11]

Avibactam_Mechanism_of_Action Mechanism of Avibactam Inhibition of Serine β-Lactamases Avibactam Avibactam EnzymeComplex Non-covalent Enzyme-Inhibitor Complex Avibactam->EnzymeComplex Binding BetaLactamase Serine β-Lactamase (Active) BetaLactamase->EnzymeComplex Hydrolysis Hydrolysis of β-lactam antibiotic BetaLactamase->Hydrolysis Catalysis AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) EnzymeComplex->AcylEnzyme Acylation (Ring Opening) Deacylation Slow Deacylation (Reversibility) AcylEnzyme->Deacylation BetaLactam β-lactam Antibiotic AcylEnzyme->BetaLactam Protection InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic Deacylation->Avibactam Regeneration Deacylation->BetaLactamase BetaLactam->BetaLactamase Substrate Binding Avibactam_Synthesis_Workflow Generalized Workflow for Avibactam Synthesis Start Starting Material (e.g., Pyroglutamic acid derivative) Step1 Formation of piperidine (B6355638) ring with desired stereochemistry Start->Step1 Step2 Introduction of the benzyloxyamino group Step1->Step2 Step3 Cyclization to form the diazabicyclooctane core Step2->Step3 Step4 Amidation of the carboxylate Step3->Step4 Step5 Debenzylation and Sulfation Step4->Step5 Step6 Purification and Salt Formation (e.g., Sodium Salt) Step5->Step6 Final Avibactam Sodium Step6->Final

References

Ceftazidime-Avibactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor. This combination has demonstrated significant in vitro and clinical efficacy against multidrug-resistant Pseudomonas aeruginosa (MDR-PA), a pathogen of critical concern due to its intrinsic and acquired resistance mechanisms. This guide provides a comprehensive overview of the mechanism of action, resistance pathways, clinical efficacy, and detailed experimental protocols relevant to the study of ceftazidime-avibactam in the context of MDR-PA.

Introduction to Ceftazidime-Avibactam

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium responsible for a wide array of serious infections, particularly in healthcare settings.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics has rendered many conventional therapies ineffective, leading to the classification of some strains as multidrug-resistant (MDR) or extensively drug-resistant (XDR).[1]

Ceftazidime (B193861), a well-established third-generation cephalosporin, has broad activity against many Gram-negative bacteria, including P. aeruginosa.[1] However, its utility has been compromised by the increasing prevalence of β-lactamases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic.[1] Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of ceftazidime against many β-lactamase-producing bacteria.[1] Avibactam inhibits Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1] It is important to note that avibactam does not inhibit class B metallo-β-lactamases (MBLs).[1]

The combination of ceftazidime and avibactam provides a crucial therapeutic option for infections caused by MDR-PA.[1] In Europe and the US, ceftazidime-avibactam is approved for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1]

Mechanism of Action

The synergistic action of ceftazidime and avibactam is central to its efficacy against resistant P. aeruginosa.

  • Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.

  • Avibactam: Avibactam protects ceftazidime from degradation by a wide range of serine β-lactamases.[1] By inactivating these enzymes, avibactam restores the antibacterial activity of ceftazidime.[1]

G cluster_bacterium Pseudomonas aeruginosa Ceftazidime Ceftazidime PBPs PBPs Ceftazidime->PBPs Binds to Avibactam Avibactam Beta-lactamase Beta-lactamase Avibactam->Beta-lactamase Inhibits Cell_Wall_Synthesis Cell_Wall_Synthesis PBPs->Cell_Wall_Synthesis Inhibits Beta-lactamase->Ceftazidime Inactivates Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Mechanism of action of ceftazidime-avibactam.

Mechanisms of Resistance in Pseudomonas aeruginosa

Despite the effectiveness of ceftazidime-avibactam, resistance in P. aeruginosa can emerge through several mechanisms. These are often multifactorial and can act in concert to reduce susceptibility.

  • Metallo-β-Lactamases (MBLs): As avibactam does not inhibit MBLs (e.g., VIM, IMP, NDM), their production is a primary mechanism of resistance.[2][3]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, such as ftsI (PBP3) and dacB (PBP4), can reduce the binding affinity of ceftazidime.[3]

  • Efflux Pump Overexpression: Increased expression of efflux pumps, such as MexAB-OprM, can actively transport ceftazidime-avibactam out of the bacterial cell.[3][4]

  • Porin Loss: Downregulation or mutation of the OprD porin channel reduces the influx of ceftazidime into the periplasmic space.[3][4]

  • AmpC β-Lactamase Modifications: While avibactam inhibits wild-type AmpC, mutations in the AmpC enzyme, particularly in the Ω-loop, can lead to reduced susceptibility to ceftazidime-avibactam.[3][4] AmpC hyperproduction can also contribute to resistance.[4]

  • Acquisition of other β-Lactamases: The acquisition of certain extended-spectrum β-lactamases (ESBLs), such as PER-1, which are less effectively inhibited by avibactam, can also confer resistance.[2][3]

G cluster_mechanisms Resistance Mechanisms Ceftazidime_Avibactam Ceftazidime_Avibactam Resistance Resistance Ceftazidime_Avibactam->Resistance MBL_Production Metallo-β-Lactamase Production (VIM, IMP) MBL_Production->Resistance PBP_Alterations PBP Alterations (PBP3, PBP4) PBP_Alterations->Resistance Efflux_Overexpression Efflux Pump Overexpression (MexAB-OprM) Efflux_Overexpression->Resistance Porin_Loss Porin Loss (OprD) Porin_Loss->Resistance AmpC_Modification AmpC Modification/ Hyperproduction AmpC_Modification->Resistance ESBL_Acquisition ESBL Acquisition (e.g., PER-1) ESBL_Acquisition->Resistance

Key resistance mechanisms to ceftazidime-avibactam in P. aeruginosa.

In Vitro Activity and Susceptibility Data

Numerous studies have evaluated the in vitro activity of ceftazidime-avibactam against MDR-PA isolates. The data consistently demonstrates its potent activity compared to other antipseudomonal agents.

Table 1: In Vitro Susceptibility of P. aeruginosa to Ceftazidime-Avibactam and Comparators

Study/RegionIsolate PhenotypeCeftazidime-Avibactam Susceptibility (%)Comparator Susceptibility (%)
US Medical Centers (2012-2013)[5]All isolates (n=3,902)96.9Ceftazidime: 83.8, Meropenem: 81.9, Piperacillin-tazobactam: 78.5
MDR (n=581)81.0-
XDR (n=340)73.7-
Qatar (2014-2015)[6]MDR (n=205)68.8Ceftolozane-tazobactam: 62.9
China[7]All isolates (n=596)89.8Imipenem-relebactam: 88.9, Ceftolozane-tazobactam: 88.9
Southern Italy[2]All isolates (n=120)81.7Cefiderocol: 95.8, Ceftolozane-tazobactam: 79.2

Table 2: MIC Distribution of Ceftazidime-Avibactam against P. aeruginosa

StudyIsolate SourceMIC50 (µg/mL)MIC90 (µg/mL)
US Medical Centers (2012-2013)[5]All isolates24
Meropenem-non-susceptible416
MDR416
XDR832
China[7]All isolates216
Spain[8]All isolates28

Note: Susceptibility breakpoints for ceftazidime-avibactam against P. aeruginosa are typically ≤8/4 µg/mL (CLSI and EUCAST).[9][10]

Clinical Efficacy

Clinical trials have demonstrated that ceftazidime-avibactam is an effective treatment for various infections caused by MDR-PA.

Table 3: Clinical Outcomes from Phase III Trials

Trial/IndicationComparatorPatient PopulationClinical Cure Rate (Ceftazidime-Avibactam)Clinical Cure Rate (Comparator)
Pooled Phase III (cIAI, cUTI, NP/VAP)[11]Predominantly CarbapenemsPatients with ≥1 MDR isolate85.4%87.9%
REPRISE (cUTI, cIAI)[12]Best available therapy (mostly carbapenems)Ceftazidime-resistant Enterobacteriaceae and P. aeruginosa91%91%

A retrospective propensity-matched analysis suggested superior clinical efficacy of ceftazidime-avibactam against MDR-PA compared to other antimicrobial agents, particularly for single pulmonary infections.[13][14]

Experimental Protocols

Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added at a fixed concentration of 4 µg/mL to each well.[8]

  • Inoculation: Inoculate the microtiter plate wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.

  • Quality Control: Concurrently test quality control strains such as P. aeruginosa ATCC 27853.

This method provides a qualitative assessment of susceptibility.

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the bacterial suspension.

  • Disk Application: Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg for CLSI, 10/4 µg for EUCAST) to the agar surface.[2][3]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Zone Measurement: Measure the diameter of the zone of inhibition around the disk.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

G cluster_workflow Susceptibility Testing Workflow Isolate Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Isolate->Inoculum_Prep Broth_Microdilution Broth Microdilution (Serial Dilutions) Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion (Agar Plate) Inoculum_Prep->Disk_Diffusion Incubation Incubation (16-20h at 35°C) Broth_Microdilution->Incubation Disk_Diffusion->Incubation MIC_Reading Read MIC Incubation->MIC_Reading for Broth Microdilution Zone_Measurement Measure Zone Diameter Incubation->Zone_Measurement for Disk Diffusion Interpretation Interpret Result (S/I/R) MIC_Reading->Interpretation Zone_Measurement->Interpretation

Workflow for antimicrobial susceptibility testing.
Detection of Metallo-β-Lactamases (MBLs)

Since MBL production confers resistance to ceftazidime-avibactam, their detection is crucial. Phenotypic methods are commonly used for screening.

Combined Disk Test (CDT):

  • Inoculum and Plating: Prepare a 0.5 McFarland suspension of the test isolate and inoculate a Mueller-Hinton agar plate as for a standard disk diffusion test.

  • Disk Placement: Place two imipenem (B608078) (10 µg) disks on the agar surface, sufficiently separated.

  • EDTA Addition: Add 10 µL of 0.5 M EDTA solution to one of the imipenem disks.

  • Incubation: Incubate the plate overnight at 35 ± 2°C.

  • Interpretation: A ≥7 mm increase in the zone diameter of the imipenem-EDTA disk compared to the imipenem disk alone is considered a positive result for MBL production.[11]

Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying the genetic basis of resistance.

Protocol Outline:

  • DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the P. aeruginosa isolate using a commercial kit.[13]

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation (e.g., using an Illumina Nextera XT kit).[15]

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).[13][15]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequence reads.

    • Assembly: Assemble the reads into a draft genome.

    • Annotation: Annotate the assembled genome to identify genes.

    • Resistance Gene Identification: Use databases such as CARD (Comprehensive Antibiotic Resistance Database) to identify known resistance genes (e.g., for β-lactamases, efflux pumps).[13]

    • Mutation Analysis: Compare the genome to a reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., oprD, ampC, ftsI).

β-Lactamase Activity Assay

Biochemical assays can be used to measure the activity of β-lactamases.

Nitrocefin (B1678963) Assay:

  • Cell Lysate Preparation: Prepare a cell lysate from the P. aeruginosa isolate by methods such as sonication.

  • Assay Setup: In a microplate well, combine the cell lysate with a suitable buffer.

  • Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.

  • Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis). The rate of color change is proportional to the β-lactamase activity.[16]

  • Positive Control: Use a known β-lactamase-producing strain as a positive control.

Conclusion

Ceftazidime-avibactam represents a significant advancement in the treatment of infections caused by MDR P. aeruginosa. Its potent in vitro activity and proven clinical efficacy make it a valuable tool in the antimicrobial armamentarium. However, the continued emergence of resistance underscores the importance of ongoing surveillance, understanding resistance mechanisms, and the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction between this important drug combination and a challenging pathogen.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Avycaz (Ceftazidime-Avibactam): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens producing Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs).[3][4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential and optimal dosing strategies for this compound.

Mechanism of Action

The synergistic activity of this compound is based on a dual mechanism. Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5] Avibactam, which does not possess a β-lactam core, acts as a potent inhibitor of a wide range of serine β-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme, preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows ceftazidime to reach its PBP targets at effective concentrations.[9]

G cluster_0 Bacterial Periplasmic Space CAZ Ceftazidime PBP Penicillin-Binding Proteins (PBPs) CAZ->PBP Binds to AVI Avibactam BL β-Lactamase Enzyme AVI->BL Inhibits (Reversible Covalent Adduct) CWI Cell Wall Synthesis Inhibition PBP->CWI Leads to BL->CAZ Hydrolyzes & Inactivates CL Cell Lysis CWI->CL Results in CAZ_entry CAZ_entry->CAZ Enters Periplasm AVI_entry AVI_entry->AVI Enters Periplasm

Caption: Mechanism of action of ceftazidime-avibactam.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.[10] The primary route of elimination for both drugs is renal excretion.[7][10]

Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Rabbit Models
SpeciesDosing (Ceftazidime/Avibactam)ParameterCeftazidime ValueAvibactam ValueReference
Rabbit (NZW)60/15 mg/kg (Single IV)Cmax (µg/mL)185.3 ± 46.118.2 ± 2.6[11]
AUC₀₋ᵢₙf (µg·h/mL)287.9 ± 99.421.4 ± 3.4[11]
t₁/₂ (h)1.1 ± 0.30.9 ± 0.1[11]
Rabbit (NZW)90/22.5 mg/kg (Single IV)Cmax (µg/mL)269.8 ± 68.429.5 ± 5.3[11]
AUC₀₋ᵢₙf (µg·h/mL)415.7 ± 110.231.8 ± 5.8[11]
t₁/₂ (h)1.2 ± 0.21.0 ± 0.1[11]
Rabbit (NZW)120/30 mg/kg (Single IV)Cmax (µg/mL)370.1 ± 99.239.8 ± 7.1[11]
AUC₀₋ᵢₙf (µg·h/mL)608.2 ± 149.548.2 ± 8.7[11]
t₁/₂ (h)1.3 ± 0.21.1 ± 0.2[11]
Rabbit (NZW)120/30 mg/kg (Q8h, Day 7)Cmax (µg/mL)402.3 ± 103.741.2 ± 7.9[12]
AUC₀₋₈ (µg·h/mL)781.3 ± 181.948.9 ± 6.5[11][12]
t₁/₂ (h)1.4 ± 0.21.2 ± 0.1[12]

Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve; t₁/₂, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.

Pharmacodynamics and Efficacy in Preclinical Models

The in vivo efficacy of this compound has been demonstrated in various infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[3][4][13]

Pharmacodynamic Indices

Preclinical studies have established the key pharmacodynamic indices that correlate with the efficacy of ceftazidime and avibactam.

  • Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose selection.[6][14]

  • Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15] A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring sufficient β-lactamase inhibition.[6][16]

Table 2: Pharmacodynamic Targets for this compound Efficacy in Neutropenic Mouse Infection Models
Infection ModelPathogenEfficacy EndpointCeftazidime Target (%fT>MIC)Avibactam Target (%fT>CT 1 mg/L)Reference
LungP. aeruginosaBacteriostasisN/A~20%[3]
1-log₁₀ killN/A~24%[3]
2-log₁₀ killN/A~30%[3]
ThighP. aeruginosaBacteriostasisN/A14.1% - 62.5%[15]
LungP. aeruginosaBacteriostasisN/A0% - 21.4%[15]

Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose was varied to determine the required exposure for efficacy.

Efficacy in Murine Septicemia Model

In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime against resistant Enterobacteriaceae producing Class A and Class C β-lactamases.

Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in Murine Septicemia Model
Pathogen GroupCeftazidime ED₅₀ (mg/kg)Ceftazidime-Avibactam ED₅₀ (mg/kg)Reference
Ceftazidime-Susceptible K. pneumoniae & E. coli<1.5 to 9Similar to Ceftazidime alone[4][17]
Ceftazidime-Resistant (Class A & C β-lactamase producers)>90<5 to 65[4][17]
Ceftazidime-Resistant (AmpC & CTX-M producers)>902 to 27[4][17]

Abbreviations: ED₅₀, 50% effective dose.

Experimental Protocols

The preclinical evaluation of this compound involved standardized and robust experimental designs to characterize its PK/PD profile.

G cluster_prep Phase 1: Preparation & Infection cluster_treat Phase 2: Treatment & Sampling cluster_analysis Phase 3: Analysis & Modeling A1 Animal Model Selection (e.g., ICR or NZW Rabbits) A2 Induce Neutropenia (e.g., Cyclophosphamide) A1->A2 A3 Infection Induction (Thigh, Lung, or IV) (e.g., P. aeruginosa, KPC-Kp) A2->A3 B1 Drug Administration (IV, SC) (Single dose or QxH regimen) A3->B1 B2 Serial Sampling (Blood, ELF, Tissues) (e.g., 0.25, 0.5, 1, 2, 4, 6, 8h) B1->B2 C1 Quantify Drug Levels (LC-MS/MS) B2->C1 C2 Determine Bacterial Burden (CFU Counts) B2->C2 C3 PK Analysis (NCA, PopPK) C1->C3 C4 PD Analysis (Exposure-Response, Sigmoid Emax) C2->C4 C5 Determine PK/PD Index (%fT>MIC, %fT>CT) C3->C5 C4->C5

Caption: Generalized workflow for preclinical PK/PD studies of this compound.
Animal Models

  • Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly used.[12][13]

  • Immunosuppression: To mimic conditions in immunocompromised patients, animals were often rendered neutropenic. This was typically achieved by intraperitoneal injections of cyclophosphamide (B585) administered prior to infection.[3][16]

Infection Models
  • Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., P. aeruginosa) of approximately 10⁶ to 10⁷ colony-forming units (CFU). Treatment usually began 2 hours post-inoculation.[3][15]

  • Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs after 24 hours of treatment.[3][13]

  • Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension containing mucin to enhance virulence. The primary endpoint was survival over a defined period (e.g., 48 hours), and the 50% effective dose (ED₅₀) was calculated.[17]

Drug Administration and Pharmacokinetics
  • Administration: Ceftazidime and avibactam were typically administered subcutaneously or as an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8, or 12 hours) to simulate human dosing schedules.[3][12][15]

  • Sample Collection: For PK analysis, serial blood samples were collected at multiple time points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]

  • Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacodynamic Analysis
  • Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung models), animals were euthanized. The target tissues (thigh muscle or lungs) were aseptically removed, homogenized, and serially diluted for CFU enumeration.

  • Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-type) equation to determine the magnitude of the index required for specific antibacterial effects (e.g., stasis, 1-log kill).

Conclusion

Preclinical models have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies established the synergistic relationship between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical trials. The robust preclinical data package demonstrated that the addition of avibactam restores ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for its successful clinical development.[16]

References

Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo-β-lactamases (MBLs), which confer resistance to a broad range of β-lactam antibiotics, including carbapenems. Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of this compound against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.

Mechanism of Action: The Serine vs. Metallo-β-Lactamase Dichotomy

Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][2][3][4][5][6] Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.

However, avibactam is not active against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams, a fundamentally different mechanism from that of serine β-lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, this compound alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]

cluster_this compound This compound cluster_bacteria Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits Avibactam Avibactam SBL Serine β-Lactamases (KPC, AmpC, OXA-48) Avibactam->SBL Inhibits MBL Metallo-β-Lactamases (NDM, VIM, IMP) Avibactam->MBL No Inhibition CellWall Cell Wall Synthesis PBP->CellWall Required for SBL->Ceftazidime Hydrolyzes MBL->Ceftazidime Hydrolyzes

Figure 1: Mechanism of this compound against bacteria producing serine and metallo-β-lactamases.

In-Vitro Activity of this compound Against MBL-Producing Organisms

Numerous in-vitro studies have demonstrated the limited efficacy of this compound against MBL-producing Enterobacterales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.

Organism TypeCarbapenemase ProfileCeftazidime-Avibactam MIC50 (mg/L)Ceftazidime-Avibactam MIC90 (mg/L)Percent Susceptible (%)Reference(s)
Carbapenem-Resistant Enterobacterales (CRE)NDM and IMP producers>32>320[14]
CRENDM producers>32>320[14]
MBL-producing EnterobacteralesblaIMP, blaNDM, blaVIMNot ReportedNot Reported0 (all resistant)[16]
Carbapenemase-producing EnterobacteralesNDM producersNot ReportedNot Reported0[17]

Table 1: In-vitro activity of Ceftazidime-Avibactam against MBL-producing Enterobacterales.

The Role of Aztreonam (B1666516) in Combination with this compound

A promising strategy to overcome MBL-mediated resistance is the combination of this compound with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded by co-produced serine β-lactamases (e.g., ESBLs, AmpC, KPC).[4][13][18][19] Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.[13][16][18][19] This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.[19][20][21]

cluster_drugs Combination Therapy cluster_bacteria MBL-producing Bacterium (with co-produced SBLs) Aztreonam Aztreonam PBP Penicillin-Binding Proteins (PBPs) Aztreonam->PBP Inhibits Avibactam Avibactam SBL Serine β-Lactamase (SBL) Avibactam->SBL Inhibits MBL Metallo-β-Lactamase (MBL) MBL->Aztreonam Stable to Hydrolysis SBL->Aztreonam Hydrolyzes

Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.

Organism (n)Antibiotic CombinationMIC50 (mg/L)MIC90 (mg/L)Synergy Rate (%)Reference(s)
MBL-producing Enterobacterales (43)Aztreonam + Ceftazidime/AvibactamNot ReportedNot Reported100[18]
MBL-producing Enterobacterales (60)Aztreonam + Ceftazidime/AvibactamNot ReportedNot Reported100 (FIC < 0.5)[22]
KPC or NDM-producing Enterobacterales (133)Aztreonam + Ceftazidime/Avibactam0.25/41/4Not Reported[23]

Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales.

Clinical Efficacy

Clinical data on the use of this compound as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[6][24] The focus of clinical research has shifted to the combination of this compound and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacterales.[21][25] A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[19]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of bacterial isolates to this compound are crucial for guiding clinical decisions.

1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).

  • Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 µg/mL.[26] A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.

  • Quality Control: QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603 should be tested concurrently.[27][28]

2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.

  • Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (B569324) (MHA) plate.[15][29][30] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.

    • Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.

    • Incubate for 16-20 hours at 35°C.

    • Read the MIC value at the point of complete inhibition of growth.[30]

3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.

  • Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 µg) and avibactam (e.g., 20 µg) is placed on an inoculated MHA plate.[31] The diameter of the zone of inhibition around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).

Start Start Isolate_Colony Isolate single bacterial colony Start->Isolate_Colony Inoculum_Prep Prepare 0.5 McFarland standard inoculum Isolate_Colony->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar (MHA) plate Inoculum_Prep->Plate_Inoculation Strip_Application Apply gradient strip (e.g., E-test) Plate_Inoculation->Strip_Application Incubation Incubate at 35°C for 16-20 hours Strip_Application->Incubation Read_MIC Read MIC at intersection of inhibition ellipse and strip Incubation->Read_MIC Interpret Interpret results based on clinical breakpoints (S/I/R) Read_MIC->Interpret End End Interpret->End

References

Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a non-β-lactam β-lactamase inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging pathogens. Avibactam's potent inhibition of Ambler class C β-lactamases, including AmpC, restores ceftazidime's activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows.

Introduction to AmpC β-Lactamases

AmpC β-lactamases are cephalosporinases that confer resistance to a wide range of β-lactam antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.[6][7] In many Enterobacterales species, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the ampC gene is chromosomally encoded and its expression is inducible.[2][6] Overproduction of AmpC, either through induction by certain β-lactams or stable derepression due to mutations in regulatory genes, is a common mechanism of resistance.[2][6]

In Vitro Activity of Ceftazidime-Avibactam

Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-producing Enterobacterales. Surveillance studies have shown high susceptibility rates, with avibactam (B1665839) effectively neutralizing the hydrolytic activity of AmpC enzymes.

Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacterales to Ceftazidime-Avibactam and Comparators

Organism/PhenotypeCeftazidime-Avibactam (% Susceptible)Meropenem (% Susceptible)Ceftolozane-Tazobactam (% Susceptible)Reference
AmpC-overproducing Enterobacterales (Phase 3 Trials)96.1%96.1%24.7%[1]
AmpC-positive Enterobacterales (ATLAS Surveillance)100%--[8]
ESBL- and AmpC-positive Enterobacterales (ATLAS Surveillance)100%--[8]
AmpC-producing Enterobacterales (Global Surveillance)99.6-100%--[9]

Table 2: MIC Distribution of Ceftazidime-Avibactam against AmpC-Overproducing Enterobacterales

StatisticMIC (mg/L)Reference
MIC₅₀0.5[1]
MIC₉₀2[1]

Clinical Efficacy

Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its efficacy in treating infections caused by AmpC-producing Enterobacterales.

Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by AmpC-Producing Enterobacterales

Patient PopulationCeftazidime-Avibactam Clinical Cure RateComparator (Carbapenem) Clinical Cure RateReference
Complicated Intra-Abdominal Infections & Complicated Urinary Tract Infections80.0% (32/40)88.0% (37/42)[10][11]
Infections with AmpC-overproducing Enterobacterales80.7% (21/26)85.0% (17/20)[1]

It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a carbapenem-sparing option for AmpC producers are still limited.[10][11]

Mechanisms of Action and Resistance

AmpC Regulation and Induction Pathway

The expression of the chromosomal ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.[12][13]

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) PGN_Fragments Peptidoglycan Fragments PBP->PGN_Fragments Leads to accumulation of Beta_Lactam Inducing β-lactam Beta_Lactam->PBP Inhibition AmpG AmpG (Permease) PGN_Fragments->AmpG Transport Anhydro_muropeptides 1,6-Anhydro- muropeptides AmpG->Anhydro_muropeptides AmpD AmpD (Amidase) Anhydro_muropeptides->AmpD Hydrolysis AmpR_inactive Inactive AmpR Anhydro_muropeptides->AmpR_inactive Binds to AmpR NagZ NagZ NagZ->Anhydro_muropeptides Processes UDP_MurNAc_peptide UDP-MurNAc- pentapeptide AmpR_active Active AmpR (Repressor) UDP_MurNAc_peptide->AmpR_active Binds to AmpR AmpD->Anhydro_muropeptides Reduces levels of ampC_promoter ampC Promoter AmpR_inactive->ampC_promoter Activates AmpR_active->ampC_promoter Represses ampC_gene ampC Gene AmpC_expression AmpC Expression ampC_gene->AmpC_expression Transcription & Translation

Caption: AmpC regulation pathway in Enterobacterales.

In the presence of an inducing β-lactam, peptidoglycan turnover products accumulate and are transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the accumulation of muropeptides and constitutive high-level expression of ampC.[12]

Mechanism of Ceftazidime-Avibactam Resistance

While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacterales can emerge. The primary mechanisms identified involve structural modifications in the AmpC β-lactamase itself, which can enhance ceftazidime (B193861) hydrolysis or reduce avibactam binding.[14][15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10 helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-avibactam.[14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the reference standard for determining the MIC of ceftazidime-avibactam.

Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

  • Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each well at a fixed concentration of 4 mg/L.[18][19][20]

  • Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

  • Quality Control: Concurrently test quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603.[4][21]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]

Experimental Workflow for Characterizing Ceftazidime-Avibactam Activity

The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam against a clinical isolate of Enterobacterales.

Experimental_Workflow Start Clinical Isolate of Enterobacterales AST Initial Antimicrobial Susceptibility Testing (AST) Start->AST Phenotype_Check Check for AmpC Phenotype (e.g., resistance to 3rd-gen cephs) AST->Phenotype_Check Caz_Avi_MIC Determine Ceftazidime-Avibactam MIC via Broth Microdilution Phenotype_Check->Caz_Avi_MIC AmpC phenotype suspected End Report Findings Phenotype_Check->End AmpC phenotype not suspected Interpret_MIC Interpret MIC using CLSI/EUCAST Breakpoints Caz_Avi_MIC->Interpret_MIC Susceptible Susceptible Interpret_MIC->Susceptible MIC ≤ 8 mg/L Resistant Resistant Interpret_MIC->Resistant MIC > 8 mg/L Susceptible->End Molecular_Analysis Molecular Characterization (e.g., ampC sequencing) Resistant->Molecular_Analysis Investigate mechanism Molecular_Analysis->End

Caption: Workflow for assessing ceftazidime-avibactam activity.

Conclusion

Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC regulation and the potential for resistance is crucial for its judicious use and for the development of future antimicrobial strategies. Standardized methodologies for susceptibility testing are essential for accurate clinical decision-making and ongoing surveillance.

References

Methodological & Application

Application Notes and Protocols for Ceftazidime-avibactam MIC Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against clinical isolates of Gram-negative bacteria. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor.[1] This combination is effective against a broad spectrum of Gram-negative bacteria, including those producing various β-lactamases.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines standardized procedures for MIC determination using broth microdilution, agar (B569324) dilution, and gradient diffusion methods.

Data Presentation: Interpretive Criteria and Quality Control

Accurate MIC testing requires adherence to established interpretive criteria and the use of appropriate quality control (QC) strains. The tables below summarize the current CLSI and EUCAST recommendations.

Table 1: Ceftazidime-avibactam MIC Interpretive Criteria (mg/L)

Organism GroupCLSI Breakpoints (≤S / I / ≥R)EUCAST Breakpoints (≤S / >R)
Enterobacterales≤8 / - / ≥16≤8 / >8
Pseudomonas aeruginosa≤8 / - / ≥16≤8 / >8

Note: Ceftazidime-avibactam is tested with a fixed avibactam (B1665839) concentration of 4 µg/mL.[3][4] The breakpoints provided are for a ceftazidime-avibactam dosage regimen of 2,000/500 mg administered every 8 hours by a 2-hour intravenous infusion.[3][4]

Table 2: Quality Control (QC) Ranges for Ceftazidime-avibactam MIC Testing

QC StrainMethodCLSI QC Range (µg/mL)EUCAST QC Range (µg/mL)
Escherichia coli ATCC® 25922Broth Microdilution0.06/4 - 0.5/4-
Escherichia coli ATCC® 25922Disk Diffusion (10/4 µg disk)-24 - 30 mm
Klebsiella pneumoniae ATCC® 700603Broth Microdilution0.25/4 - 2/4-
Klebsiella pneumoniae ATCC® 700603Disk Diffusion (10/4 µg disk)-18 - 24 mm
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution--
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion (10/4 µg disk)-21 - 27 mm

Note: It is recommended to also test K. pneumoniae ATCC® 700603 against ceftazidime (B193861) alone to ensure the β-lactamase encoding plasmid has been maintained.[5]

Experimental Protocols

The following are detailed protocols for the principal methods of ceftazidime-avibactam MIC determination.

Broth Microdilution Method

This method is considered the reference standard for MIC testing. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime and avibactam analytical grade powders

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Incubator (35 ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Create serial two-fold dilutions of ceftazidime in CAMHB. Add a constant concentration of avibactam (4 µg/mL) to each dilution.[2][6] The final ceftazidime concentration range should typically span from 0.016/4 to 256/4 µg/mL.[7]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Dispense 50 µL of the standardized inoculum into each well of the microtiter plate containing 50 µL of the antimicrobial dilutions. This will result in a final volume of 100 µL per well.

  • Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Ceftazidime and avibactam analytical grade powders

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland)

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Plates: Prepare serial two-fold dilutions of ceftazidime with a fixed concentration of 4 µg/mL avibactam.[9] Add each dilution to molten MHA (cooled to 45-50°C) and pour into sterile petri dishes to a depth of 4 mm.[10] Allow the agar to solidify.

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in saline. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using a replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspension.

  • Controls: Include a growth control plate (MHA without antimicrobial) and test QC strains in parallel.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that inhibits the growth of the organism.

Gradient Diffusion Method (Etest)

This method utilizes a plastic strip impregnated with a continuous gradient of the antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)

  • Sterile swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth.[10] Allow the plate to dry for 5-15 minutes.

  • Strip Application: Aseptically apply the ceftazidime-avibactam gradient strip to the agar surface, ensuring complete contact.[1]

  • Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[1]

  • Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8] If the MIC value falls between standard two-fold dilutions, it should be rounded up to the next higher standard value.[7][10]

Visualizations

The following diagrams illustrate the workflows for the described MIC testing protocols and the logic for result interpretation.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare Ceftazidime Serial Dilutions with fixed 4 µg/mL Avibactam start->prep_drug prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum dispense_drug Dispense Drug Dilutions into 96-well Plate prep_media->dispense_drug prep_drug->dispense_drug dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agar Prepare Molten Mueller-Hinton Agar start->prep_agar prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_drug_agar Add Ceftazidime-Avibactam (fixed 4 µg/mL Avibactam) to Agar and Pour Plates prep_agar->prep_drug_agar inoculate Spot Inoculate Plates with Test Organism prep_drug_agar->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration Inhibiting Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Agar Dilution MIC Testing.

GradientDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum swab_plate Swab Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->swab_plate apply_strip Apply Ceftazidime-Avibactam Gradient Strip swab_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Ellipse with Strip Scale incubate->read_mic end End read_mic->end

Caption: Workflow for Gradient Diffusion MIC Testing.

MICInterpretation start Obtain MIC Value (mg/L) clsi CLSI Breakpoint ≤8 mg/L? start->clsi Using CLSI eucast EUCAST Breakpoint ≤8 mg/L? start->eucast Using EUCAST susceptible Susceptible clsi->susceptible Yes resistant Resistant clsi->resistant No (≥16 mg/L) eucast->susceptible Yes eucast->resistant No (>8 mg/L)

Caption: Logical Flow for MIC Result Interpretation.

References

Application Notes and Protocols: Optimizing Avycaz® (Ceftazidime-Avibactam) Dosage for In Vitro Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for optimizing the dosage of Avycaz® (ceftazidime-avibactam) in in vitro synergy studies. The objective is to determine effective concentrations for combination testing against multi-drug resistant Gram-negative bacteria.

Introduction to this compound and In Vitro Synergy

This compound® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor.[1][2] Avibactam protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (AmpC), and some class D (e.g., OXA-48) enzymes.[1][3][4] This restores the activity of ceftazidime against many resistant bacterial strains.[1]

In vitro synergy studies are crucial for identifying antibiotic combinations that are more effective than individual agents.[5][6][7] For this compound, these studies often explore combinations with other antibiotics like aztreonam (B1666516), aminoglycosides, polymyxins, and carbapenems to combat infections caused by extensively drug-resistant (XDR) pathogens, including those producing metallo-β-lactamases (MBLs) which are not inhibited by avibactam.[3][5][6][7]

Key Methodologies for Synergy Testing

Two primary methods are employed for in vitro synergy testing: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[8][9]

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[5][6][7] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[5][6][7]

Dosage Optimization for In Vitro Studies

The selection of appropriate this compound concentrations is critical for the relevance of in vitro synergy studies. Dosages should be guided by clinically achievable concentrations and the specific resistance mechanisms of the test organisms.[5][6][7]

Recommended Starting Concentrations:

For initial checkerboard and time-kill assays, a fixed concentration of avibactam is often used while the concentration of ceftazidime is varied. A common approach is to use a fixed concentration of 4 mg/L of avibactam, as this concentration has been shown to restore ceftazidime susceptibility in many resistant strains.[1][10] However, for some highly resistant isolates, particularly P. aeruginosa, higher concentrations of avibactam (8 to 32 mg/L) may be necessary to achieve the desired inhibitory effect.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for FIC Index Determination

Objective: To determine the synergistic interaction between this compound and a partner antibiotic.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound (ceftazidime and avibactam) stock solutions

  • Partner antibiotic stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of ceftazidime (e.g., 0.032 to 256 mg/L) in MHB.[1]

    • Prepare serial twofold dilutions of the partner antibiotic in MHB.

    • For this compound, avibactam can be used at a fixed concentration (e.g., 4 mg/L) in each well containing ceftazidime, or it can also be serially diluted (e.g., 0.016 to 16 mg/L).[1]

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the ceftazidime/avibactam solution to the wells in decreasing concentrations along the x-axis.

    • Add 50 µL of the partner antibiotic to the wells in decreasing concentrations along the y-axis. This results in a matrix of antibiotic combinations.

    • Include wells for each drug alone as controls.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index as follows:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI < 2

      • Antagonism: FICI ≥ 2

Protocol 2: Time-Kill Assay

Objective: To assess the bactericidal activity of this compound in combination with a partner antibiotic over time.

Materials:

  • Culture tubes or flasks

  • MHB

  • This compound (ceftazidime and avibactam) stock solutions

  • Partner antibiotic stock solution

  • Bacterial inoculum

  • Saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in MHB.

    • Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare tubes with MHB containing:

      • No antibiotic (growth control)

      • This compound alone (at a clinically relevant concentration)

      • Partner antibiotic alone (at a clinically relevant concentration)

      • This compound in combination with the partner antibiotic

  • Incubation and Sampling:

    • Inoculate the tubes with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Bacterial Quantification:

    • Perform serial dilutions of each sample in saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound Combinations

Bacterial IsolatePartner AntibioticMIC of Ceftazidime Alone (mg/L)MIC of Partner Drug Alone (mg/L)MIC of Ceftazidime in Combination (mg/L)MIC of Partner Drug in Combination (mg/L)FICIInterpretation
K. pneumoniae 1Aztreonam6432820.1875Synergy
P. aeruginosa 2Amikacin128641680.25Synergy
E. coli 3Colistin324410.375Synergy

Note: Data are hypothetical and for illustrative purposes.

Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)

Bacterial IsolateAntibiotic RegimenInitial Inoculum (Log10 CFU/mL)24h Count (Log10 CFU/mL)Log10 Reduction vs. InitialLog10 Reduction vs. Most Active AgentInterpretation
P. aeruginosa XDRGrowth Control5.78.9-3.2--
This compound5.74.51.2-Bacteriostatic
Colistin5.75.10.6--
This compound + Colistin5.72.53.22.0Synergy, Bactericidal

Note: Data are hypothetical and for illustrative purposes, based on findings from studies on XDR P. aeruginosa.[5][6][7]

Visualization of Workflows and Mechanisms

Mechanism of Synergy: this compound and Aztreonam

The combination of this compound and aztreonam is particularly effective against carbapenem-resistant Enterobacterales (CRE) that produce both serine-β-lactamases (like KPC) and metallo-β-lactamases (MBLs like NDM).[3][11]

  • Avibactam inhibits the serine-β-lactamases.[3]

  • Aztreonam is stable against hydrolysis by MBLs but is susceptible to serine-β-lactamases.[3]

By inhibiting the serine-β-lactamases, avibactam protects aztreonam from degradation, allowing it to effectively target the MBL-producing bacteria.[3]

G cluster_bacteria Bacterial Cell cluster_drugs Antibiotics PBP Penicillin-Binding Proteins (PBPs) SBL Serine-β-Lactamases (e.g., KPC, AmpC) Ceftazidime Ceftazidime SBL->Ceftazidime Hydrolyzes Aztreonam Aztreonam SBL->Aztreonam Hydrolyzes MBL Metallo-β-Lactamases (e.g., NDM) MBL->Ceftazidime Hydrolyzes This compound This compound Ceftazidime->PBP Inhibits Cell Wall Synthesis Avibactam Avibactam Avibactam->SBL Inhibits Aztreonam->PBP Inhibits Cell Wall Synthesis

This compound and Aztreonam Synergy Mechanism.
Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for performing a checkerboard synergy assay.

G start Start prep_abx Prepare Serial Dilutions of this compound and Partner Drug start->prep_abx setup_plate Dispense Drugs into 96-Well Plate Matrix prep_abx->setup_plate inoculate Inoculate Plate with Bacteria setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret end End interpret->end

Checkerboard Assay Workflow.
Experimental Workflow: Time-Kill Assay

The following diagram illustrates the workflow for performing a time-kill synergy assay.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Prepare Culture Tubes with: - Growth Control - this compound Alone - Partner Drug Alone - Combination setup_tubes->inoculate incubate_sample Incubate and Collect Samples at 0, 2, 4, 8, 24 hours inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate for CFU Counting incubate_sample->plate_count incubate_plates Incubate Plates at 37°C for 18-24 hours plate_count->incubate_plates analyze Count Colonies, Calculate CFU/mL, and Plot Time-Kill Curves incubate_plates->analyze interpret Interpret Synergy (≥2 log10 reduction) analyze->interpret end End interpret->end

Time-Kill Assay Workflow.

References

Application Notes and Protocols for Avycaz (Ceftazidime-Avibactam) in a Murine Lung Infection Model for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Avycaz (ceftazidime-avibactam) in a murine model of Pseudomonas aeruginosa lung infection. The following sections detail the experimental procedures, present key data from relevant studies, and offer visual representations of the workflow.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in immunocompromised individuals, causing severe lung infections that are often difficult to treat due to antibiotic resistance.[1][2] this compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, including P. aeruginosa.[3][4] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of new antimicrobial agents like this compound.[1][5] These models allow for the study of drug pharmacokinetics and pharmacodynamics in a setting that mimics human infection, providing valuable data to inform clinical use.[5][6]

Data Summary

The following tables summarize the quantitative data from studies evaluating this compound in murine lung infection models against P. aeruginosa.

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam against P. aeruginosa in a Neutropenic Murine Lung Infection Model

P. aeruginosa IsolateCeftazidime-Avibactam MIC (μg/mL)Change in log10 CFU/lung after 24h TreatmentReference
Isolate 14>1 log10 reduction[7][8]
Isolate 28>1 log10 reduction[7][8]
Isolate 316>1 log10 reduction (variable)[7][8]
Isolate 432>1 log10 reduction[7][8]
Isolate 564No efficacy[7][8]

Note: Efficacy is defined as a reduction of >1 log10 CFU compared to 0-hour controls. The studies utilized human-simulated plasma exposures of 2 g ceftazidime plus 0.5 g avibactam every 8 hours.[7][8]

Table 2: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Infected Murine Models

DrugHalf-life in Plasma (hours)Half-life in Epithelial Lining Fluid (ELF) (hours)ELF-to-Plasma AUC RatioReference
Ceftazidime0.280.390.27 (unbound)[6][9]
Avibactam0.240.340.22 (unbound)[6][9]

Note: Pharmacokinetic parameters were found to be linear and dose-proportional.[6]

Experimental Protocols

This section provides a detailed methodology for a neutropenic murine lung infection model to assess the efficacy of this compound.

Animal Model and Immunosuppression
  • Animal Strain: Specific-pathogen-free female CD-1 or similar mice.

  • Acclimatization: House animals for at least 3 days prior to the experiment with free access to food and water.

  • Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.

Bacterial Strain Preparation
  • Bacterial Isolate: Use well-characterized clinical or laboratory strains of P. aeruginosa. The MIC of the strain to ceftazidime-avibactam should be predetermined using standard microdilution methods.

  • Culture Preparation: Streak the isolate onto a Tryptic Soy Agar (B569324) plate and incubate overnight at 37°C. The following day, inoculate a single colony into Tryptic Soy Broth and grow to mid-logarithmic phase.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., ~10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

Lung Infection Induction
  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).

  • Intranasal Inoculation: While the mouse is anesthetized, instill a small volume (e.g., 50 µL) of the bacterial suspension intranasally. This method effectively delivers the bacteria to the lungs. The target inoculum in the lungs should be approximately 10^6 CFU.

This compound Treatment Regimen
  • Drug Preparation: Reconstitute this compound (ceftazidime-avibactam) according to the manufacturer's instructions and dilute to the desired concentration in sterile saline.

  • Human-Simulated Dosing: To mimic human plasma concentrations, a specific dosing regimen is required. One established regimen simulates a human dose of 2 g ceftazidime and 0.5 g avibactam administered every 8 hours as a 2-hour infusion.[7][10] This is achieved through fractionated subcutaneous injections in the mice.

  • Treatment Initiation: Begin treatment 2 hours post-infection.[8]

  • Control Groups: Include a vehicle control group (e.g., sterile saline) administered at the same volume and frequency as the treatment group. A 0-hour control group, sacrificed just before treatment initiation, is essential to establish the baseline bacterial load in the lungs.[8]

Outcome Measures
  • Bacterial Burden Assessment: At 24 hours post-treatment initiation, euthanize the mice.[8]

  • Lung Homogenization: Aseptically harvest the lungs, rinse with sterile saline, and homogenize in a known volume of saline (e.g., 1 mL).[8]

  • Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the lung homogenate and plate onto appropriate agar plates (e.g., Trypticase Soy Agar). Incubate the plates overnight at 37°C and count the colonies to determine the CFU per lung.

  • Data Analysis: The primary endpoint is the change in bacterial density (log10 CFU) in the lungs of treated mice compared to the 0-hour control group.[7][8]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Animal_Prep Animal Acclimatization & Immunosuppression Infection Intranasal Inoculation (~10^6 CFU/lung) Animal_Prep->Infection Bacteria_Prep Bacterial Culture & Inoculum Preparation Bacteria_Prep->Infection Treatment_Start Initiate this compound Treatment (2h post-infection) Infection->Treatment_Start Control_Groups Administer Vehicle Control Infection->Control_Groups Zero_Hour_Control Sacrifice 0h Control Group Infection->Zero_Hour_Control Sacrifice Euthanize Mice (24h post-treatment) Treatment_Start->Sacrifice Control_Groups->Sacrifice Harvest Aseptically Harvest Lungs Sacrifice->Harvest Homogenize Homogenize Lungs Harvest->Homogenize Plate Serial Dilution & Plating Homogenize->Plate CFU_Count CFU Enumeration Plate->CFU_Count Data_Analysis Calculate Δlog10 CFU CFU_Count->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in a murine lung infection model.

Logical Relationship of Key Parameters

Logical_Relationship cluster_inputs Experimental Inputs cluster_outcomes Pharmacodynamic & Efficacy Outcomes Avycaz_Dose This compound Dosing Regimen PK_PD Pharmacokinetic/ Pharmacodynamic Parameters (%fT > MIC) Avycaz_Dose->PK_PD influences PA_MIC P. aeruginosa MIC PA_MIC->PK_PD determines target for Mouse_Model Neutropenic Mouse Model Mouse_Model->PK_PD provides in vivo context for Efficacy Bacterial Load Reduction (Δlog10 CFU) PK_PD->Efficacy predicts

References

Ceftazidime-Avibactam in the Treatment of Complicated Intra-Abdominal Infections: A Review of Clinical Trial Protocols and Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftazidime-avibactam is a combination antibiotic that has emerged as a critical therapeutic option for complicated intra-abdominal infections (cIAI), particularly those caused by multidrug-resistant Gram-negative bacteria. Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin (B10832234) ceftazidime (B193861) against a broad spectrum of β-lactamase-producing pathogens, including extended-spectrum β-lactamase (ESBL) and Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae.[1] This document provides a detailed overview of the clinical trial protocols and key findings from pivotal studies evaluating the efficacy and safety of ceftazidime-avibactam for the treatment of cIAI.

Pivotal Phase 3 Clinical Trial Program: RECLAIM

The RECLAIM program, consisting of several identical, randomized, double-blind, non-inferiority trials (NCT01499290, NCT01500239, NCT01726023), formed the cornerstone of the clinical development of ceftazidime-avibactam for cIAI.[2][3][4][5] These studies compared the efficacy and safety of ceftazidime-avibactam plus metronidazole (B1676534) to meropenem (B701).[3][5]

Experimental Protocol: RECLAIM Trials

1. Study Design:

  • Phase: 3[2][3][4]

  • Design: Randomized, multicenter, double-blind, double-dummy, parallel-group, comparative study.[4][6]

  • Objective: To assess the non-inferiority of ceftazidime-avibactam plus metronidazole compared to meropenem for the treatment of cIAI in hospitalized adults.[4][5]

  • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 28-35 days after randomization.[4][5] Non-inferiority was established if the lower limit of the 95% confidence interval for the treatment difference was greater than -12.5%.[5]

2. Patient Population:

  • Inclusion Criteria:

    • Hospitalized adults (18-90 years of age) with a diagnosis of cIAI requiring surgical intervention.[4]

    • Evidence of a complicated infection, such as intra-abdominal abscess, peritonitis, or appendicitis with perforation or abscess.

  • Exclusion Criteria:

    • Traumatic bowel perforation with surgery within 12 hours.[7]

    • Perforation of gastroduodenal ulcers with surgery within 24 hours.[7]

    • Abdominal wall abscess or bowel obstruction without perforation.[7]

    • Suspected intra-abdominal infections due to non-bacterial pathogens.[7]

3. Treatment Regimens:

  • Ceftazidime-Avibactam Group:

    • Ceftazidime-avibactam 2000 mg/500 mg administered as a 2-hour intravenous infusion every 8 hours.[4]

    • Metronidazole 500 mg administered as a 60-minute intravenous infusion every 8 hours.[4]

  • Meropenem Group:

    • Meropenem 1000 mg administered as a 30-minute intravenous infusion every 8 hours.[4]

  • Duration of Treatment: Minimum of 5 days and a maximum of 14 days.[6]

4. Efficacy and Safety Assessments:

  • Clinical Response: Assessed at the end of treatment and at the TOC visit. Cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection, with no further need for antibacterial therapy or surgical intervention.[7]

  • Microbiological Response: Pathogens were isolated from intra-abdominal and blood specimens at baseline.[2] Susceptibility testing was performed by broth microdilution.[2][8]

  • Safety: Monitored through the recording of adverse events, serious adverse events, and changes in laboratory parameters.

Data Presentation: Key Efficacy and Safety Outcomes

Table 1: Clinical Cure Rates in Pivotal Phase 3 cIAI Trials (RECLAIM Program)

PopulationCeftazidime-Avibactam + MetronidazoleMeropenemTreatment Difference (95% CI)
Microbiologically Modified Intent-to-Treat (mMITT) 81.6%85.1%-3.5% (-8.64 to 1.58)[5]
Modified Intent-to-Treat (MITT) 82.5%84.9%-2.4% (-6.90 to 2.10)[5]
Clinically Evaluable (CE) 91.7%92.5%-0.8% (-4.61 to 2.89)[5]
CE Population (Asian subset - NCT01726023) 93.8% (166/177)94.0% (173/184)-0.2% (-5.53 to 4.97)[4]

Table 2: Clinical Cure Rates in Indian Subset of RECLAIM Trial

PopulationCeftazidime-Avibactam + MetronidazoleMeropenem
Modified Intent-to-Treat (MITT) 89.3% (50/56)84.7% (50/59)[9][10]
Clinically Evaluable (CE) 97.8% (45/46)95.5% (42/44)[9][10]

Table 3: Common Pathogens Isolated in a Phase 3 cIAI Trial

PathogenNumber of Isolates
Escherichia coli549[2]
Streptococcus anginosus group130[2]
Bacteroides fragilis96[2]

Table 4: Adverse Events in Pooled cIAI Trials

Adverse EventCeftazidime-Avibactam + MetronidazoleMeropenem
Any Treatment-Emergent Adverse Event (TEAE) 369 (44.2%)369 (43.5%)[11]
Any Serious Adverse Event 60 (7.2%)62 (7.3%)[11]
Discontinuation due to TEAE 21 (2.5%)10 (1.2%)[11]
All-cause Mortality 18 (2.2%)11 (1.3%)[11]
Nausea 64 (7.7%)34 (4.0%)[11]
Vomiting 43 (5.1%)19 (2.2%)[11]

Specialized Clinical Trial: REPRISE

The REPRISE trial (NCT01644643) was an open-label, phase 3 study that evaluated the efficacy and safety of ceftazidime-avibactam in patients with cIAI or complicated urinary tract infections (cUTI) caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]

Experimental Protocol: REPRISE Trial

1. Study Design:

  • Phase: 3[8]

  • Design: Randomized, open-label, comparative study.[8]

  • Objective: To compare the safety and efficacy of ceftazidime-avibactam with the best available therapy (primarily carbapenems) in patients with infections caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]

2. Patient Population:

  • Inclusion Criteria: Patients with cIAI or cUTI with at least one ceftazidime-non-susceptible Gram-negative pathogen isolated from the site of infection.[8]

3. Treatment Regimens:

  • Ceftazidime-Avibactam Group: Dosing as per RECLAIM protocol.

  • Best Available Therapy Group: Investigator-chosen, with approximately 97% receiving a carbapenem.[8]

4. Microbiological Assessment:

  • Bacterial isolates were sent to a central laboratory for identification and susceptibility testing using broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) methodologies.[8] For ceftazidime-avibactam, a fixed concentration of 4 µg/mL of avibactam was used.[8]

Data Presentation: In Vitro Activity from REPRISE

Table 5: In Vitro Activity of Ceftazidime-Avibactam against Ceftazidime-Non-Susceptible Isolates from the REPRISE Trial

OrganismCeftazidime MIC90 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)
Enterobacteriaceae >641[8]
Pseudomonas aeruginosa >6464[8]

Pediatric Clinical Trial

A phase 2, randomized, single-blind, multicenter study (NCT02475733) assessed the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole in children with cIAI.[12]

Experimental Protocol: Pediatric Trial

1. Study Design:

  • Phase: 2[12]

  • Design: Randomized, single-blind, multicenter, controlled trial.[12]

  • Objective: To evaluate the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole compared to meropenem in pediatric patients.[12]

2. Patient Population:

  • Inclusion Criteria: Hospitalized children aged ≥3 months to <18 years with a diagnosis of cIAI.[12]

3. Treatment Regimens:

  • Ceftazidime-Avibactam Group: Randomized 3:1 to receive intravenous ceftazidime-avibactam plus metronidazole.[12]

  • Meropenem Group: Received intravenous meropenem.[12]

  • Duration: Minimum of 72 hours, with an optional switch to oral therapy for a total treatment duration of 7-15 days.[12]

Data Presentation: Key Outcomes in Pediatric Trial

Table 6: Clinical and Microbiological Outcomes in Pediatric cIAI Trial

OutcomeCeftazidime-Avibactam + MetronidazoleMeropenem
Favorable Clinical Response at TOC ≥90%≥90%[12]
Favorable Microbiological Response at TOC ≥90%≥90%[12]

Table 7: Adverse Events in Pediatric cIAI Trial

Adverse EventCeftazidime-Avibactam + Metronidazole (n=61)Meropenem (n=22)
Any Adverse Event 52.5%59.1%[12]
Serious Adverse Events 8.2%4.5%[12]

Visualizations

RECLAIM_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (5-14 days) cluster_assessment Assessment cluster_outcomes Primary & Secondary Outcomes s1 Hospitalized Adults (18-90 years) with Complicated Intra-Abdominal Infection s2 Inclusion/Exclusion Criteria Met s1->s2 Assessment rand Randomization s2->rand t1 Ceftazidime-Avibactam (2g/0.5g q8h, 2h infusion) + Metronidazole (500mg q8h, 1h infusion) rand->t1 t2 Meropenem (1g q8h, 30min infusion) rand->t2 a1 End of Treatment Visit t1->a1 t2->a1 a2 Test of Cure (TOC) Visit (28-35 days post-randomization) a1->a2 a3 Safety Follow-up a2->a3 o1 Clinical Cure Rate (Primary Endpoint) a2->o1 o2 Microbiological Response a2->o2 o3 Adverse Events a3->o3

Caption: Workflow of the RECLAIM Phase 3 clinical trials.

Ceftazidime_Avibactam_MoA cluster_drug Ceftazidime-Avibactam cluster_bacteria Gram-Negative Bacterium cluster_outcome Result caz Ceftazidime pbp Penicillin-Binding Proteins (PBPs) caz->pbp Inhibits avi Avibactam bl β-Lactamases (e.g., ESBL, KPC) avi->bl Inhibits lysis Bacterial Cell Lysis and Death pbp->lysis Leads to bl->caz Inactivates

Caption: Mechanism of action of ceftazidime-avibactam.

The extensive clinical trial program for ceftazidime-avibactam has consistently demonstrated its non-inferiority to carbapenems for the treatment of complicated intra-abdominal infections.[3][4][5] The combination therapy is effective against a wide range of Gram-negative pathogens, including those that are resistant to ceftazidime alone.[2][5][8] The safety profile of ceftazidime-avibactam plus metronidazole is comparable to that of meropenem, with gastrointestinal adverse events being the most commonly reported.[11] These findings support the use of ceftazidime-avibactam as a valuable carbapenem-sparing option for the management of cIAI, particularly in the context of increasing antimicrobial resistance.[1][9]

References

Application Notes and Protocols for Avycaz® (ceftazidime-avibactam) in the Treatment of Complicated Urinary Tract Infections (cUTIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Avycaz® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor.[1][2] This combination is indicated for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by a range of susceptible Gram-negative microorganisms.[3][4] The addition of avibactam restores the activity of ceftazidime against many contemporary β-lactamase-producing pathogens, such as those producing Extended-Spectrum β-Lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemases (KPCs), making it a critical agent in an era of rising antimicrobial resistance.[2][3][5][6] These notes provide an overview of its clinical application, efficacy data from pivotal trials, and detailed protocols relevant to its study and use.

Mechanism of Action

The bactericidal action of this compound is a result of the complementary activities of its two components:

  • Ceftazidime : Exerts its effect by binding to essential penicillin-binding proteins (PBPs) on the bacterial cell wall.[1][3] This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[5]

  • Avibactam : A potent β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[5][6] By covalently binding to the active site of these enzymes, avibactam inactivates them, thereby preserving the antibacterial activity of ceftazidime.[5][7] this compound is not effective against bacteria that produce metallo-β-lactamases (MBLs).[8]

cluster_bacterium Gram-Negative Bacterium Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Beta_Lactamase β-Lactamase Enzyme (e.g., KPC, AmpC) Ceftazidime Ceftazidime Beta_Lactamase->Ceftazidime Hydrolyzes Ceftazidime->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis Ceftazidime->Inhibition Leads to Degradation Ceftazidime Degradation Ceftazidime->Degradation Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits Protection Protection of Ceftazidime Avibactam->Protection Lysis Bacterial Cell Lysis & Death Inhibition->Lysis Degradation->Lysis Prevents Protection->Ceftazidime

Diagram 1: Mechanism of Action of Ceftazidime-Avibactam.

Clinical Efficacy in Complicated Urinary Tract Infections

The efficacy of this compound in treating cUTI has been established in several key clinical trials. The primary data comes from the Phase 3 RECAPTURE and REPRISE studies.

Table 1: Summary of Key Phase 3 Clinical Trials for this compound in cUTI

Trial Design Patient Population Treatment Arms Primary Endpoints
RECAPTURE Multicenter, double-blind, non-inferiority 1,020 adults hospitalized with cUTI This compound 2.5g IV q8h vs. Doripenem 500mg IV q8h 1. Symptomatic response at Day 52. Combined symptomatic and microbiological cure at Test-of-Cure (TOC)

| REPRISE | Multicenter, open-label | 305 adults with cUTI or cIAI caused by ceftazidime-non-susceptible pathogens | this compound 2.5g IV q8h vs. Best Available Therapy (BAT) | Combined clinical and microbiological cure at TOC |

Table 2: Clinical and Microbiological Response Rates in the RECAPTURE Trial (this compound vs. Doripenem)

Endpoint (mMITT* Population) This compound (n=393) Doripenem (n=417) Treatment Difference (95% CI)
Symptomatic Response at Day 5 70.2% (276/393) 66.2% (276/417) 4.0% (-2.4, 10.4)
Combined Symptomatic & Microbiological Cure at TOC 71.2% (280/393) 64.5% (269/417) 6.7% (0.3, 13.1)

*mMITT: microbiologically modified intent-to-treat. Data sourced from[9][10].

Table 3: Clinical and Microbiological Response Rates in the REPRISE Trial (this compound vs. BAT in Ceftazidime-Resistant Pathogens)

Endpoint (mMITT* Population) This compound (n=144) Best Available Therapy (n=137) Treatment Difference (95% CI)
Combined Clinical & Microbiological Cure at TOC 70.1% (101/144) 54.0% (74/137) 16.1% (4.8, 27.1)

*mMITT: microbiologically modified intent-to-treat. Data sourced from[9].

In a Phase 2 trial, this compound also demonstrated similar microbiological success rates compared to imipenem-cilastatin (70.5% vs. 71.4%, respectively) for the treatment of cUTI.[5]

Experimental and Clinical Protocols

Protocol 1: Dosage and Administration for Treating cUTI in Adults

This protocol outlines the standard dosage, preparation, and administration of this compound for adult patients with cUTI.

1. Patient Assessment:

  • Confirm diagnosis of cUTI, including pyelonephritis.

  • Obtain baseline renal function by calculating estimated Creatinine Clearance (CrCl) using the Cockcroft-Gault formula.

  • Monitor CrCl at least daily in patients with changing renal function.[11]

2. Recommended Dosage:

  • The recommended treatment duration for cUTI is 7 to 14 days.[1][12]

  • Dosage is based on the patient's renal function as detailed in Table 4.

Table 4: Recommended Adult Dosage of this compound for cUTI

Estimated Creatinine Clearance (mL/min) This compound Dose (Ceftazidime / Avibactam) Frequency Infusion Time
> 50 2.5 grams (2g / 0.5g) Every 8 hours 2 hours
31 to 50 1.25 grams (1g / 0.25g) Every 8 hours 2 hours
16 to 30 0.94 grams (0.75g / 0.19g) Every 12 hours 2 hours
6 to 15 0.94 grams (0.75g / 0.19g) Every 24 hours 2 hours
≤ 5 0.94 grams (0.75g / 0.19g) Every 48 hours 2 hours

*Dosage recommendations are based on FDA-approved labeling.[1][4] For patients on hemodialysis, this compound should be administered after the session.[1]

3. Reconstitution and Dilution: a. Reconstitution: Reconstitute a 2.5g vial of this compound powder with 10 mL of a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, 5% dextrose). Mix gently until the contents are fully dissolved. The final concentration will be approximately 167 mg/mL of ceftazidime and 42 mg/mL of avibactam.[4] b. Dilution: The constituted solution is not for direct injection.[4] Withdraw the required volume (based on the calculated dose) from the vial and add it to an infusion bag containing a compatible diluent (e.g., 0.9% sodium chloride, 5% dextrose) to achieve a final ceftazidime concentration of 8 to 40 mg/mL.[12]

4. Administration:

  • Administer the final diluted solution via intravenous (IV) infusion over a period of 2 hours.[4][12]

Protocol 2: Abridged Clinical Trial Workflow for cUTI Efficacy Assessment

This protocol provides a generalized workflow for a Phase 3 clinical trial designed to assess the efficacy and safety of a new antibiotic for cUTI, based on the design of trials like RECAPTURE.

Screening Patient Screening (Inclusion/Exclusion Criteria Met, Informed Consent) Baseline Baseline Assessment (Clinical signs, urine culture, CrCl) Screening->Baseline Randomization Randomization (1:1) ArmA Arm A: This compound 2.5g IV q8h (2-hour infusion) Randomization->ArmA ArmB Arm B (Comparator): Doripenem 500mg IV q8h (30-min infusion) Randomization->ArmB Day5 Day 5 Assessment (Primary Endpoint 1: Symptomatic Response) ArmA->Day5 ArmB->Day5 Baseline->Randomization EOT End of Treatment (7-14 days) Day5->EOT TOC Test-of-Cure (TOC) Visit (e.g., 6-12 days post-treatment) (Primary Endpoint 2: Combined Cure) EOT->TOC FollowUp Late Follow-Up Visit (e.g., 45-52 days) (Safety & Relapse Assessment) TOC->FollowUp Analysis Data Analysis (Non-inferiority testing) FollowUp->Analysis

Diagram 2: Generalized Clinical Trial Workflow for a cUTI Study.
Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate, a fundamental experiment for both clinical diagnostics and drug development.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • This compound analytical standard (with a fixed 4:1 ratio of ceftazidime to avibactam).

  • Bacterial isolate suspension, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603).

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64/16 µg/mL down to 0.06/0.015 µg/mL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation: a. Dilute the standardized bacterial suspension in CAMHB. b. Inoculate each well (except the sterility control) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading the MIC:

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Validate the results by ensuring the QC strain MICs fall within the acceptable range.

Mechanisms of Resistance

While this compound is effective against many resistant pathogens, resistance can still emerge. Understanding these mechanisms is crucial for stewardship and the development of future agents.

cluster_mechanisms Primary Resistance Mechanisms Resistance Resistance to Ceftazidime-Avibactam BetaLactamase β-Lactamase Modification BetaLactamase->Resistance BetaLactamase_desc Mutations in blaKPC gene (e.g., D179Y substitution) reduces avibactam binding BetaLactamase->BetaLactamase_desc Porin Reduced Permeability Porin->Resistance Porin_desc Loss or downregulation of outer membrane porins (e.g., OmpK35/36) limits drug entry Porin->Porin_desc Efflux Efflux Pump Overexpression Efflux->Resistance Efflux_desc Increased expression of pumps (e.g., AcrAB-TolC) actively removes drug from the cell Efflux->Efflux_desc MBL Metallo-β-Lactamase (MBL) Production MBL->Resistance MBL_desc Avibactam does not inhibit MBLs (e.g., NDM, VIM, IMP), leading to intrinsic resistance MBL->MBL_desc

Diagram 3: Key Mechanisms of Resistance to Ceftazidime-Avibactam.

The most clinically significant acquired resistance mechanism involves mutations in the blaKPC gene, which can alter the structure of the KPC enzyme and impair avibactam's inhibitory activity.[13] Additionally, reduced drug entry due to porin loss or increased removal via efflux pumps can contribute to resistance.[13] Importantly, this compound lacks activity against pathogens producing MBLs, a key consideration in clinical decision-making.[8]

References

Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) research. This document synthesizes data from key clinical trials and pharmacological studies to offer detailed protocols and insights for researchers in this field.

Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1][2] Its approval for HAP and VAP was supported by extensive research demonstrating its efficacy and safety.[2][3]

Mechanism of Action

Ceftazidime (B193861) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Avibactam (B1665839) is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many resistant bacteria.[4][5]

cluster_drug Ceftazidime-Avibactam cluster_bacteria Gram-Negative Bacterium Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits Avibactam Avibactam Beta_Lactamase β-Lactamase Enzymes Avibactam->Beta_Lactamase Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Beta_Lactamase->Ceftazidime Degrades Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to

Mechanism of action of Ceftazidime-Avibactam.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and observational studies on ceftazidime-avibactam for HAP/VAP.

Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial [5][6]

OutcomeCeftazidime-Avibactam (n=436)Meropenem (B701) (n=434)Difference (95% CI)
28-Day All-Cause Mortality (ITT Population)9.6%8.3%1.5% (-2.4% to 5.3%)
Clinical Cure at Test-of-Cure (ITT Population)67.2%69.1%-1.9% (-8.1% to 4.3%)
Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT)75.5%71.2%

ITT: Intent-to-Treat; micro-ITT: Microbiological Intent-to-Treat; CI: Confidence Interval

Table 2: Clinical and Microbiological Outcomes in Carbapenem-Resistant Klebsiella pneumoniae HAP/VAP (Real-World Study in India) [7]

OutcomeResult (n=116)
Clinical Cure Rate78.45% (91/116)
Microbiological Cure Rate69.23% (9/13)
Clinical Cure Rate (treatment within 72h)84.85% (28/33)
Microbiological Cure Rate (treatment within 72h)62.50% (5/8)

Table 3: In Vitro Susceptibility from the REPROVE Trial [8]

Organism GroupCeftazidime-Avibactam (% Susceptible)Ceftazidime (% Susceptible)
Enterobacterales (n=370)98.6%73.2%
Pseudomonas aeruginosa (n=129)88.4%72.9%
Ceftazidime-Nonsusceptible Enterobacterales (n=99)94.9%N/A
Ceftazidime-Nonsusceptible P. aeruginosa (n=35)60.0%N/A

Experimental Protocols

Pivotal Phase 3 Clinical Trial (REPROVE) Protocol[5]

This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind, non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of HAP/VAP.

1. Patient Population and Selection Criteria:

  • Inclusion Criteria: Hospitalized adults with a diagnosis of HAP or VAP, characterized by a new or progressive infiltrate on chest imaging plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.

  • Exclusion Criteria: Patients with pneumonia not expected to be caused by Gram-negative pathogens, those who received more than 24 hours of potentially effective systemic antibacterial therapy for the current infection within the 72 hours preceding randomization, and those with a life expectancy of less than 48 hours.

2. Randomization and Blinding:

  • Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or meropenem.

  • The study was double-blind, with both patients and investigators masked to the treatment assignment. Placebos for both drugs were used to maintain blinding.

3. Intervention:

  • Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a 2-hour intravenous infusion every 8 hours.

  • Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion every 8 hours.

  • Treatment Duration: 7 to 14 days.

  • Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment (creatinine clearance ≤ 50 mL/min).[9]

4. Microbiological Analysis:

  • Sample Collection: Respiratory and/or blood cultures were obtained at baseline.

  • Pathogen Identification: Standard laboratory methods were used to identify causative pathogens.

  • Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

cluster_screening Patient Screening cluster_trial Trial Protocol cluster_assessment Outcome Assessment Screening Hospitalized Adults with Suspected HAP/VAP Inclusion Inclusion Criteria Met? (e.g., new infiltrate, fever) Screening->Inclusion Exclusion Exclusion Criteria Met? (e.g., prior antibiotics) Inclusion->Exclusion Yes Eligible Eligible for Enrollment Exclusion->Eligible No Randomization 1:1 Randomization Eligible->Randomization Arm_A Ceftazidime-Avibactam (2.5g IV q8h over 2h) Randomization->Arm_A Arm_B Meropenem (1g IV q8h over 30min) Randomization->Arm_B Treatment 7-14 Days Treatment (Dose adjusted for renal impairment) Arm_A->Treatment Arm_B->Treatment TOC Test of Cure (TOC) Visit (21-25 days) Treatment->TOC Endpoints Primary Endpoint: 28-Day All-Cause Mortality Secondary Endpoint: Clinical Cure at TOC TOC->Endpoints

Workflow of the REPROVE clinical trial.
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Protocol

This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.

1. PK/PD Target:

  • The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT > MIC).

  • For ceftazidime-avibactam, the target is free plasma ceftazidime concentration > 8 mg/L and free avibactam concentration > 1 mg/L for at least 50% of the dosing interval.[9]

2. Dosing Regimen:

  • The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to achieve this target in patients with normal renal function.[1][10]

3. Monitoring and Adjustment:

  • Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[9]

  • Dose adjustments are crucial for patients with CrCL ≤ 50 mL/min to ensure target attainment and avoid drug accumulation.

Protocol for Use in Carbapenem-Resistant Enterobacterales (CRE) Infections

This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by CRE, based on the type of carbapenemase produced.

1. Carbapenemase Identification:

  • Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL) before initiating targeted therapy.[11]

2. Treatment Regimens:

  • KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5g IV q8h as monotherapy is the preferred treatment.[11]

  • Metallo-β-lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV q8h plus aztreonam (B1666516).[11] Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam is stable against MBLs.

Start Patient with HAP/VAP and Suspected/Confirmed CRE Identify Identify Carbapenemase Type Start->Identify KPC_OXA KPC or OXA-48 Producer Identify->KPC_OXA MBL MBL Producer (NDM, VIM, IMP) Identify->MBL Unknown Mechanism Unknown or High MBL Prevalence (>20%) Identify->Unknown Treat_KPC_OXA Ceftazidime-Avibactam Monotherapy (2.5g IV q8h) KPC_OXA->Treat_KPC_OXA Treat_MBL Ceftazidime-Avibactam + Aztreonam (2.5g IV q8h + Aztreonam) MBL->Treat_MBL Treat_Unknown Empiric Therapy: Ceftazidime-Avibactam + Aztreonam Unknown->Treat_Unknown

Treatment algorithm for CRE HAP/VAP.

Conclusion

Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-resistant strains.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies in this area. Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are essential for optimizing its use and further defining its role in managing these serious infections.

References

Application Notes and Protocols for Avycaz® (Ceftazidime-Avibactam) Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam, is a potent therapeutic option.[1][2] Avibactam restores ceftazidime's activity against a wide range of bacteria producing β-lactamase enzymes, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases.[1][2] However, the emergence of resistance to this compound monotherapy warrants the investigation of combination therapies to enhance efficacy and combat resistance.[2][3][4]

This document provides detailed protocols for in vitro synergy testing of this compound with other antibiotics, focusing on the checkerboard and time-kill assays. These methods are essential for evaluating the potential of antibiotic combinations to be used in treating challenging infections caused by MDR pathogens.

Mechanisms of Synergy with this compound

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. With this compound, synergy with other antibiotics can be achieved through several mechanisms:

  • Enhanced β-Lactamase Inhibition: Avibactam protects not only ceftazidime but also other β-lactam antibiotics from degradation by serine β-lactamases (e.g., KPCs, ESBLs, AmpC).[1][5][6] This is particularly relevant when combining this compound with carbapenems like meropenem (B701) or monobactams like aztreonam (B1666516).[5][6]

  • Complementary Targets: Combining agents that act on different bacterial targets can lead to a synergistic effect. For instance, this compound targets cell wall synthesis, while an aminoglycoside like amikacin (B45834) inhibits protein synthesis.

  • Increased Permeability: Some antibiotics, like colistin, can disrupt the bacterial outer membrane, potentially increasing the intracellular concentration and efficacy of this compound.

The combination of this compound and aztreonam is particularly effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6] Avibactam inhibits serine β-lactamases that may be co-produced, while aztreonam remains stable against hydrolysis by MBLs.[6]

Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Avibactam Avibactam Beta_Lactamase Serine β-Lactamases Avibactam->Beta_Lactamase Protects Partner Ab Partner_Ab e.g., Meropenem, Aztreonam, Amikacin Partner_Ab->PBP e.g., Meropenem Ribosome Ribosome Partner_Ab->Ribosome e.g., Amikacin Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Beta_Lactamase->Ceftazidime Hydrolyzes Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits1 Inhibits Inhibits2 Inhibits Inhibits3 Inhibits Inhibits4 Inhibits Inhibits5 Inhibits

Caption: Mechanism of this compound Synergy.

Experimental Protocols

Two primary methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.[7][8]

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[9][10][11]

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration that is at least four times the highest concentration to be tested, typically in cation-adjusted Mueller-Hinton broth (CAMHB).[12]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[9]

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).[11]

    • Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[11] Column 12 serves as a growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.

Data Interpretation:

Calculate the FIC Index (FICI) using the following formula:[9][13][14]

  • FICA = (MIC of this compound in combination) / (MIC of this compound alone)

  • FICB = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)

  • FICI = FICA + FICB

The FICI is interpreted as follows:[13][15]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

cluster_workflow Checkerboard Assay Workflow prep_stocks Prepare Antibiotic Stock Solutions prep_plate Prepare 96-Well Plate with Serial Dilutions prep_stocks->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs of Individual & Combo Drugs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Checkerboard Assay Workflow.

Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[7]

Protocol:

  • Prepare Cultures: Grow the bacterial isolate in CAMHB to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing CAMHB.[8]

  • Add Antibiotics: Add antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC). Test each antibiotic alone and in combination. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator.[8] At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Quantify Bacteria: Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324) to determine the CFU/mL.

  • Plot Data: Plot the log10 CFU/mL versus time for each antibiotic combination.

Data Interpretation:

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[16]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]

  • Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.[16]

  • Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active agent.[16]

cluster_interpretation FICI Interpretation FICI_value FICI Value Synergy Synergy (FICI ≤ 0.5) FICI_value->Synergy ≤ 0.5 Additive Additive / Indifference (0.5 < FICI ≤ 4.0) FICI_value->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) FICI_value->Antagonism > 4.0

Caption: Interpretation of FICI Values.

Summary of this compound Synergy Data

The following table summarizes findings from various in vitro studies on the synergistic activity of this compound with other antibiotics against MDR Gram-negative bacteria.

Partner AntibioticTarget Organism(s)Synergy Observed (FICI or Time-Kill)Reference(s)
Meropenem Carbapenem-Resistant Enterobacterales (CRE), KPC-producing K. pneumoniaeSynergy observed in 93.8% to 100% of strains.[5] Combination restored susceptibility.[17][18][5][19][17][18]
Aztreonam MBL-producing CRE, MDR P. aeruginosa, K. pneumoniaeStrong synergistic activity, especially against MBL-producers.[3][6] Synergy observed in 100% of CRE strains in one study.[5][3][5][6]
Amikacin CRE, MDR P. aeruginosa, K. pneumoniaeSynergistic effects noted in time-kill assays against both P. aeruginosa and K. pneumoniae.[2][3] Combination prevented resistance emergence.[2][3][20]
Colistin MDR P. aeruginosa, K. pneumoniaeSynergistic activity demonstrated against colistin-nonsusceptible P. aeruginosa.[21][22][3][21][22]
Fosfomycin K. pneumoniaeEffective synergy observed against K. pneumoniae in time-kill assays.[2][3][2][3]
Tigecycline CREWeak or indifferent effects were mostly observed; some antagonism was also reported.[5][5]

Conclusion

Combination therapy involving this compound presents a promising strategy to overcome antibiotic resistance in MDR Gram-negative pathogens. The protocols detailed in this document for checkerboard and time-kill assays provide robust frameworks for researchers to evaluate potential synergistic interactions. The existing data strongly supports the combination of this compound with agents like meropenem, aztreonam, and amikacin. Further research is crucial to explore more combinations and to translate these in vitro findings into effective clinical treatments.

References

Avycaz® (ceftazidime-avibactam): Application Notes and Protocols for the Treatment of Infections with Limited Therapeutic Options

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avycaz® is a combination antimicrobial agent containing ceftazidime (B193861), a third-generation cephalosporin (B10832234), and avibactam (B1665839), a β-lactamase inhibitor.[1] This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes that inactivate many cephalosporin antibiotics.[2][3] this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI) in combination with metronidazole (B1676534), complicated urinary tract infections (cUTI) including pyelonephritis, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP).[2][4][5] These notes provide an overview of its mechanism of action, in-vitro activity, clinical efficacy, and relevant experimental protocols.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by binding to essential penicillin-binding proteins (PBPs), thereby inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[6][7] This disruption leads to cell lysis and death. Many resistant bacteria, however, produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[3]

Avibactam is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler Class A (e.g., ESBLs, KPC), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) enzymes.[7][8] By covalently binding to the active site of these enzymes, avibactam protects ceftazidime from degradation, restoring its activity against many resistant pathogens.[7]

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 This compound Components PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Bacterial Cell Lysis CellWall->CellLysis Leads to BetaLactamase β-lactamase Enzymes Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Inactivates Ceftazidime->PBP Inhibits Avibactam Avibactam Avibactam->BetaLactamase Inhibits

Figure 1. Mechanism of action of this compound (ceftazidime-avibactam).

In-Vitro Activity of this compound

This compound has demonstrated potent in-vitro activity against a wide range of Gram-negative pathogens, including many isolates that are resistant to ceftazidime alone.

Table 1: In-Vitro Activity of this compound and Comparator Agents against Enterobacteriaceae
OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
Enterobacteriaceae (Overall) Ceftazidime-avibactam0.120.25-
Ceftazidime0.1232-
Ceftazidime-Nonsusceptible Enterobacteriaceae Ceftazidime-avibactam-2-
ESBL-producing Enterobacterales Ceftazidime-avibactam--99.34%[9]
Carbapenem-resistant Enterobacterales (CRE) Ceftazidime-avibactam--88.57%[9]
KPC-producing Enterobacterales Ceftazidime-avibactam--91.67%[9]

Data from a Phase 3 clinical trial in patients with cIAI and a surveillance study in Chile.[9][10]

Table 2: In-Vitro Activity of this compound and Comparator Agents against Pseudomonas aeruginosa
Organism/PhenotypeDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
P. aeruginosa (Overall) Ceftazidime-avibactam2496.9%
Ceftazidime23283.8%
Meropenem (B701)--81.9%
Piperacillin-tazobactam--78.5%
Multidrug-resistant (MDR) P. aeruginosa Ceftazidime-avibactam--79.8% - 81.0%
Extensively drug-resistant (XDR) P. aeruginosa Ceftazidime-avibactam--71.5% - 73.7%

Data from a U.S. surveillance study.[11][12]

Clinical Efficacy

This compound has demonstrated non-inferiority to carbapenem (B1253116) therapy in pivotal Phase 3 clinical trials for cIAI and cUTI.

Table 3: Clinical Cure Rates in Phase 3 Complicated Intra-Abdominal Infection (cIAI) Trials (in combination with metronidazole)
Patient PopulationThis compound + MetronidazoleMeropenemDifference (95% CI)
Microbiologically Modified Intent-to-Treat (mMITT) 81.6% (334/410)85.1% (355/417)-3.5% (-8.64 to 1.58)
Modified Intent-to-Treat (MITT) 82.5% (432/524)84.9% (444/523)-2.4% (-6.90 to 2.10)
Clinically Evaluable (CE) 91.7% (389/424)92.5% (409/442)-0.8% (-4.61 to 2.89)
Ceftazidime-Resistant Pathogens (mMITT) 83.0% (39/47)85.9% (55/64)-

Data from two identical Phase 3 randomized, double-blind studies.[13][14]

Table 4: Clinical and Microbiological Response Rates in Phase 3 Complicated Urinary Tract Infection (cUTI) Trial (RECAPTURE)
EndpointThis compoundDoripenemDifference (95% CI)
Symptomatic Response at Day 5 70.2%66.2%4.0% (-2.4 to 10.4)
Combined Symptomatic and Microbiological Response at Test-of-Cure 71.2%64.5%6.7% (0.3 to 13.1)

Data from the RECAPTURE study.[15]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime analytical powder

  • Avibactam analytical powder (maintained at a fixed concentration of 4 mg/L)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)[12][17]

Procedure:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of ceftazidime in CAMHB in the microtiter plates. Add avibactam to each well to achieve a final fixed concentration of 4 mg/L.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible growth of the organism.

  • Interpretation: Interpret the MIC results based on established clinical breakpoints (e.g., CLSI, FDA): Susceptible ≤8/4 μg/mL, Resistant ≥16/4 μg/mL for Enterobacteriaceae and P. aeruginosa.[17][18]

Antimicrobial Susceptibility Testing Workflow A Prepare Serial Dilutions of Ceftazidime + Fixed Avibactam (4 mg/L) C Inoculate Microtiter Plates A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read and Record MIC D->E F Interpret Results using CLSI Breakpoints E->F

Figure 2. Workflow for antimicrobial susceptibility testing of this compound.
Protocol 2: Phase 3 Clinical Trial Design for Complicated Intra-Abdominal Infections (cIAI)

This protocol is a generalized representation based on the design of the RECLAIM studies.[13][14]

Objective: To evaluate the efficacy and safety of this compound plus metronidazole compared to meropenem in the treatment of cIAI.

Study Design: Randomized, multicenter, double-blind, active-controlled, non-inferiority trial.

Patient Population: Adult patients with a diagnosis of cIAI requiring surgical intervention.

Intervention:

  • Experimental Arm: this compound (2g ceftazidime / 0.5g avibactam) administered intravenously every 8 hours over 2 hours, plus metronidazole (500 mg) intravenously every 8 hours.[19]

  • Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.

Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.

Key Procedures:

  • Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.

  • Treatment Administration: Study drugs are administered for a duration of 5 to 14 days.

  • Assessments:

    • Baseline: Collection of demographic data, medical history, and baseline pathogens from the site of infection.

    • On-treatment: Monitoring of clinical signs and symptoms, and adverse events.

    • End-of-Treatment (EOT): Clinical assessment of cure.

    • Test-of-Cure (TOC): Final assessment of clinical cure.

    • Late Follow-up: Assessment of long-term outcomes and safety.

  • Statistical Analysis: A non-inferiority margin (e.g., -12.5%) is pre-specified to compare the clinical cure rates between the two treatment groups.

cIAI Clinical Trial Workflow A Patient Screening and Enrollment (cIAI Diagnosis) B Randomization (1:1) A->B C1 This compound + Metronidazole (IV, q8h) B->C1 C2 Meropenem (IV, q8h) B->C2 D Treatment Duration (5-14 days) C1->D C2->D E End-of-Treatment Assessment D->E F Test-of-Cure Assessment (Day 28-35) E->F G Primary Endpoint Analysis: Clinical Cure Rate F->G

Figure 3. Generalized workflow for a Phase 3 cIAI clinical trial.

Conclusion

This compound represents a significant therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative pathogens. Its potent in-vitro activity, particularly against ESBL, KPC, and AmpC-producing organisms, and demonstrated clinical efficacy in robust clinical trials, underscore its importance in an era of increasing antimicrobial resistance. The provided protocols offer a framework for the in-vitro evaluation and clinical trial design for this important antimicrobial agent.

References

Application Notes and Protocols for Ceftazidime-Avibactam in Real-World Clinical Practice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime-avibactam (CZA) is a combination antimicrobial agent comprising a third-generation cephalosporin (B10832234) and a novel β-lactamase inhibitor.[1][2] It has demonstrated efficacy against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1][3] This document provides a synthesis of real-world clinical practice studies, offering insights into its use, effectiveness, and safety across various patient populations and infection types. The following sections detail quantitative data from these studies, experimental protocols for conducting similar real-world evidence generation, and visualizations of key experimental workflows.

Data Presentation: Summary of Real-World Studies

The following tables summarize key quantitative data from several real-world studies on ceftazidime-avibactam, providing a comparative overview of patient demographics, infection characteristics, causative pathogens, and clinical outcomes.

Table 1: Patient Demographics and Baseline Characteristics

Study (Region)Number of PatientsMean Age (years)Male (%)Key Comorbidities (%)
OZAVIE (France)[4]25758.470.4Diabetes (30.0), Chronic renal failure (25.7), Immunocompromised (31.1)
Taiwanese Multicenter Study[5][6]47270.6Not SpecifiedHigh Charlson Comorbidity Index (73.1% ≥ 4)
EZTEAM (Europe & LATAM)[7][8]569 (516 analyzed)62.0 (median)68.2Not specified in detail
Indian Retrospective Analysis[9][10]189Not Specified65.1Renal dysfunction (37.6)
US Multicenter Study[3][11]203Not SpecifiedNot SpecifiedNot specified in detail
VA Healthcare System (US)[12]1,04871.598.3Hypertension (74.8), Nervous system disorders (60.2), Diabetes (48.7), Cancer (45.1)

Table 2: Infection Types and Causative Pathogens

Study (Region)Common Infection Types (%)Most Frequent Pathogens (%)
OZAVIE (France)[4]Nosocomial pneumonia (34.2), Complicated UTI (17.5), Complicated intra-abdominal (14.8)Pseudomonas aeruginosa (52.4), Klebsiella spp. (34.9), Enterobacter spp. (18.4)
Taiwanese Multicenter Study[5][6]Respiratory tract (46.2), Complicated UTI (22.0), Complicated intra-abdominal (14.0)Klebsiella pneumoniae (64.4), Pseudomonas aeruginosa (17.8), Escherichia coli (8.3)
EZTEAM (Europe & LATAM)[7][8]HAP/VAP (22.1), cUTI (20.0), BSI (18.8), cIAI (17.4)Klebsiella pneumoniae (59.3)
Indian Retrospective Analysis[9][10]UTI (29.1), Nosocomial pneumonia (29.1), Intra-abdominal (15.9)Not specified in detail
US Multicenter Study[3][11]Respiratory (37.4), Urinary tract (19.7), Intra-abdominal (18.7)CRE (57.6), Pseudomonas spp. (31.0)
VA Healthcare System (US)[12]Not specified in detailPseudomonas aeruginosa (36.3), Klebsiella species (34.1)

Table 3: Clinical and Microbiological Outcomes

Study (Region)Clinical Success/Cure Rate (%)Microbiological Success/Cure Rate (%)28/30-Day Mortality Rate (%)In-Hospital Mortality Rate (%)
OZAVIE (France)[4]79.0 (Global Success)Not Specified20.2Not Specified
Taiwanese Multicenter Study[5][6]58.1Not SpecifiedNot Specified41.1
EZTEAM (Europe & LATAM)[7][8]77.3Not SpecifiedNot Specified23.1
Indian Retrospective Analysis[9][10]76.3 (at Day 14/EOT)60.3 (at Day 14/EOT)Not SpecifiedNot Specified
US Multicenter Study[3][11]70.9 (Clinical Failure: 29.1%)94.1 (Microbiological Failure: 5.9%)17.2Not Specified
Chinese CR-GNB Study[2]59.642.6 (14-day clearance)27.7Not Specified

Experimental Protocols

This section details the methodologies for conducting real-world clinical practice studies on ceftazidime-avibactam, based on the protocols described in the cited literature.

Protocol 1: Prospective, Multicenter, Observational Study
  • Objective: To assess the real-world effectiveness, use, and safety of ceftazidime-avibactam in hospitalized patients.[4]

  • Study Design: A prospective, multicenter, observational cohort study.[4]

  • Patient Population:

    • Inclusion Criteria: Hospitalized adult patients (≥18 years) who have initiated treatment with ceftazidime-avibactam for a suspected or documented Gram-negative bacterial infection within a specified timeframe (e.g., 14 days) prior to enrollment.[4]

    • Exclusion Criteria: Patients enrolled in any interventional clinical trial.[9]

  • Data Collection:

    • Demographic data: Age, sex.[4]

    • Clinical data: Comorbidities, type and source of infection, severity scores (e.g., SOFA score).[4][5]

    • Microbiological data: Causative pathogens and their susceptibility profiles.[4]

    • Therapeutic data: Ceftazidime-avibactam dosage, duration of therapy, concomitant antimicrobial agents.[4]

  • Outcome Measures:

    • Primary Outcome: Clinical outcome at a predefined time point (e.g., end of treatment, 30 days). Outcomes can be categorized as:

      • Clinical Success: Resolution or significant improvement of signs and symptoms of infection.[5][6]

      • Clinical Failure: Death from the initial infection, persistence of infection requiring alternative antibiotics or surgery, or discontinuation due to intolerance.[4]

    • Secondary Outcomes:

      • 28-day or 30-day all-cause mortality.[3][4]

      • Microbiological cure, defined as eradication of the baseline pathogen.[13]

      • Incidence of adverse events possibly related to ceftazidime-avibactam.[4]

  • Statistical Analysis: Descriptive statistics for all variables. Logistic regression can be used to identify factors associated with clinical outcomes and mortality.

Protocol 2: Retrospective, Multicenter, Cohort Study
  • Objective: To investigate the clinical characteristics, microbiology, and outcomes of patients treated with ceftazidime-avibactam.[5][6]

  • Study Design: A multicenter, retrospective cohort study.[5][6]

  • Data Source: Patient medical records (electronic or paper-based).[9]

  • Patient Population:

    • Inclusion Criteria: Adult patients who received at least 24-72 hours of ceftazidime-avibactam for a documented or suspected Gram-negative bacterial infection.[1][5]

    • Exclusion Criteria: Patients with incomplete medical records.

  • Data Extraction: A standardized data collection form should be used to extract the following information:

    • Patient demographics and baseline clinical characteristics.

    • Details of the infection and microbiological findings.

    • Complete treatment details, including start and end dates of ceftazidime-avibactam and any other antibiotics.

    • Clinical and microbiological outcomes.

    • Adverse events.

  • Outcome Measures:

    • Primary Outcome: In-hospital mortality.[5][6]

    • Secondary Outcomes:

      • Clinical success, defined as symptom resolution or significant improvement.[5][6]

      • Length of hospital stay.

      • 30-day readmission rates.

  • Statistical Analysis: Similar to the prospective study, with appropriate methods to handle potential biases inherent in retrospective data.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of real-world studies of ceftazidime-avibactam.

cluster_0 Patient Enrollment and Data Collection Workflow p1 Hospitalized Adult Patient with Suspected/Documented Gram-Negative Infection p2 Initiation of Ceftazidime-Avibactam Therapy p1->p2 Clinical Decision p3 Eligibility Screening (Inclusion/Exclusion Criteria) p2->p3 Within 14 days p4 Patient Enrollment in Study p3->p4 Meets Criteria p6 Exclusion from Study p3->p6 Does Not Meet Criteria p5 Collection of Baseline Data (Demographics, Clinical, Microbiological) p4->p5

Caption: Workflow for patient enrollment and data collection in a prospective observational study.

cluster_1 Outcome Assessment Logic in Real-World Studies o1 Patient Treated with Ceftazidime-Avibactam o2 Assessment at End of Treatment / 30 Days o1->o2 o3 Did the patient die from the initial infection? o2->o3 o4 Did the infection persist, requiring another antibiotic or surgery? o3->o4 No o6 Clinical Failure o3->o6 Yes o5 Was CZA discontinued (B1498344) due to intolerance? o4->o5 No o4->o6 Yes o5->o6 Yes o7 Global Success o5->o7 No cluster_2 Retrospective Data Extraction and Analysis Workflow r1 Identification of Patients from Pharmacy Records (Received ≥ 24h CZA) r2 Medical Record Review r1->r2 r3 Data Extraction using Standardized Form (Demographics, Infection, Treatment, Outcomes) r2->r3 r4 Data Cleaning and Validation r3->r4 r5 Statistical Analysis (Descriptive, Regression) r4->r5 r6 Generation of Real-World Evidence r5->r6

References

Troubleshooting & Optimization

Technical Support Center: Investigating Avycaz Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Avycaz (ceftazidime-avibactam) in Klebsiella pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. β-Lactamase-Mediated Resistance

Q1: My K. pneumoniae isolate shows increasing MICs to this compound after exposure. How can I determine if this is due to β-lactamase mutations?

A1: Increased this compound MICs following exposure are frequently linked to mutations in the blaKPC gene, particularly in the omega-loop region.[1][2] These mutations can alter the enzyme's structure, reducing avibactam's binding affinity while sometimes paradoxically increasing susceptibility to carbapenems.[3][4]

Troubleshooting Experimental Workflow:

  • Isolate Confirmation: Ensure you are working with a pure culture of the resistant isolate. Streak for single colonies and perform confirmatory identification.

  • blaKPC Gene Sequencing: Amplify and sequence the entire coding region of the blaKPC gene from both the susceptible parent and the resistant daughter strains. Compare the sequences to identify any amino acid substitutions.[3] Common mutations associated with this compound resistance include D179Y, T243M, and others within the omega-loop.[2][3][4][5]

  • Cloning and Expression: To confirm that a specific mutation confers resistance, clone the mutated blaKPC gene into a susceptible E. coli or K. pneumoniae background and determine the this compound MIC of the transformed strain.[3][4]

Q2: I've identified a novel mutation in the blaKPC gene of an this compound-resistant isolate. How can I be sure this mutation is responsible for the resistance phenotype?

A2: Demonstrating a direct link between a novel blaKPC mutation and this compound resistance requires functional validation.

Troubleshooting Experimental Workflow:

  • Site-Directed Mutagenesis: Introduce the specific mutation into a wild-type blaKPC gene using site-directed mutagenesis.[4]

  • Expression in a Clean Background: Clone both the wild-type and the mutated gene into an expression vector and transform them into a susceptible host strain (e.g., E. coli TOP10).

  • MIC Determination: Perform broth microdilution to determine the this compound MIC for the strains expressing the wild-type and the mutated KPC enzyme. A significant increase in the MIC for the mutant confirms its role in resistance.[3][4]

Q3: My isolate is producing an OXA-48-like carbapenemase and is resistant to this compound. What is the likely mechanism?

A3: While this compound is typically active against OXA-48-producing isolates, resistance can emerge.[6][7] This is often not due to mutations in the blaOXA-48 gene itself but can be associated with co-existing resistance mechanisms, such as porin loss or the presence of other β-lactamases not inhibited by avibactam.[8][9] However, some studies have shown that exposure to this compound can select for mutations in OXA-48 that increase ceftazidime (B193861) hydrolysis.[6][7]

2. Porin and Efflux Pump-Mediated Resistance

Q1: I have an this compound-resistant K. pneumoniae isolate with a wild-type blaKPC gene. What other mechanisms should I investigate?

A1: In the absence of blaKPC mutations, this compound resistance can be mediated by alterations in outer membrane permeability, primarily through the loss or modification of porins, or by the upregulation of efflux pumps.[10][11][12]

Troubleshooting Experimental Workflow:

  • Porin Gene Analysis: Sequence the ompK35 and ompK36 genes, which encode the two major outer membrane porins in K. pneumoniae. Look for insertions, deletions, or premature stop codons that would result in non-functional proteins.[10][13][14][15] Mutations in another porin, LamB, have also been implicated in this compound resistance.[13][14][15]

  • Porin Expression Analysis (RT-qPCR): Quantify the expression levels of ompK35 and ompK36 using RT-qPCR. Reduced expression of these porins can limit the entry of this compound into the bacterial cell.[16]

  • Efflux Pump Inhibitor (EPI) Assay: Perform MIC testing with and without an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the this compound MIC in the presence of the EPI suggests the involvement of efflux pumps.

  • Efflux Pump Gene Expression (RT-qPCR): Analyze the expression of known efflux pump genes, such as those encoding the AcrAB-TolC system, to check for upregulation in the resistant isolate compared to a susceptible control.[17][18]

3. Metallo-β-Lactamase (MBL)-Mediated Resistance

Q1: My K. pneumoniae isolate is highly resistant to this compound, and I don't find any mutations in blaKPC or porin genes. What could be the cause?

A1: Avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[19][20][21] The presence of an MBL will confer resistance to this compound.

Troubleshooting Experimental Workflow:

  • Phenotypic MBL Detection: Use a phenotypic test, such as the modified Hodge test or a double-disk synergy test with EDTA, to screen for MBL production.

  • Molecular Detection of MBL Genes: Perform PCR to detect common MBL genes, including blaNDM, blaVIM, and blaIMP.[19][20][21]

Quantitative Data Summary

Table 1: Impact of blaKPC Mutations on this compound and Meropenem MICs (µg/mL)

K. pneumoniae IsolateKPC VariantThis compound MICMeropenem MICReference
Baseline Isolate 1KPC-32/432[3]
Resistant Isolate 1KPC-3 (D179Y)32/42[3]
Baseline Isolate 2KPC-31/464[3]
Resistant Isolate 2KPC-3 (D179Y/T243M)64/41[3]
Baseline Isolate 3KPC-34/416[3]
Resistant Isolate 3KPC-3 (V240G)>128/44[3]

Table 2: Impact of Porin Gene Complementation on this compound MIC (µg/mL)

K. pneumoniae StrainRelevant GenotypeThis compound MICReference
Induced Resistant StrainlamB mutation16[13][14][15]
Complemented StrainWild-type lamB4[13][14][15]
Induced Resistant StrainftsI (PBP3) mutation32[13][14][15]
Complemented StrainWild-type ftsI8[13][14][15]

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), this compound (ceftazidime-avibactam) powder, 96-well microtiter plates, bacterial inoculum, incubator.

  • Procedure:

    • Prepare a stock solution of this compound. Avibactam is typically used at a fixed concentration of 4 µg/mL.[22][23]

    • Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates, ensuring each well also contains 4 µg/mL of avibactam.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[24]

2. PCR and Sanger Sequencing of blaKPC

  • Materials: DNA extraction kit, PCR primers flanking the blaKPC gene, Taq polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment, Sanger sequencing service.

  • Procedure:

    • Extract genomic DNA from the K. pneumoniae isolate.

    • Amplify the blaKPC gene using PCR with primers that bind to the regions upstream and downstream of the coding sequence.

    • Verify the amplification of a product of the correct size by agarose (B213101) gel electrophoresis.

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Analyze the resulting sequence and compare it to a wild-type blaKPC reference sequence to identify mutations.[3]

3. RT-qPCR for ompK35 and ompK36 Gene Expression

  • Materials: RNA extraction kit, reverse transcriptase, qPCR primers for ompK35, ompK36, and a housekeeping gene (e.g., rpoB), SYBR Green master mix, real-time PCR system.[16]

  • Procedure:

    • Grow the K. pneumoniae isolates to the mid-logarithmic phase.

    • Extract total RNA from the bacterial cells.

    • Synthesize cDNA from the RNA template using reverse transcriptase.

    • Perform qPCR using primers specific for ompK35, ompK36, and the housekeeping gene.

    • Calculate the relative expression of the porin genes in the resistant isolate compared to a susceptible control using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[16]

4. β-Lactamase Activity Assay

  • Materials: Bacterial cell lysate, nitrocefin (B1678963) (a chromogenic cephalosporin), spectrophotometer, buffer (e.g., phosphate (B84403) buffer, pH 7.0).[25][26]

  • Procedure:

    • Prepare a crude cell lysate from the K. pneumoniae isolate.

    • In a cuvette, mix the cell lysate with the buffer.

    • Initiate the reaction by adding a known concentration of nitrocefin.

    • Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.[26]

    • The rate of hydrolysis is proportional to the β-lactamase activity.

Visualizations

Caption: Overview of this compound action and resistance mechanisms in K. pneumoniae.

KPC_Mutation_Workflow Isolate This compound-Resistant K. pneumoniae Isolate gDNA_Extraction Genomic DNA Extraction Isolate->gDNA_Extraction PCR PCR Amplification of blaKPC gDNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis Mutation_ID Mutation Identified (e.g., D179Y) Analysis->Mutation_ID Cloning Cloning of Mutant blaKPC into Vector Mutation_ID->Cloning Transformation Transformation into Susceptible Host Cloning->Transformation MIC_Test This compound MIC Determination Transformation->MIC_Test Resistance_Confirmed Resistance Confirmed MIC_Test->Resistance_Confirmed

Caption: Experimental workflow for confirming KPC-mediated this compound resistance.

Porin_Analysis_Workflow Isolate This compound-Resistant K. pneumoniae Isolate (Wild-Type blaKPC) RNA_Extraction Total RNA Extraction Isolate->RNA_Extraction DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR for ompK35/36 and Housekeeping Gene cDNA_Synthesis->RT_qPCR Expression_Analysis Relative Gene Expression Analysis RT_qPCR->Expression_Analysis Downregulation Porin Gene Downregulation? Expression_Analysis->Downregulation Porin_Loss Porin Loss Confirmed Downregulation->Porin_Loss PCR_Sequencing PCR and Sequencing of ompK35/36 DNA_Extraction->PCR_Sequencing Mutation_Analysis Sequence Analysis for Insertions/Deletions PCR_Sequencing->Mutation_Analysis Mutation_Analysis->Porin_Loss

Caption: Workflow for investigating porin-mediated this compound resistance.

References

Technical Support Center: Optimizing Avycaz® (ceftazidime-avibactam) Dosage in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Avycaz (ceftazidime-avibactam) dosage in patients with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental and clinical research.

Troubleshooting Guide

Q1: We observed sub-therapeutic plasma concentrations of ceftazidime-avibactam in a critically ill patient with a creatinine (B1669602) clearance (CrCl) of 45 mL/min, despite following the recommended dosage adjustments. What could be the underlying cause and how can we address it?

A1: Sub-therapeutic concentrations in this scenario could be due to Augmented Renal Clearance (ARC), a condition often seen in critically ill patients where renal function is enhanced, leading to faster drug elimination than predicted by standard equations.[1][2][3][4]

  • Possible Cause: The patient's actual renal clearance may be higher than the estimated CrCl, leading to rapid excretion of this compound. Standard dosing adjustments for moderate renal impairment might be insufficient in this context.[1][2]

  • Recommended Action:

    • Therapeutic Drug Monitoring (TDM): Implement TDM to measure trough concentrations (Cmin) of both ceftazidime (B193861) and avibactam (B1665839).[5][6][7] The target for ceftazidime is typically a free plasma concentration greater than 8 mg/L for at least 50% of the dosing interval, while for avibactam, it is a free plasma concentration exceeding 1 mg/L for the same duration.[8]

    • Dosage Adjustment: Based on TDM results, consider increasing the dose or frequency of administration. For instance, in patients with moderate renal impairment, a dose of 1.25g every 8 hours is now recommended, which is a 50% increase in the total daily dose compared to earlier recommendations, precisely to mitigate the risk of underdosing.[9][10]

    • Monitor Renal Function: Continuously monitor the patient's renal function as it can change rapidly in critically ill individuals.[11]

Q2: A patient with severe renal impairment (CrCl 20 mL/min) on this compound developed neurological symptoms. Could this be related to the drug, and what is the appropriate course of action?

A2: Yes, neurological adverse events, such as encephalopathy and seizures, can be associated with ceftazidime accumulation in patients with renal impairment who do not receive appropriate dosage adjustments.[11]

  • Possible Cause: In severe renal impairment, the clearance of both ceftazidime and avibactam is significantly reduced.[12] Without proper dose reduction, the drugs can accumulate to toxic levels.

  • Recommended Action:

    • Verify Dosage: Ensure the patient is receiving the correct, adjusted dose for their level of renal function. For a CrCl of 16-30 mL/min, the recommended dose is 0.94g (0.75g ceftazidime/0.19g avibactam) administered intravenously every 12 hours.[13]

    • Therapeutic Drug Monitoring (TDM): If possible, perform TDM to confirm drug accumulation.

    • Clinical Assessment: Correlate the timing of the neurological symptoms with drug administration. Consider alternative causes for the symptoms.

    • Consultation: Consult with an infectious diseases pharmacist or physician to re-evaluate the treatment regimen.

Q3: We are designing a study involving patients on intermittent hemodialysis (IHD). When is the optimal time to administer this compound?

A3: Both ceftazidime and avibactam are significantly removed by hemodialysis.[12][14] Therefore, this compound should be administered after hemodialysis on dialysis days to ensure therapeutic drug levels are maintained.[12][14] Approximately 55% of the avibactam dose is removed during a 4-hour hemodialysis session.[14]

Frequently Asked Questions (FAQs)

Q1: What are the standard dosage adjustments for this compound in adult patients with renal impairment?

A1: Dosage adjustments for this compound are based on the patient's estimated creatinine clearance (CrCl). The following table summarizes the recommended dosages for adult patients:

Estimated Creatinine Clearance (mL/min)Recommended this compound (ceftazidime-avibactam) DosageFrequency
> 502.5 g (2 g / 0.5 g)Every 8 hours
31 to 501.25 g (1 g / 0.25 g)Every 8 hours
16 to 300.94 g (0.75 g / 0.19 g)Every 12 hours
6 to 150.94 g (0.75 g / 0.19 g)Every 24 hours
≤ 5 (End-Stage Renal Disease on IHD)0.94 g (0.75 g / 0.19 g)Every 48 hours

Data sourced from multiple clinical guidelines and studies.[13][14] Note: For patients on intermittent hemodialysis (IHD), this compound should be administered after the dialysis session.[12][14]

Q2: Why is it crucial to monitor renal function daily in patients with changing renal status receiving this compound?

A2: Both ceftazidime and avibactam are primarily eliminated by the kidneys.[10] In patients with unstable renal function, creatinine clearance can fluctuate significantly. Daily monitoring is essential to adjust the this compound dosage accordingly to prevent either sub-therapeutic exposure, which can lead to treatment failure and resistance, or drug accumulation, which can increase the risk of adverse events like neurotoxicity.[9][11]

Q3: What are the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound?

A3: The key PK/PD targets for the efficacy of this compound are:

  • Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) should be at least 50%.

  • Avibactam: The percentage of the dosing interval during which the free drug concentration is above a critical threshold concentration (%fT > CT) of 1 mg/L should be at least 50%.[8]

Achieving these joint targets is associated with a high probability of therapeutic success.[9]

Q4: Can this compound be used in patients undergoing Continuous Renal Replacement Therapy (CRRT)?

A4: There is limited data to provide definitive dosing recommendations for patients on CRRT. The clearance of ceftazidime and avibactam can vary depending on the specific type and settings of CRRT. Therefore, therapeutic drug monitoring is highly recommended to guide individualized dosing in this patient population.

Experimental Protocols

1. Therapeutic Drug Monitoring (TDM) of Ceftazidime and Avibactam using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the simultaneous determination of ceftazidime and avibactam concentrations in patient serum.

  • Sample Collection and Preparation:

    • Collect whole blood samples in appropriate tubes.

    • Separate serum by centrifugation.

    • Store serum samples at -80°C until analysis.[5]

    • For analysis, precipitate proteins from the serum sample using acetonitrile.

    • After centrifugation, the supernatant can be further processed and injected into the HPLC system.

  • HPLC System and Conditions:

    • Column: A C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm) is suitable for separation.[5]

    • Mobile Phase: An isocratic mobile phase can be composed of a buffer (e.g., 50 mmol/L potassium dihydrogen phosphate), acetonitrile, and methanol.[5] To enhance the retention of the polar avibactam molecule, an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added to the mobile phase.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength of 254 nm or 260 nm, where both compounds show good absorbance.[5]

    • Run Time: The method can be optimized for a short run time, with ceftazidime and avibactam eluting at distinct retention times (e.g., approximately 2.2 minutes for ceftazidime and 3.7 minutes for avibactam under specific conditions).

  • Quantification:

    • Prepare calibration curves using standards of known concentrations of ceftazidime and avibactam.

    • Analyze patient samples and determine the concentrations of both drugs by comparing their peak areas to the calibration curves.

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling is a valuable tool to optimize dosing regimens.

  • Model Development:

    • Develop a population pharmacokinetic (PopPK) model, typically a two-compartment model, to describe the absorption, distribution, metabolism, and excretion of ceftazidime and avibactam.[8]

    • Incorporate patient covariates such as creatinine clearance, age, and weight into the model to explain inter-individual variability in pharmacokinetics. Creatinine clearance is a key covariate influencing the clearance of both drugs.[8]

  • Monte Carlo Simulation:

    • Use the developed PopPK model to perform Monte Carlo simulations with a large number of virtual patients.

    • For different dosing regimens and patient populations (e.g., varying degrees of renal impairment), simulate the concentration-time profiles of ceftazidime and avibactam.

  • Probability of Target Attainment (PTA) Analysis:

    • For each simulated scenario, calculate the probability of achieving the predefined PK/PD targets (%fT > MIC for ceftazidime and %fT > CT for avibactam).

    • A dosing regimen is considered effective if it achieves a high PTA (typically ≥90%).

Visualizations

Renal_Clearance_of_this compound cluster_bloodstream Bloodstream cluster_kidney Kidney This compound This compound (Ceftazidime & Avibactam) Glomerulus Glomerular Filtration This compound->Glomerulus Both drugs Tubules Tubular Secretion This compound->Tubules Avibactam primarily Urine Excretion in Urine Glomerulus->Urine Tubules->Urine

Caption: Renal clearance pathway of this compound.

Dose_Optimization_Workflow Start Patient with Renal Impairment Requires this compound Therapy Assess_Renal_Function Assess Creatinine Clearance (CrCl) Start->Assess_Renal_Function Initial_Dosing Administer Initial Renal-Adjusted Dose Assess_Renal_Function->Initial_Dosing TDM Therapeutic Drug Monitoring (TDM) (Measure Trough Concentrations) Initial_Dosing->TDM Target_Achieved PK/PD Target Met? TDM->Target_Achieved Continue_Monitoring Continue Current Dose & Monitor Renal Function Target_Achieved->Continue_Monitoring Yes Adjust_Dose Adjust Dose/Frequency Based on TDM & Clinical Response Target_Achieved->Adjust_Dose No End Optimal Dosing Achieved Continue_Monitoring->End Adjust_Dose->TDM

Caption: Experimental workflow for this compound dose optimization.

Renal_Function_Dosage_Relationship Renal_Function Renal Function (Creatinine Clearance) Drug_Clearance This compound Clearance Renal_Function->Drug_Clearance Directly Proportional Drug_Exposure Drug Exposure (AUC) Drug_Clearance->Drug_Exposure Inversely Proportional Dosage_Adjustment Dosage Adjustment Drug_Exposure->Dosage_Adjustment Informs Dosage_Adjustment->Drug_Exposure Modulates

Caption: Relationship between renal function and dosage.

References

Technical Support Center: Avycaz (Ceftazidime-Avibactam) Susceptibility Testing for Multidrug-Resistant (MDR) Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Avycaz (ceftazidime-avibactam) susceptibility testing of multidrug-resistant (MDR) pathogens.

Frequently Asked Questions (FAQs)

Q1: What are the approved methods for this compound susceptibility testing?

A1: The approved methods for this compound susceptibility testing include broth microdilution (BMD), agar (B569324) dilution, disk diffusion, and gradient diffusion (Etest).[1] Automated systems may also be used, but it's crucial to verify their performance against reference methods.[2]

Q2: Which organisms are typically tested for this compound susceptibility?

A2: this compound is primarily active against Enterobacterales and Pseudomonas aeruginosa.[1][3] It is indicated for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired/ventilator-associated bacterial pneumonia caused by susceptible Gram-negative bacteria.[4]

Q3: What are the established clinical breakpoints for this compound?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for this compound. These breakpoints are essential for interpreting minimum inhibitory concentration (MIC) values and determining if an organism is susceptible, intermediate, or resistant.[5][6][7][8]

Q4: What are the common mechanisms of resistance to this compound in MDR pathogens?

A4: Resistance to this compound in Enterobacterales is often due to mutations in β-lactamase genes, particularly blaKPC.[1][9] In P. aeruginosa, resistance mechanisms can include modifications of the chromosomal cephalosporinase (B13388198) (AmpC), porin loss (OprD), and overexpression of efflux pumps.[10][11] Avibactam is not active against metallo-β-lactamases (MBLs), so organisms producing these enzymes are intrinsically resistant to this compound.[11]

Q5: Can this compound be used in combination with other antibiotics for MBL-producing organisms?

A5: Yes, for infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales, the combination of ceftazidime-avibactam with aztreonam (B1666516) is a recommended treatment option.[12] Specific testing methods, such as broth disk elution, are available to assess the in-vitro activity of this combination.[13]

Troubleshooting Guides

Problem 1: Discrepant results between different susceptibility testing methods (e.g., Etest vs. broth microdilution).

  • Question: My Etest result indicates resistance, but the broth microdilution (BMD) result suggests susceptibility. What could be the cause?

  • Answer: Discrepancies between methods can occur, especially for isolates with MICs near the susceptibility breakpoint.[14] The Etest has shown good categorical agreement with BMD but major errors (false resistance) can occur.[15][16] It is recommended to repeat the testing, paying close attention to procedural details. If discrepancies persist, consider sending the isolate to a reference laboratory for confirmation.[14] For isolates with disk diffusion zones of 20 to 22 mm, confirmatory MIC testing is recommended to avoid false-susceptible or false-resistant results.[17]

Problem 2: Unexpected this compound resistance in a previously susceptible isolate.

  • Question: An isolate that was previously susceptible to this compound now tests as resistant. What could explain this?

  • Answer: The emergence of resistance during therapy is a known phenomenon.[18] This can be due to the selection of resistant subpopulations or the acquisition of new resistance mechanisms. Common mechanisms include mutations in the blaKPC gene.[1] It is crucial to perform repeat susceptibility testing and consider molecular methods to investigate the underlying resistance mechanism.

Problem 3: Difficulty in reading Etest results.

  • Question: I am having trouble interpreting the elliptical zone of inhibition with the this compound Etest. What are the best practices for reading these results?

  • Answer: For Etest, the MIC is read where the edge of the inhibition ellipse intersects the side of the strip. In cases of trailing endpoints or indistinct zones, it is important to follow the manufacturer's reading guide. An Etest MIC value that falls between standard two-fold dilutions should be rounded up to the next upper two-fold value before categorization.

Problem 4: Quality control (QC) failures.

  • Question: My quality control strains are consistently out of range for this compound susceptibility testing. What should I do?

  • Answer: Consistent QC failures indicate a systematic issue with the testing process. Potential causes include improper storage of QC strains, media, or antibiotic disks/strips; errors in inoculum preparation; incorrect incubation conditions; or equipment calibration issues. A systematic review of the entire testing procedure is necessary to identify and rectify the source of the error.

Data Presentation

Table 1: CLSI and EUCAST Breakpoints for this compound (Ceftazidime-Avibactam)

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)Reference
Enterobacterales (CLSI) MIC (µg/mL)≤8/4-≥16/4[19]
Disk Diffusion (mm)≥21-≤20[19]
Enterobacterales (EUCAST) MIC (µg/mL)≤8->8[11]
Disk Diffusion (mm)≥13-<13[20]
P. aeruginosa (CLSI) MIC (µg/mL)≤8/4-≥16/4[19]
Disk Diffusion (mm)≥21-≤20[19]
P. aeruginosa (EUCAST) MIC (µg/mL)≤8->8[11]
Disk Diffusion (mm)≥17-<17[20]

Table 2: Performance of Different this compound Susceptibility Testing Methods Compared to Broth Microdilution (BMD)

MethodOrganism GroupCategorical Agreement (%)Major Error (%)Very Major Error (%)Reference
Etest Enterobacterales99.60.20.2[21][22]
K. pneumoniae (ceftazidime- & meropenem-resistant)Met equivalency threshold--[15]
MDR non-K. pneumoniaeDid not meet equivalency--[15]
Disk Diffusion (30/20 µg) Enterobacterales99.8-0.2[21][22]
K. pneumoniae (ceftazidime- & meropenem-resistant)Did not meet equivalency--[15]
Disk Diffusion (10/4 µg) K. pneumoniae (ceftazidime- & meropenem-resistant)Met equivalency threshold--[15]

Experimental Protocols

Broth Microdilution (BMD) Method (Reference Method)
  • Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of ceftazidime (B193861) in CAMHB containing a fixed concentration of 4 µg/mL avibactam.

  • Inoculate Microdilution Plate: Add the diluted bacterial suspension to each well of the microdilution plate containing the antibiotic dilutions.

  • Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Disk Diffusion Method
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Apply Antibiotic Disk: Aseptically apply a ceftazidime-avibactam disk (30/20 µg for CLSI, 10/4 µg for EUCAST) to the surface of the inoculated MHA plate.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret Results: Compare the zone diameter to the established breakpoints to determine susceptibility.

Gradient Diffusion (Etest) Method
  • Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the Disk Diffusion Method.

  • Apply Etest Strip: Aseptically apply the this compound Etest strip to the surface of the inoculated MHA plate.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read MIC: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

  • Interpret Results: Compare the MIC value to the established breakpoints.

Visualizations

Experimental_Workflow_Avycaz_AST cluster_prep Inoculum Preparation cluster_methods Susceptibility Testing Methods cluster_readout Result Interpretation Isolate Isolate MDR Pathogen Culture Subculture on Agar Plate Isolate->Culture Suspension Prepare 0.5 McFarland Suspension Culture->Suspension BMD Broth Microdilution Suspension->BMD Inoculate Disk Disk Diffusion Suspension->Disk Inoculate Etest Gradient Diffusion (Etest) Suspension->Etest Inoculate Incubate Incubate 16-20h at 35°C BMD->Incubate Disk->Incubate Etest->Incubate Read Read MIC or Zone Diameter Incubate->Read Interpret Interpret using CLSI/EUCAST Breakpoints Read->Interpret Report Report as S/I/R Interpret->Report

Caption: Experimental workflow for this compound susceptibility testing.

Troubleshooting_Avycaz_AST Start Unexpected this compound Resistance Observed CheckQC Are Quality Control Strains in Range? Start->CheckQC ReviewProcedure Review Entire Testing Procedure CheckQC->ReviewProcedure No CheckHistory Review Patient's Clinical History and Previous AST Results CheckQC->CheckHistory Yes RepeatTest Repeat Test with New Reagents ReviewProcedure->RepeatTest RepeatTest->CheckQC ConsiderMechanism Consider Resistance Mechanism Testing (e.g., PCR for MBLs) CheckHistory->ConsiderMechanism No Prior Resistance ReferenceLab Send Isolate to Reference Laboratory for Confirmation CheckHistory->ReferenceLab Prior Susceptibility Report Report Confirmed Result ConsiderMechanism->Report ReferenceLab->Report

References

Technical Support Center: Understanding the Impact of Efflux Pumps on Avycaz® Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the efficacy of Avycaz® (ceftazidime-avibactam) in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for this compound against our laboratory strain of Pseudomonas aeruginosa. Could efflux pumps be responsible?

A1: Yes, the overexpression of intrinsic efflux pumps is a known mechanism that can reduce the susceptibility of P. aeruginosa to this compound. The primary efflux pump implicated is the Resistance-Nodulation-Division (RND) type pump, MexAB-OprM. Overexpression of this pump can lead to a modest increase in the MIC of this compound, typically by about four-fold in laboratory strains like PAO1.[1] This is often due to the efflux of the avibactam (B1665839) component, which reduces its effective intracellular concentration and ability to inhibit β-lactamases like AmpC.[2][3]

Q2: How significant is the impact of the AcrAB-TolC efflux pump on this compound efficacy in Klebsiella pneumoniae?

A2: In Klebsiella pneumoniae, the AcrAB-TolC efflux pump can contribute to reduced susceptibility to this compound, but its impact is often observed in concert with other resistance mechanisms.[4][5] For instance, resistance to this compound in K. pneumoniae often involves a combination of factors such as mutations in the KPC β-lactamase, porin loss (OmpK35/36), and increased efflux activity.[5] Strains with mutations in regulators like ramR, which leads to overexpression of the AcrAB-TolC pump, may exhibit elevated MICs.[4]

Q3: We suspect efflux pump involvement in our experiments. How can we confirm this?

A3: There are two primary approaches to investigate the role of efflux pumps:

  • Phenotypic Assays: You can perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of the EPI suggests that efflux is contributing to the observed resistance. However, studies have shown that the reduction in this compound MIC with PAβN can sometimes be minor (around 2-fold), indicating a complex interplay of resistance mechanisms.[6][7]

  • Genotypic/Expression Analysis: Quantify the expression levels of the efflux pump genes (e.g., mexA or mexB for P. aeruginosa; acrA or acrB for K. pneumoniae) using quantitative real-time PCR (qRT-PCR). A significant upregulation of these genes in your test strain compared to a susceptible reference strain (e.g., PAO1) is a strong indicator of efflux-mediated resistance.

Q4: Does avibactam itself inhibit efflux pumps?

A4: No, avibactam is a β-lactamase inhibitor and is not known to have inhibitory activity against bacterial efflux pumps. In fact, avibactam can be a substrate for certain efflux pumps, such as MexAB-OprM in P. aeruginosa, which is why overexpression of this pump can reduce the overall efficacy of the ceftazidime-avibactam combination.[2][3]

Q5: Our strain shows high-level resistance to this compound (MIC >16 µg/mL). Is this likely due to efflux alone?

A5: It is unlikely that efflux pump overexpression alone will confer high-level resistance to this compound. High-level resistance typically arises from the acquisition of β-lactamases that are not inhibited by avibactam (e.g., metallo-β-lactamases) or from a combination of multiple resistance mechanisms.[1] In laboratory-derived mutants, high-level resistance is often associated with specific mutations in the target β-lactamase (e.g., KPC-3) combined with porin loss and/or efflux pump overexpression.[5]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Unexpectedly high this compound MIC in P. aeruginosa Overexpression of the MexAB-OprM efflux pump.1. Perform this compound MIC testing with and without the efflux pump inhibitor PAβN (See Protocol 2). A ≥4-fold MIC reduction is indicative of efflux involvement. 2. Quantify mexA or mexB gene expression via qRT-PCR (See Protocol 3). Compare expression to a wild-type strain (e.g., PAO1).
This compound MIC is elevated, but not restored to susceptible levels with an EPI. Multiple resistance mechanisms are present.1. Sequence the gene for the primary β-lactamase (e.g., ampC, blaKPC) to check for mutations that may affect avibactam binding. 2. Assess outer membrane permeability by analyzing the expression or sequence of porin genes (e.g., oprD).
Variable or inconsistent this compound MIC results. Instability of efflux pump expression or experimental variability.1. Ensure consistent growth phases and inoculum preparation for all experiments. 2. Perform the Ethidium (B1194527) Bromide-Cartwheel Assay to qualitatively assess efflux pump activity across your bacterial population (See Protocol 4).
This compound resistance emerges during serial passage experiments. Selection for mutants with multiple resistance mechanisms.1. Characterize isolates from different time points. 2. Analyze for a step-wise increase in efflux pump gene expression (qRT-PCR). 3. Perform whole-genome sequencing on resistant isolates to identify mutations in efflux pump regulators, porins, and β-lactamase genes.

Quantitative Data Summary

Table 1: Impact of Efflux Pump Overexpression on this compound MICs in Pseudomonas aeruginosa PAO1 Isogenic Mutants

Strain GenotypeRelevant CharacteristicsCeftazidime (B193861) MIC (µg/mL)This compound (Ceftazidime/Avibactam) MIC (µg/mL)Fold Change in this compound MIC vs. PAO1
PAO1 Wild-Type10.5-
MexR mutant MexAB-OprM Overexpression424
AmpD mutant AmpC Hyperproduction12824
AmpD-MexR mutant AmpC Hyperproduction + MexAB-OprM Overexpression51248

Data synthesized from a study by Cabot et al. Avibactam restores the activity of ceftazidime against isogenic PAO1 mutants with chromosomal β-lactam resistance mechanisms.[1]

Table 2: Effect of Efflux Pump Inhibitor (PAβN) on this compound MICs in Carbapenem-Resistant P. aeruginosa (Non-CP-CRPA)

MetricThis compound MIC (µg/mL) without PAβNThis compound MIC (µg/mL) with PAβN (25 µg/mL)
MIC50 84
MIC90 3216
% of Isolates with ≥2-fold MIC reduction -37.6%
% of Isolates with ≥4-fold MIC reduction -A non-minor proportion

Data adapted from Gomis-Font et al., highlighting that while many isolates show some reduction in MIC, the effect is often modest.[6][7]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination (CLSI-based)
  • Preparation of this compound Stock: Prepare a stock solution of ceftazidime and a separate stock of avibactam. The final concentration of avibactam in the assay wells must be fixed at 4 µg/mL.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each well to achieve a final concentration of 4 µg/mL. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Protocol 2: MIC Determination with an Efflux Pump Inhibitor (EPI)
  • Procedure: Follow the steps outlined in Protocol 1.

  • EPI Addition: Prepare two sets of microtiter plates. In the second set, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration (e.g., 25 µg/mL).

  • Comparison: Determine the this compound MIC in the absence and presence of the EPI. A reduction of four-fold or greater in the MIC with the EPI is considered a significant indicator of efflux pump activity.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • RNA Extraction: Grow bacterial strains (test strain and a susceptible control like P. aeruginosa PAO1) to mid-logarithmic phase in a suitable broth. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the target efflux pump gene (e.g., mexB, acrB) and a housekeeping gene for normalization (e.g., rpoD, gyrB).

  • Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).

  • Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the test strain to the control strain.

Protocol 4: Ethidium Bromide-Agar Cartwheel Method for Phenotypic Efflux Detection
  • Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates containing varying concentrations of ethidium bromide (EtBr), typically ranging from 0.5 to 2.5 µg/mL. Protect plates from light.

  • Inoculum Preparation: Grow bacterial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Using a sterile swab, streak the bacterial strains from the edge of the plate towards the center, resembling the spokes of a wheel. Include a known wild-type (low efflux) and a known hyper-effluxing strain as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualization: Visualize the plates under a UV transilluminator. Strains with active efflux will pump out the EtBr and show minimal to no fluorescence. Strains with poor efflux will accumulate EtBr and fluoresce brightly. The level of efflux activity is inversely proportional to the fluorescence.

Visualizations

Efflux_Pump_Impact_on_this compound cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_periplasm This compound This compound Ceftazidime Ceftazidime This compound->Ceftazidime Avibactam Avibactam This compound->Avibactam Porin Porin Channel Ceftazidime->Porin Enters Avibactam->Porin Enters Ceftazidime_p Ceftazidime Porin->Ceftazidime_p Avibactam_p Avibactam Porin->Avibactam_p Periplasm Periplasm PBP PBP Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Mediates Beta_Lactamase β-Lactamase (e.g., AmpC) Ceftazidime_Inactivated Ceftazidime Inactivated Beta_Lactamase->Ceftazidime_Inactivated Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Efflux_Pump->Avibactam Expels Ceftazidime_p->PBP Inhibits Ceftazidime_p->Beta_Lactamase Hydrolyzed by Avibactam_p->Beta_Lactamase Inhibits Avibactam_p->Efflux_Pump Substrate for

Caption: Mechanism of this compound action and the role of efflux pumps.

Experimental_Workflow A Observe High this compound MIC in Laboratory Strain B Hypothesis: Efflux Pump Involvement A->B C Phenotypic Confirmation: MIC with/without EPI (PAβN) B->C D Genotypic Confirmation: qRT-PCR for Efflux Genes B->D E Significant MIC Reduction? C->E F Significant Upregulation? D->F G Conclusion: Efflux contributes to reduced susceptibility E->G Yes H Conclusion: Other mechanisms are likely dominant E->H No F->G Yes F->H No I Investigate Other Mechanisms: - β-lactamase sequencing - Porin analysis H->I

Caption: Workflow for investigating efflux pump-mediated this compound resistance.

Troubleshooting_Flowchart start High this compound MIC Observed q1 Is an efflux pump inhibitor (EPI) available? start->q1 run_epi Perform MIC with EPI q1->run_epi Yes no_epi Perform qRT-PCR for efflux pump genes (e.g., mexB, acrB) q1->no_epi No q2 Is MIC reduced ≥4-fold? run_epi->q2 efflux_confirmed Efflux is a likely contributor. Consider qRT-PCR for confirmation. q2->efflux_confirmed Yes other_mechanisms Efflux is not the primary cause. Investigate other mechanisms (e.g., β-lactamase mutations, porin loss). q2->other_mechanisms No q3 Is gene expression significantly upregulated? no_epi->q3 q3->efflux_confirmed Yes q3->other_mechanisms No

Caption: Troubleshooting flowchart for unexpected this compound resistance.

References

Technical Support Center: Understanding the Limitations of Avycaz® (ceftazidime-avibactam) Against Metallo-β-Lactamase (MBL) Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Avycaz® (ceftazidime-avibactam) in experiments involving metallo-β-lactamase (MBL) producing bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not effective against bacterial isolates producing metallo-β-lactamases (MBLs)?

A1: The ineffectiveness of this compound against MBL-producing organisms is a fundamental limitation based on its mechanism of action. This compound combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor. Avibactam is a potent inhibitor of Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1][2] However, it does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which require a zinc ion for their enzymatic activity.[1][2][3] Therefore, in the presence of MBL-producing bacteria, ceftazidime is hydrolyzed and inactivated, rendering this compound ineffective.

Q2: We are observing resistance to this compound in our experiments with carbapenem-resistant Enterobacterales, but our isolates are negative for KPC and OXA-48. What could be the cause?

A2: If you are observing this compound resistance in carbapenem-resistant Enterobacterales that do not produce KPC or OXA-48 enzymes, it is highly probable that the resistance is mediated by an MBL. The presence of MBLs like NDM, VIM, and IMP is a primary reason for this compound's lack of activity.[2][3] It is crucial to perform molecular testing to detect the presence of MBL genes in your isolates to confirm this as the mechanism of resistance.

Q3: Is there a way to overcome the limitations of this compound against MBL producers in a research setting?

A3: Yes, a promising strategy to counteract MBL-mediated resistance is the combination of this compound with aztreonam (B1666516). Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often degraded by other co-produced β-lactamases (e.g., ESBLs, AmpC, KPC).[3] Avibactam in this compound can protect aztreonam from these other β-lactamases, thereby restoring its activity against MBL-producing isolates.[3][4] This combination has shown synergistic activity in vitro and has been used successfully in clinical settings to treat infections caused by MBL-producing bacteria.[4][5][6]

Q4: What are the expected MIC values for this compound against common MBL-producing bacteria?

A4: The Minimum Inhibitory Concentrations (MICs) of this compound against MBL-producing Enterobacterales and Pseudomonas aeruginosa are generally high, indicating resistance. For detailed quantitative data, please refer to the tables in the "Data Presentation" section of this guide.

Troubleshooting Guide

Problem 1: Unexpectedly high this compound MICs in supposed KPC-producing isolates.

  • Possible Cause: The isolate may be co-producing an MBL along with a KPC enzyme. Co-production of multiple carbapenemases is an emerging resistance mechanism.

  • Troubleshooting Steps:

    • Perform molecular testing (e.g., PCR) to screen for common MBL genes (e.g., blaNDM, blaVIM, blaIMP).

    • Consider whole-genome sequencing to identify all resistance determinants present in the isolate.

Problem 2: Inconsistent results in this compound/aztreonam synergy testing.

  • Possible Cause: The methodology for synergy testing can significantly impact the results. Different methods (e.g., disk diffusion, broth microdilution, E-test) have varying levels of standardization and interpretation criteria.

  • Troubleshooting Steps:

    • Ensure that a standardized and validated protocol is being followed. Refer to the "Experimental Protocols" section for detailed methodologies.

    • Use appropriate quality control strains to validate the test performance.

    • For disk diffusion methods, ensure the correct distance between disks.

    • For broth microdilution, confirm the correct fixed concentration of avibactam is used when testing aztreonam.

Data Presentation

Table 1: In Vitro Activity of this compound against MBL-Producing Enterobacterales

OrganismMBL GeneNumber of IsolatesThis compound Susceptibility (%)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
EnterobacteralesNDM328---[7]
EnterobacteralesVIM15---[7]
EnterobacteralesClass B MBLs3815.8--[4]
K. pneumoniaeNDM-0.4--[8]
E. coliNDM185.56--[9]

Table 2: In Vitro Activity of the this compound-Aztreonam Combination against MBL-Producing Enterobacterales

OrganismMBL GeneNumber of IsolatesThis compound + Aztreonam Synergy/Susceptibility (%)Reference
EnterobacteralesMBL-producers2181 (synergy by disk diffusion)[3]
EnterobacteralesMBL-producers3884.2 (synergistic activity)[4]
K. pneumoniaeNDM, VIM, IMP--[5]
EnterobacteralesMBL-producers-80 (MIC ≤ 4 µg/mL for aztreonam with avibactam)[10]

Table 3: Clinical Outcomes of this compound-Aztreonam Combination Therapy for MBL-Producing Bacterial Infections

Infection TypePathogen(s)Number of PatientsClinical Success/Cure Rate (%)30-Day Mortality Rate (%)Reference
Bloodstream InfectionsMBL-producing Enterobacterales215--[7]
Various InfectionsNDM-producing K. pneumoniae10-30[5]
Bloodstream InfectionsMBL-producing Enterobacterales935435[6]
Various InfectionsVIM-producing Gram-negatives24-17[11]

Experimental Protocols

1. Broth Microdilution (BMD) for this compound-Aztreonam Synergy Testing

This protocol is adapted from methodologies described in the literature and is intended for research purposes.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • This compound (ceftazidime-avibactam) analytical powder

    • Aztreonam analytical powder

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a stock solution of avibactam.

    • In each well of a 96-well plate, prepare serial twofold dilutions of aztreonam in CAMHB.

    • Add a fixed concentration of avibactam to each well containing the aztreonam dilutions. A commonly used concentration is 4 µg/mL of avibactam.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC of aztreonam in the presence of avibactam, which is the lowest concentration of aztreonam that completely inhibits visible growth.

    • Interpret the results based on established breakpoints for aztreonam. A significant reduction in the aztreonam MIC in the presence of avibactam indicates synergy.

2. Disk Diffusion Synergy Test (Double-Disk Test)

This is a qualitative method to assess synergy.

  • Materials:

    • Mueller-Hinton agar (B569324) (MHA) plates

    • This compound (30/20 µg) disks

    • Aztreonam (30 µg) disks

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a bacterial lawn by evenly streaking a 0.5 McFarland standardized inoculum onto an MHA plate.

    • Place an this compound disk and an aztreonam disk on the agar surface. The distance between the centers of the two disks should be approximately 20-30 mm.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Observe for a synergistic effect, which is indicated by an enhancement or "bridging" of the inhibition zones between the two disks.

Mandatory Visualization

Avycaz_Limitation cluster_this compound This compound (Ceftazidime-Avibactam) cluster_mbl_producer MBL-Producing Bacterium Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits cell wall synthesis Avibactam Avibactam MBL Metallo-β-lactamase (MBL) (e.g., NDM, VIM, IMP) Avibactam->MBL Does NOT inhibit MBL->Ceftazidime Hydrolyzes and inactivates Bacterial Cell Lysis Bacterial Cell Lysis

Caption: Ineffectiveness of this compound against MBL-producing bacteria.

Avycaz_Aztreonam_Synergy cluster_combination This compound + Aztreonam cluster_mbl_co_producer MBL Co-producing other β-lactamases This compound This compound (Ceftazidime-Avibactam) Other_BL Other β-lactamases (e.g., AmpC, ESBL, KPC) This compound->Other_BL Avibactam inhibits Aztreonam Aztreonam PBP Penicillin-Binding Proteins (PBPs) Aztreonam->PBP Inhibits cell wall synthesis MBL Metallo-β-lactamase (MBL) MBL->Aztreonam Does NOT hydrolyze Other_BL->Aztreonam Hydrolyzes and inactivates Bacterial Cell Lysis Bacterial Cell Lysis

Caption: Synergistic action of this compound and Aztreonam against MBL producers.

References

Troubleshooting variable MIC results for ceftazidime-avibactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ceftazidime-avibactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing higher than expected MIC values for ceftazidime-avibactam against seemingly susceptible isolates?

Several factors can contribute to unexpectedly high MIC values. Consider the following possibilities:

  • Inoculum Effect: A higher than standard inoculum size can lead to elevated MICs. This phenomenon, known as the inoculum effect, is particularly relevant for β-lactam/β-lactamase inhibitor combinations.[1][2][3] Studies have shown that a high inoculum can result in 4- to 16-fold changes in ceftazidime-avibactam MICs.[4]

  • Presence of Undetected Resistance Mechanisms: The isolate may possess resistance mechanisms that are not easily detected by routine screening. These can include:

    • Metallo-β-lactamases (MBLs): Avibactam (B1665839) does not inhibit MBLs.[5] Therefore, isolates producing MBLs will exhibit high ceftazidime-avibactam MICs.

    • Mutations in β-lactamase genes: Amino acid substitutions in β-lactamases, such as KPC, can reduce the binding affinity of avibactam, leading to increased MICs.[6][7]

    • Porin Loss and Efflux Pumps: Reduced expression or mutations in outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can limit drug entry, while overexpression of efflux pumps can actively remove the drug from the cell, both contributing to higher MICs.[5][7][8]

  • Suboptimal Testing Conditions: Deviations from standardized testing protocols can significantly impact results. Acidic pH of the testing medium, for instance, has been shown to increase ceftazidime-avibactam MICs.[4][9]

2. My MIC results for the same isolate are inconsistent across different testing methods (e.g., broth microdilution, Etest, disk diffusion). Why is this happening and which result should I trust?

Discrepancies between methods are a known issue, especially for isolates with MICs near the susceptibility breakpoint.[10][11]

  • Methodological Differences: Broth microdilution (BMD) is considered the reference method. Etest and disk diffusion are convenient but can sometimes yield results that differ from BMD.[12][13] For instance, studies have reported both very major errors (false resistance) and major errors (false susceptibility) with disk diffusion and Etest when compared to BMD.[11][12][13]

  • Breakpoint Interpretation: For isolates with MICs close to the breakpoint (e.g., 8 µg/mL), minor variations in testing conditions can shift the result from susceptible to resistant, or vice-versa.[10]

  • Recommendation: In cases of discordant results, especially for critical clinical or research samples, it is advisable to:

    • Repeat the test using the reference BMD method.

    • Ensure strict adherence to CLSI or EUCAST guidelines.[12][14]

    • Consider molecular characterization of the isolate to identify underlying resistance mechanisms.

3. I suspect my ceftazidime-avibactam MIC results are being affected by the inoculum size. How can I control for this?

The inoculum effect is a critical factor to control in antimicrobial susceptibility testing.

  • Standardized Inoculum Preparation: It is crucial to prepare the inoculum to the recommended density, typically 5 x 10^5 CFU/mL for broth microdilution.[2][9] Use a spectrophotometer or a McFarland standard to standardize the bacterial suspension.

  • Verification of Inoculum Density: Periodically perform colony counts to verify that your inoculum preparation method consistently yields the correct density.

  • Awareness of High-Inoculum Infections: For research purposes, especially when modeling infections with high bacterial loads (e.g., abscesses), be aware that the standard MIC may not accurately reflect the in vivo efficacy of the drug.[15]

4. What are the key experimental parameters I need to control strictly when performing ceftazidime-avibactam MIC testing?

Adherence to standardized protocols is paramount for reproducible results. Pay close attention to the following:

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST. The pH of the medium should be between 7.2 and 7.4.[4][9]

  • Avibactam Concentration: For broth microdilution and agar (B569324) dilution, ceftazidime (B193861) is tested with a fixed concentration of avibactam, which is typically 4 µg/mL.[16][17][18]

  • Incubation Conditions: Incubate at 35°C ± 2°C in ambient air for 16-20 hours. Incubation in an atmosphere with elevated CO2 can affect the pH of the medium and consequently the MIC values.[4][9]

  • Quality Control: Routinely test quality control (QC) strains with known MIC ranges (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to ensure the accuracy and reproducibility of your testing system.[12][19]

Data Presentation

Table 1: Impact of Inoculum Size on Ceftazidime-Avibactam MICs for Extended-Spectrum β-Lactamase (ESBL)-Resistant Enterobacterales

Inoculum SizeMIC50 (mg/L)MIC90 (mg/L)
Standard (5 x 10^5 CFU/mL)0.52
High (5 x 10^7 CFU/mL)18

Data adapted from a study on ESBL-resistant E. coli and K. pneumoniae blood isolates.[1]

Table 2: Effect of Varying In Vitro Testing Parameters on Ceftazidime-Avibactam MICs

Parameter VariationOrganism TypeFold Change in MIC
Acidic pH (5.0-6.0)Enterobacteriaceae4- to 16-fold increase
Acidic pH (5.0-6.0)P. aeruginosa4-fold decrease
High Inoculum (5 x 10^6 CFU/mL)Enterobacteriaceae & P. aeruginosa4- to 16-fold increase
5% CO2 IncubationE. coli4-fold increase (for one isolate)

Data summarized from a study investigating the effects of different testing parameters.[4][9]

Experimental Protocols

Broth Microdilution (BMD) for Ceftazidime-Avibactam MIC Determination (Reference Method)

This protocol is based on CLSI guidelines.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of ceftazidime and a separate stock solution of avibactam.

    • Prepare serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Add a constant concentration of avibactam (final concentration of 4 µg/mL) to each dilution of ceftazidime.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the microtiter plate for bacterial growth.

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.

    • Interpret the MIC result according to the current CLSI or EUCAST breakpoints.[14][18]

Visualizations

Troubleshooting_MIC_Variability start Variable Ceftazidime-Avibactam MIC Results Observed check_qc Review Quality Control (QC) Data for QC Strains start->check_qc qc_pass QC Within Range? check_qc->qc_pass troubleshoot_qc Troubleshoot QC Failure: - Reagent integrity - Instrument calibration - Operator technique qc_pass->troubleshoot_qc No check_protocol Verify Experimental Protocol Adherence qc_pass->check_protocol Yes troubleshoot_qc->check_qc protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok review_protocol Review and Correct Protocol: - Inoculum preparation - Media pH and composition - Incubation conditions protocol_ok->review_protocol No investigate_resistance Investigate Potential Resistance Mechanisms protocol_ok->investigate_resistance Yes review_protocol->check_protocol resistance_type Suspected Resistance? investigate_resistance->resistance_type consider_method Consider Test Method Discrepancies resistance_type->consider_method No molecular_testing Perform Molecular Testing: - PCR for β-lactamases (MBLs, KPC) - Sequencing for mutations resistance_type->molecular_testing Yes confirm_bmd Confirm with Reference Method (Broth Microdilution) consider_method->confirm_bmd end Consistent and Reliable MIC Results confirm_bmd->end molecular_testing->end

Caption: Troubleshooting workflow for variable ceftazidime-avibactam MIC results.

Signaling_Pathway cluster_membrane Bacterial Cell drug Ceftazidime-Avibactam porin Outer Membrane Porins (e.g., OmpK35/36) drug->porin Entry beta_lactamase β-Lactamases (e.g., KPC, AmpC) drug->beta_lactamase Avibactam inhibits periplasm Periplasmic Space porin->periplasm pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp Ceftazidime inhibits periplasm->beta_lactamase Ceftazidime hydrolyzed by efflux Efflux Pumps periplasm->efflux Drug Efflux cell_lysis Cell Lysis and Death pbp->cell_lysis leads to efflux->drug res1 Resistance: Porin loss/mutation res1->porin res2 Resistance: β-lactamase mutation (e.g., KPC variants) res2->beta_lactamase res3 Resistance: Efflux pump overexpression res3->efflux

Caption: Ceftazidime-avibactam mechanism of action and resistance pathways.

References

Technical Support Center: Optimizing Avycaz® Combination Therapy In Vitro Against CRE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Avycaz® (ceftazidime-avibactam) combination therapy in vitro against Carbapenem-Resistant Enterobacteriaceae (CRE). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why consider combination therapy with this compound against CRE?

A1: While this compound is effective against many CRE isolates, particularly those producing KPC and OXA-48-like carbapenemases, combination therapy may be explored for several reasons[1][2][3]:

  • To broaden the spectrum of activity: this compound is not active against metallo-β-lactamase (MBL) producing CRE (e.g., NDM, VIM, IMP)[4][5][6]. Combining it with an agent stable to MBLs, such as aztreonam (B1666516), can overcome this limitation[7][8][9].

  • To enhance bactericidal activity: In some cases, a combination of agents can lead to more rapid and complete killing of bacteria than either drug alone, a phenomenon known as synergy[10][11][12].

  • To prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance during therapy[11][13].

Q2: What are the most promising combination partners for this compound against CRE in vitro?

A2: Several agents have shown promising synergistic or enhanced activity with this compound against CRE in vitro:

  • Aztreonam: This is a key partner, especially for MBL-producing CRE. Avibactam (B1665839) protects aztreonam from hydrolysis by co-produced serine-β-lactamases (like AmpC, CTX-M, KPC), while aztreonam remains active against MBLs[9][14][15].

  • Carbapenems (Meropenem, Imipenem): For some KPC-producing isolates, the combination of this compound and a carbapenem (B1253116) has demonstrated synergistic activity[12][16][17].

  • Fosfomycin (B1673569): Synergy has been reported between this compound and fosfomycin against certain CRE isolates[16][18][19].

  • Aminoglycosides (Gentamicin, Amikacin): Some studies have shown synergistic effects when this compound is combined with aminoglycosides[10][11].

  • Colistin (B93849): Although associated with toxicity, colistin has been investigated in combination with this compound, with some reports of synergy[10][18].

Q3: What are the known mechanisms of resistance to this compound in CRE?

A3: Resistance to this compound can emerge through various mechanisms, including[20][21][22]:

  • Mutations in the β-lactamase gene: Changes in the amino acid sequence of the KPC enzyme, particularly in the Ω-loop region, can reduce the binding affinity of avibactam[4][13].

  • Increased β-lactamase expression: A higher copy number of the blaKPC gene can lead to increased enzyme production, potentially overwhelming the inhibitory effect of avibactam[4][13].

  • Outer membrane porin mutations: Reduced expression or loss of outer membrane proteins can decrease the permeability of the bacterial cell wall to this compound[4][21][22].

  • Overexpression of efflux pumps: These pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration[21][22].

Troubleshooting In Vitro Experiments

Q4: My checkerboard assay results are showing no synergy between this compound and a partner antibiotic. What could be the issue?

A4: A lack of synergy in a checkerboard assay can be due to several factors:

  • Inappropriate antibiotic concentrations: Ensure the concentration ranges tested for both this compound and the partner drug bracket the individual Minimum Inhibitory Concentrations (MICs) of the test isolate.

  • Inoculum effect: A bacterial inoculum that is too high or too low can affect the MIC values and synergy interpretation. Standardize your inoculum to 0.5 McFarland before dilution.

  • Methodological variability: The checkerboard assay can be prone to variability. Consider repeating the experiment and using a complementary method like a time-kill assay to confirm the findings[23].

  • True lack of synergy: The chosen combination may not be synergistic against the specific CRE isolate being tested. Different resistance mechanisms in the isolate can influence the outcome.

Q5: The MICs for my CRE isolates are inconsistent across different testing methods (e.g., broth microdilution vs. E-test). Why is this happening?

A5: Discrepancies in MIC results between different methods can occur for several reasons:

  • Method-specific limitations: E-test results can sometimes differ from broth microdilution, which is considered the gold standard[23]. For some drug-bug combinations, specific methods are recommended over others.

  • Fixed concentration of avibactam: In standard susceptibility testing, the concentration of avibactam is fixed at 4 µg/mL. However, higher concentrations can be achieved in patients, and this fixed concentration may not fully reflect the in vivo potential, especially for isolates with elevated β-lactamase expression[24].

  • Media and incubation conditions: Variations in cation content of the Mueller-Hinton broth, incubation time, and temperature can all influence MIC results[25].

Q6: I am having difficulty performing synergy testing with this compound and aztreonam for MBL-producing CRE. Are there any established methods?

A6: Yes, several methods have been described for testing the synergy of this compound and aztreonam, although a standardized CLSI-approved method is not yet available[26][27]. Common approaches include:

  • Broth disk elution: This method has been endorsed by CLSI for other agents and can be adapted for combination testing[28][29].

  • Disk stacking/Disk approximation: Placing disks of this compound and aztreonam at a specific distance on an agar (B569324) plate and observing the enhancement of the zone of inhibition[29][30].

  • Gradient strip stacking/crossing: Using E-test strips of both agents placed on top of each other or in a crossing pattern[29].

  • Agar E-test synergy: Incorporating a fixed concentration of avibactam into the agar and then placing an aztreonam E-strip to determine the MIC reduction[26].

Quantitative Data Summary

Table 1: In Vitro Synergy of this compound Combinations Against CRE

Combination PartnerCRE TypeSynergy Testing MethodPercentage of Isolates Showing SynergyReference(s)
AztreonamMBL-producing EnterobacteralesCheckerboard100%[11][17]
MeropenemKPC-producing K. pneumoniaeCheckerboard93.8% - 100%[11][12][17]
ImipenemKPC-producing K. pneumoniaeCheckerboard100%[12]
FosfomycinKPC-producing K. pneumoniaeCheckerboard63.6%[18]
ColistinKPC-producing K. pneumoniaeCheckerboard78.2%[18]
AmikacinCarbapenem-Resistant EnterobacteralesCheckerboard47.6%[11]
GentamicinKPC-producing K. pneumoniaeCheckerboard0%[12]

Table 2: Example MIC Reductions with this compound-Aztreonam Combination Against MBL-producing CRE

Isolate TypeAztreonam MIC (µg/mL)Aztreonam-Avibactam MIC (µg/mL)Fold Reduction in MICReference(s)
NDM-producing E. coli>1280.5>256[31]
IMP-producing E. cloacae>1281>128[31]
MBL-producing Enterobacterales>256<0.016>17,000[26]
MBL-producing EnterobacteralesResistant≤0.125 - 4128[26]

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

  • Prepare bacterial inoculum: Culture the CRE isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Prepare antibiotic dilutions: Create serial twofold dilutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 1/8 to 4 times the MIC of each drug.

  • Set up the microtiter plate: In a 96-well plate, add 50 µL of CAMHB to each well. Then, add 50 µL of the this compound dilution along the x-axis and 50 µL of the partner antibiotic dilution along the y-axis, creating a gradient of concentrations.

  • Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MICs and calculate the Fractional Inhibitory Concentration (FIC) index: The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.

Methodology:

  • Prepare bacterial inoculum: Grow the CRE isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Set up test tubes: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1x or 2x the MIC), both individually and in combination. Include a growth control tube without any antibiotics.

  • Inoculate and incubate: Add the prepared bacterial inoculum to each tube and incubate at 35-37°C with shaking.

  • Sample at time points: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine viable counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.

  • Analyze the data: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_0 Preparation cluster_1 Synergy Testing Methods cluster_2 Checkerboard Assay Steps cluster_3 Time-Kill Assay Steps cluster_4 Data Analysis & Interpretation Isolate CRE Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Checkerboard Checkerboard Assay Inoculum->Checkerboard TimeKill Time-Kill Assay Inoculum->TimeKill Dilutions_C Antibiotic Dilutions Checkerboard->Dilutions_C TubeSetup_T Tube Setup TimeKill->TubeSetup_T PlateSetup_C Plate Setup Dilutions_C->PlateSetup_C Inoculation_C Inoculation PlateSetup_C->Inoculation_C Incubation_C Incubation (18-24h) Inoculation_C->Incubation_C Reading_C Read MICs Incubation_C->Reading_C FIC_Calc Calculate FIC Index Reading_C->FIC_Calc Inoculation_T Inoculation TubeSetup_T->Inoculation_T Incubation_T Incubation with Sampling Inoculation_T->Incubation_T Plating_T Serial Dilution & Plating Incubation_T->Plating_T Counting_T Colony Counting Plating_T->Counting_T Plotting Plot Time-Kill Curves Counting_T->Plotting Interpretation Interpret Synergy/ Antagonism/Indifference FIC_Calc->Interpretation Plotting->Interpretation

Caption: Workflow for in vitro synergy testing of this compound combinations.

Avycaz_Aztreonam_Synergy_Mechanism cluster_enzymes Bacterial β-Lactamases cluster_antibiotics Antibiotic Combination CRE MBL-producing CRE Cell MBL Metallo-β-Lactamase (MBL) e.g., NDM, VIM This compound This compound Ceftazidime Avibactam MBL->this compound Hydrolyzes Ceftazidime Serine_BL Serine β-Lactamase e.g., KPC, AmpC Aztreonam Aztreonam Serine_BL->Aztreonam Hydrolyzes Aztreonam This compound->CRE Avibactam_node Avibactam Aztreonam->CRE Aztreonam->MBL Stable against MBLs PBP Penicillin-Binding Proteins (PBP) Aztreonam->PBP Inhibits Cell Wall Synthesis Avibactam_node->Serine_BL Inhibits Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Leads to

References

Technical Support Center: Strategies to Prevent Avycaz® (Ceftazidime-Avibactam) Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the emergence of resistance to Avycaz (ceftazidime-avibactam) in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound. 1. Pre-existing resistant subpopulation: The initial bacterial culture may contain a small fraction of resistant mutants.[1] 2. Inoculum effect: A high bacterial density can lead to the rapid selection of resistant variants.[2][3] 3. Contamination: The culture may be contaminated with an inherently resistant organism.1. Verify culture purity: Streak the culture on selective and non-selective agar (B569324) to check for contamination. 2. Standardize inoculum: Ensure the inoculum is standardized, typically to a 0.5 McFarland standard, for all experiments.[2] 3. Repeat the MIC assay: Use a fresh culture and carefully prepared antibiotic dilutions to confirm the initial result.[4]
Bacterial regrowth observed in time-kill assays after initial killing. 1. Selection of resistant mutants: The initial bactericidal activity of this compound eliminates susceptible cells, allowing for the proliferation of pre-existing resistant mutants.[2] 2. Inducible resistance: Exposure to this compound may trigger the expression of resistance mechanisms.1. Characterize the regrown population: Perform MIC testing on the bacteria that have regrown to determine if they have developed resistance. 2. Sequence relevant genes: Analyze genes encoding for β-lactamases (e.g., blaKPC) and porins to identify potential mutations.[5][6]
Serial passage experiment yields a rapid and significant increase in MIC. 1. High mutation frequency: The bacterial strain may have an inherently high rate of mutation, leading to the rapid emergence of resistance. 2. Suboptimal drug concentration: Using concentrations that are too low may not provide sufficient selective pressure, while excessively high concentrations can lead to the selection of highly resistant mutants.1. Optimize drug concentration: Start with a concentration at or near the initial MIC and increase it gradually in subsequent passages.[7][8] 2. Monitor mutation frequency: Determine the spontaneous mutation frequency of the strain to this compound.[9]
Inconsistent results across replicate experiments. 1. Experimental variability: Minor variations in inoculum preparation, media composition, or antibiotic dilutions can lead to inconsistent outcomes.[2] 2. Instability of resistant phenotype: The acquired resistance may not be stable in the absence of selective pressure.1. Standardize all experimental parameters: Ensure meticulous adherence to protocols for media preparation, inoculum standardization, and antibiotic dilutions. 2. Perform stability testing: Passage the resistant strain in antibiotic-free media for several generations and re-determine the MIC to assess the stability of the resistance.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance observed in vitro?

A1: The most common mechanisms of resistance to this compound that emerge in vitro include:

  • Mutations in β-lactamase genes: Point mutations or insertions in genes like blaKPC can alter the enzyme structure, reducing the binding affinity of avibactam (B1665839).[5][6] A frequently observed mutation is the D179Y substitution in the Ω-loop of the KPC-3 enzyme.[6][10]

  • Increased β-lactamase expression: Amplification of the blaKPC gene can lead to higher levels of the enzyme, overwhelming the inhibitory effect of avibactam.[11]

  • Porin mutations: Loss or modification of outer membrane porins can restrict the entry of ceftazidime (B193861) into the bacterial cell.[5]

  • Efflux pump upregulation: Increased expression of efflux pumps can actively remove the drug from the cell.[12]

Q2: How can I minimize the emergence of this compound resistance during my experiments?

A2: To minimize the development of resistance in vitro, consider the following strategies:

  • Maintain appropriate selective pressure: Use this compound concentrations that are at or above the MIC of the susceptible strain to prevent the growth of less-fit resistant mutants.

  • Use a combination of antimicrobial agents: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging to either agent.

  • Control the inoculum size: A larger initial bacterial population increases the probability of pre-existing resistant mutants being present.[2][3] Standardizing the inoculum is crucial.

  • Limit the duration of the experiment: Prolonged exposure to sub-inhibitory concentrations of antibiotics can drive the selection of resistant strains.

Q3: What is a serial passage experiment and how can it be used to study this compound resistance?

A3: A serial passage experiment is a method used to study the evolution of drug resistance in vitro.[8] It involves repeatedly exposing a bacterial population to increasing concentrations of an antibiotic over multiple growth cycles.[7][9] This process allows for the selection and enrichment of resistant mutants. By monitoring the MIC at each passage, researchers can determine the rate at which resistance develops and the highest level of resistance that can be achieved.[8]

Q4: What is the significance of the "inoculum effect" in this compound susceptibility testing?

A4: The inoculum effect refers to the observation that the MIC of a β-lactam antibiotic can increase with a higher initial bacterial density.[3] This is particularly relevant for β-lactamase-producing organisms, as a larger bacterial population can produce more β-lactamase, potentially overwhelming the inhibitor (avibactam) and leading to a higher apparent MIC for ceftazidime.[3] It is a critical factor to control in in vitro experiments to ensure reproducible results.

Quantitative Data Summary

The following tables summarize quantitative data related to the in vitro development of this compound resistance.

Table 1: MIC Shifts in Enterobacteriaceae with KPC-3 Following In Vitro Selection with Ceftazidime-Avibactam

OrganismInitial Ceftazidime-Avibactam MIC (µg/mL)aFinal Ceftazidime-Avibactam MIC (µg/mL)aFold Increase in MIC
Enterobacter cloacae0.25 - 14 - 12816 - 128
Klebsiella pneumoniae1 - 816 - >25616 - >32

aAvibactam concentration was fixed at 4 µg/mL. Source: Adapted from in vitro selection studies.[6][13]

Table 2: Mutation Frequencies for Ceftazidime-Avibactam Resistance in KPC-3 Producing Enterobacteriaceae

Selection Condition (x MIC)Mutation Frequency
Up to 16x MIC~10-9

Source: Based on single-step selection experiments.[6]

Table 3: Impact of KPC Mutations on Ceftazidime-Avibactam and Meropenem MICs

KPC VariantCeftazidime-Avibactam MIC (µg/mL)Meropenem MIC (µg/mL)
Wild-type KPC-3SusceptibleResistant
D179Y MutantIncreased (≥4-fold)Reduced (≥4-fold)
V240G MutantIncreased (≥4-fold)Reduced (≥4-fold)

Source: Data from studies on clinical isolates that developed resistance during therapy.[14]

Experimental Protocols

Protocol 1: Serial Passage Assay for Inducing this compound Resistance

This protocol is designed to select for this compound-resistant mutants through repeated exposure to the antibiotic.

Materials:

  • Test organism (e.g., Klebsiella pneumoniae producing KPC-3)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (ceftazidime-avibactam) stock solution

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test organism using the broth microdilution method as described in Protocol 2.

  • First Passage: Inoculate a tube of CAMHB containing this compound at a concentration of 0.5x the initial MIC with the test organism to a final density of approximately 5 x 105 CFU/mL. Incubate at 37°C for 18-24 hours.

  • Subsequent Passages: After incubation, take an aliquot from the tube with the highest concentration of this compound that shows bacterial growth and use it to inoculate a new series of tubes or a 96-well plate with a fresh two-fold dilution series of this compound.[7]

  • Repeat: Repeat this process for a predetermined number of passages (e.g., 10-20) or until a significant increase in the MIC is observed.[7][9][15]

  • MIC Monitoring: At each passage, determine the MIC of the evolving population.

  • Characterization of Resistant Mutants: Once a resistant mutant is isolated, perform whole-genome sequencing to identify the genetic basis of resistance.

Protocol 2: Broth Microdilution MIC Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

  • Test organism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of ceftazidime in CAMHB in a 96-well plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well.[16][17]

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.[2]

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Visualizations

ResistanceMechanisms cluster_drug This compound cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Ceftazidime Ceftazidime Porin Outer Membrane Porin Ceftazidime->Porin Enters cell Avibactam Avibactam BetaLactamase β-Lactamase (e.g., KPC) Avibactam->BetaLactamase Inhibits PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Reaches target PBP->Ceftazidime Inhibited by BetaLactamase->Ceftazidime Hydrolyzes EffluxPump Efflux Pump EffluxPump->Ceftazidime Expels PorinMutation Porin Mutation PorinMutation->Porin Reduces entry BetaLactamaseMutation β-Lactamase Mutation/ Upregulation BetaLactamaseMutation->BetaLactamase Prevents inhibition/ Increases hydrolysis EffluxPumpUpregulation Efflux Pump Upregulation EffluxPumpUpregulation->EffluxPump Increases expulsion

Caption: Mechanisms of this compound action and resistance.

SerialPassage cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeated) cluster_outcome Outcome Start Start with Susceptible Strain InitialMIC Determine Initial MIC Start->InitialMIC Culture Culture in 0.5x MIC of this compound InitialMIC->Culture Select Select Growth from Highest Concentration Culture->Select NewMIC Determine New MIC Select->NewMIC NewMIC->Culture Inoculate new culture ResistantMutant Isolate Resistant Mutant NewMIC->ResistantMutant If MIC increases significantly Analyze Analyze Genotype (e.g., Sequencing) ResistantMutant->Analyze

Caption: Workflow for a serial passage experiment.

References

Validation & Comparative

A Head-to-Head Battle: Avycaz vs. Meropenem-Vaborbactam for KPC-Producing Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy, safety, and mechanisms of Avycaz (ceftazidime-avibactam) and Meropenem-Vaborbactam in treating infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales.

In the ongoing struggle against antimicrobial resistance, the emergence of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. Two key players in the therapeutic arsenal (B13267) against these challenging pathogens are this compound (ceftazidime-avibactam) and meropenem-vaborbactam. This guide provides a detailed comparison of their performance based on available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

Outcome MeasureThis compound (Ceftazidime-Avibactam)Meropenem-VaborbactamKey Studies
Clinical Success/Cure Rate 61.9% - 79.5%[1][2]65.6% - 69.2%[1][3]Retrospective studies, TANGO II Trial[1][3]
30-Day Mortality 17.2% - 19.1%11.5% - 15.6%[3]Retrospective studies, TANGO II Trial[3]
Microbiological Success/Eradication 60.3% - 76%[2]Microbiologic cure at TOC: 59.4%[3]Real-world evidence, TANGO II Trial[2][3]
Development of Resistance Observed, particularly with monotherapy[1]. Primarily through mutations in the blaKPC gene.Less common than with ceftazidime-avibactam. Primarily through porin mutations and increased blaKPC gene copy number.[1][4]Retrospective studies[1]
Adverse Events Generally well-tolerated. Potential for renal toxicity.Generally well-tolerated. Lower rates of nephrotoxicity compared to best available therapy in TANGO II.[3]TANGO II Trial[3]

Delving into the Data: Clinical and In Vitro Studies

A retrospective multicenter cohort study comparing 105 patients treated with ceftazidime-avibactam to 26 patients treated with meropenem-vaborbactam for CRE infections found no significant difference in clinical success rates (62% vs 69%, respectively)[1]. However, the development of resistance was more common in patients receiving ceftazidime-avibactam monotherapy[1].

The pivotal TANGO II trial, a phase 3 randomized controlled trial, evaluated meropenem-vaborbactam monotherapy against the best available therapy (BAT) for CRE infections. In the primary analysis population with confirmed CRE, meropenem-vaborbactam demonstrated a higher clinical cure rate at the test-of-cure visit (59.4% vs. 26.7% for BAT) and a lower 28-day all-cause mortality (15.6% vs. 33.3% for BAT)[3].

In terms of in vitro activity, both agents are potent against KPC-producing Enterobacterales. However, meropenem-vaborbactam has shown lower MIC50 and MIC90 values against some collections of KPC-producing isolates compared to ceftazidime-avibactam, suggesting potentially greater in vitro potency[5].

Experimental Protocols: A Closer Look

Retrospective Cohort Study Methodology

A multicenter, retrospective cohort study included adult patients with documented CRE infections who received either ceftazidime-avibactam or meropenem-vaborbactam for at least 72 hours. Patients with localized urinary tract infections were excluded. The primary endpoint was clinical success, defined as the resolution of signs and symptoms of infection. Secondary endpoints included 30- and 90-day mortality, adverse events, and the development of resistance in cases of recurrent infection[6].

TANGO II Trial Protocol

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial. Eligible participants were adults with complicated urinary tract infections, hospital-acquired/ventilator-associated bacterial pneumonia, bacteremia, or complicated intra-abdominal infections caused by confirmed or suspected CRE. Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam (2g/2g infused over 3 hours every 8 hours) or the best available therapy (BAT), which could include monotherapy or combination therapy with agents like polymyxins, carbapenems, aminoglycosides, or tigecycline. The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit.[4][7][8]

Microbiological Methods

Antimicrobial susceptibility testing in the cited studies was primarily performed using the broth microdilution (BMD) method to determine the minimum inhibitory concentrations (MICs) of the antibiotics, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[9][10]. Carbapenemase production was confirmed using molecular methods such as polymerase chain reaction (PCR) to detect the presence of the blaKPC gene[11].

Mechanisms of Action and Resistance

How They Work: Inhibiting the KPC Enzyme

Both this compound and meropenem-vaborbactam target the KPC enzyme, but through slightly different mechanisms.

Mechanism of Action of this compound and Meropenem-Vaborbactam cluster_this compound This compound (Ceftazidime-Avibactam) cluster_meropenem_vaborbactam Meropenem-Vaborbactam Ceftazidime (B193861) Ceftazidime PBP_avy Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP_avy Binds to Avibactam (B1665839) Avibactam CovalentBond Forms Covalent Bond Avibactam->CovalentBond KPC_avy KPC Enzyme Inhibition_avy Inhibition KPC_avy->Inhibition_avy Inactivated CellWall_avy Bacterial Cell Wall Synthesis PBP_avy->CellWall_avy Inhibits CovalentBond->KPC_avy Meropenem Meropenem PBP_mero Penicillin-Binding Proteins (PBPs) Meropenem->PBP_mero Binds to Vaborbactam Vaborbactam ReversibleBond Forms Reversible Covalent Bond Vaborbactam->ReversibleBond KPC_mero KPC Enzyme Inhibition_mero Inhibition KPC_mero->Inhibition_mero Inactivated CellWall_mero Bacterial Cell Wall Synthesis PBP_mero->CellWall_mero Inhibits ReversibleBond->KPC_mero

Caption: this compound and Meropenem-Vaborbactam MOA.

Avibactam forms a covalent, yet reversible, bond with the serine residue in the active site of the KPC enzyme, effectively inactivating it and allowing ceftazidime to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis[12][13]. Vaborbactam, a boronic acid-based inhibitor, also forms a reversible covalent bond with the KPC enzyme's active site serine, mimicking the transition state of substrate hydrolysis and thereby preventing the breakdown of meropenem[14][15][16][17].

How Bacteria Fight Back: Mechanisms of Resistance

Resistance to these novel agents can emerge through distinct pathways.

Mechanisms of Resistance cluster_avycaz_resistance Resistance to this compound cluster_meropenem_vaborbactam_resistance Resistance to Meropenem-Vaborbactam Avycaz_res This compound KPC_mutation Mutations in blaKPC gene (e.g., D179Y) Avycaz_res->KPC_mutation Selection Pressure Altered_KPC Altered KPC Enzyme KPC_mutation->Altered_KPC Reduced_binding Reduced Avibactam Binding Altered_KPC->Reduced_binding Meropenem_Vaborbactam_res Meropenem-Vaborbactam Porin_mutation Mutations in OmpK35/36 porin genes Meropenem_Vaborbactam_res->Porin_mutation Selection Pressure Gene_amplification Increased blaKPC gene copy number Meropenem_Vaborbactam_res->Gene_amplification Selection Pressure Reduced_entry Reduced Drug Entry Porin_mutation->Reduced_entry Increased_enzyme Increased KPC Production Gene_amplification->Increased_enzyme

Caption: Resistance pathways to this compound and Meropenem-Vaborbactam.

Resistance to ceftazidime-avibactam in KPC-producing Enterobacterales is often driven by mutations in the blaKPC gene itself, leading to amino acid substitutions that reduce the binding affinity of avibactam to the KPC enzyme[18][19]. In contrast, resistance to meropenem-vaborbactam is more commonly associated with mechanisms that limit the drug's access to its target, such as mutations in the genes encoding the OmpK35 and OmpK36 outer membrane porins, or an increase in the copy number of the blaKPC gene, leading to higher levels of KPC enzyme production[1][3][11][20][21][22][23][24][25][26].

Conclusion

Both this compound and meropenem-vaborbactam are valuable agents for the treatment of infections caused by KPC-producing Enterobacterales, with comparable clinical success rates in retrospective studies. Meropenem-vaborbactam demonstrated superior outcomes compared to the best available therapy in the TANGO II trial and may be associated with a lower propensity for the development of resistance. The choice between these agents should be guided by local susceptibility patterns, patient-specific factors, and consideration of their distinct resistance mechanisms. Continued surveillance and research are crucial to optimize the use of these life-saving antibiotics and preserve their efficacy against highly resistant pathogens.

References

Avycaz® (Ceftazidime-Avibactam): A Comparative Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health. These multidrug-resistant organisms are associated with high mortality rates and limited treatment options.[1] Avycaz, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic agent in the fight against CRE infections. This guide provides a comprehensive comparison of this compound's efficacy against CRE with that of other antimicrobial agents, supported by experimental data and detailed methodologies.

Clinical Efficacy of this compound vs. Comparator Agents

Clinical studies have consistently demonstrated the potent activity of this compound against CRE, particularly in cases of bacteremia and other serious infections. A meta-analysis of eleven studies involving 1,205 patients revealed that this compound treatment was associated with a significantly lower 30-day mortality rate compared to other treatment regimens, including those containing colistin (B93849).[2]

A retrospective study of patients with carbapenem-resistant Klebsiella pneumoniae bacteremia found that treatment with ceftazidime-avibactam was associated with higher rates of clinical success and survival compared to other regimens.[3] Specifically, patients treated with this compound had a 30-day survival rate of 91% compared to 66% for those receiving other treatments.

OutcomeThis compoundOther Regimensp-value
30-Day Clinical Success 63%32%0.006
30-Day Survival 91%66%0.01
Data from a retrospective study on patients with carbapenem-resistant Klebsiella pneumoniae bacteremia.[3]

Another retrospective, multicenter study comparing this compound with colistin for CRE bacteremia showed a lower risk of 14-day mortality in the this compound group.[4] The clinical success rate was also significantly higher with this compound (46.8%) compared to colistin (20.4%).[4]

OutcomeThis compound (n=32)Colistin (n=29)p-value
14-Day Mortality (Adjusted HR) 0.32-0.049
Clinical Success Rate 46.8%20.4%0.047
Data from a retrospective, multi-center study on patients with CRE bacteremia.[4]

In-Vitro Activity of this compound Against CRE

This compound has demonstrated broad in-vitro activity against a wide range of CRE isolates, including those producing various carbapenemases. Avibactam restores the activity of ceftazidime against bacteria that produce Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2] However, this compound is not active against metallo-β-lactamase (MBL) producers.[5]

A study evaluating the in-vitro activity of this compound against 858 CRE isolates from Southeast Asia found that 68.9% were susceptible.[6] this compound was highly active against KPC (99.3% susceptible) and OXA-48-like producers.[6]

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
E. coli≤1>12870.6%
K. pneumoniae≤1>12867.4%
E. cloacae complex≤16470.5%
In-vitro susceptibility of CRE isolates to this compound.[6]

Another in-vitro study demonstrated that for most Enterobacteriaceae strains, a concentration of 4 mg/L of avibactam was sufficient to decrease all ceftazidime MICs to ≤4 mg/L.[7]

Experimental Protocols

Clinical Study Methodology (Retrospective Cohort Study)

A common methodology for evaluating the clinical efficacy of this compound involves a retrospective cohort study design.[3][4][8]

  • Patient Selection: Patients with documented CRE infections who received at least 48-72 hours of either this compound or a comparator agent (e.g., colistin) are identified from hospital databases.[3][9]

  • Data Collection: Detailed patient data is retrospectively collected from medical records. This includes demographics, underlying comorbidities, severity of illness scores (e.g., APACHE II, Charlson Comorbidity Index), source of infection, causative organism and its susceptibility profile, and treatment details (dose, duration, concomitant antibiotics).[10]

  • Outcome Assessment: The primary outcome is typically 14-day or 30-day all-cause mortality.[2][4] Secondary outcomes may include clinical success (resolution of signs and symptoms of infection), microbiological cure (eradication of the pathogen), and adverse events such as nephrotoxicity.[3][8]

  • Statistical Analysis: Statistical methods such as multivariable regression are used to compare outcomes between treatment groups while adjusting for potential confounding factors.[4]

In-Vitro Susceptibility Testing Methodology

The in-vitro activity of this compound against CRE isolates is determined using standardized antimicrobial susceptibility testing methods.

  • Isolate Collection: Clinical isolates of CRE are collected from various patient samples.

  • Species Identification and Carbapenemase Detection: Isolates are identified to the species level using standard laboratory techniques. The presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is determined by polymerase chain reaction (PCR).[11] The modified carbapenem (B1253116) inactivation method (mCIM) can also be used for phenotypic detection of carbapenemase production.[12]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) of this compound and comparator agents are determined using one of the following methods:

    • Broth Microdilution (BMD): This is the reference method. Serial two-fold dilutions of the antimicrobial agents are prepared in microtiter plates, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[3]

    • Disk Diffusion: A paper disk impregnated with a specific amount of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[12]

    • Gradient Diffusion (E-test): A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[12]

  • Interpretation: The MIC values are interpreted according to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

Visualizing the Mechanism and Workflow

Mechanism of Action of this compound

This compound Mechanism of Action cluster_0 Carbapenem-Resistant Enterobacteriaceae (CRE) CRE CRE Bacterium BetaLactamase β-Lactamase (e.g., KPC, OXA-48) CRE->BetaLactamase produces PBP Penicillin-Binding Protein (PBP) CRE->PBP Ceftazidime Ceftazidime Ceftazidime->BetaLactamase hydrolyzed by Ceftazidime->PBP binds to & inhibits cell wall synthesis Avibactam Avibactam Avibactam->BetaLactamase inhibits

Caption: Mechanism of this compound against CRE.

Experimental Workflow for In-Vitro Susceptibility Testing

In-Vitro Susceptibility Testing Workflow cluster_methods Antimicrobial Susceptibility Testing (AST) Methods start Start: Clinical CRE Isolate isolate_culture Isolate Culture & Identification start->isolate_culture carbapenemase_detection Carbapenemase Detection (PCR/mCIM) isolate_culture->carbapenemase_detection prepare_inoculum Prepare Standardized Bacterial Inoculum isolate_culture->prepare_inoculum bmd Broth Microdilution (BMD) prepare_inoculum->bmd Inoculate disk Disk Diffusion prepare_inoculum->disk Inoculate etest Gradient Diffusion (E-test) prepare_inoculum->etest Inoculate interpretation Incubate & Read Results (MIC/Zone Diameter) bmd->interpretation disk->interpretation etest->interpretation clsi_eucast Interpret Results using CLSI/EUCAST Breakpoints interpretation->clsi_eucast end End: Susceptibility Profile (S/I/R) clsi_eucast->end

References

Ceftazidime-Avibactam versus Polymyxin B for Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Pseudomonas aeruginosa (CRPA) presents a formidable challenge in clinical practice, necessitating a critical evaluation of available therapeutic options. This guide provides an objective comparison of two last-resort antibiotics, ceftazidime-avibactam and polymyxin (B74138) B, for the treatment of CRPA infections. The information presented herein is supported by experimental data from published clinical studies to aid researchers, scientists, and drug development professionals in their understanding of these critical treatments.

Performance Comparison: Efficacy and Safety

Clinical studies comparing ceftazidime-avibactam and polymyxin B in treating CRPA infections have yielded crucial data on their relative efficacy and safety. Ceftazidime-avibactam has demonstrated significant advantages in terms of microbiological clearance and has often been associated with better clinical outcomes and a more favorable safety profile, particularly concerning nephrotoxicity.

Clinical Outcomes

A retrospective observational study comparing ceftazidime-avibactam monotherapy with polymyxin B-based combination therapy for CRPA infections found significantly lower mortality rates and higher bacterial clearance in the ceftazidime-avibactam group[1][2][3]. Another multicenter, real-world study using propensity score matching to compare the two treatments for CRPA infections showed a significantly higher CRPA clearance rate for ceftazidime-avibactam, although no significant differences were observed in clinical success rates or 30-day all-cause mortality in the matched cohort[4].

OutcomeCeftazidime-AvibactamPolymyxin Bp-valueStudy
14-Day Mortality 5.9%27.1%0.002Chen et al. (2022)[1][2]
30-Day Mortality 13.7%47.1%<0.001Chen et al. (2022)[1][2][3]
In-Hospital Mortality 29.4%60.0%0.001Chen et al. (2022)[1][2]
Bacterial Clearance Rate 45.1%12.9%<0.001Chen et al. (2022)[1][2]
CRPA Clearance Rate (PSM Cohort) 61.0%24.4%0.001Shi et al. (2024)[4]
Clinical Success Rate (PSM Cohort) 55.6%44.4%>0.05Shi et al. (2024)[4]
30-Day All-Cause Mortality (PSM Cohort) 7.3%12.2%>0.05Shi et al. (2024)[4]

PSM: Propensity Score Matched

Safety Profile: Acute Kidney Injury (AKI)

A significant concern with polymyxin B therapy is its potential for nephrotoxicity. Comparative studies have consistently shown a lower incidence of acute kidney injury (AKI) with ceftazidime-avibactam. In a propensity score-matched cohort, the incidence of AKI was numerically lower in the ceftazidime-avibactam group, though the difference was not statistically significant[4]. However, a meta-analysis comparing ceftazidime-avibactam to polymyxins for carbapenem-resistant Enterobacteriaceae infections found a significantly lower rate of nephrotoxicity with ceftazidime-avibactam[5].

Adverse EventCeftazidime-AvibactamPolymyxin Bp-valueStudy
Incidence of AKI (PSM Cohort) 26.8%39.0%>0.05Shi et al. (2024)[4]
Incidence of AKI 13.5%33.7%<0.001Zhuang et al. (2024)[6][7][8][9]

Mechanisms of Action

The differing mechanisms of action of ceftazidime-avibactam and polymyxin B against CRPA are fundamental to understanding their efficacy and resistance profiles.

Ceftazidime-Avibactam

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A, C, and some D enzymes, which are common resistance mechanisms in P. aeruginosa.

cluster_CRPA CRPA Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to Avibactam Avibactam Beta-lactamase β-lactamase Avibactam->Beta-lactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Inhibits Beta-lactamase->Ceftazidime Degrades Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of ceftazidime-avibactam against CRPA.

Polymyxin B

Polymyxin B is a cationic polypeptide that disrupts the integrity of the bacterial outer membrane. It interacts with the lipid A component of lipopolysaccharide (LPS), displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

cluster_CRPA_OM CRPA Outer Membrane PolymyxinB Polymyxin B LPS Lipopolysaccharide (LPS) (Lipid A) PolymyxinB->LPS Binds to Cations Ca²⁺ / Mg²⁺ LPS->Cations Displaces Membrane Outer Membrane Disruption LPS->Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Mechanism of action of polymyxin B against CRPA.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the key experimental protocols employed in the comparative studies of ceftazidime-avibactam and polymyxin B.

Antimicrobial Susceptibility Testing

The determination of the minimum inhibitory concentration (MIC) is fundamental to assessing the in vitro activity of antibiotics.

Protocol: Broth Microdilution for Polymyxin B and Ceftazidime-Avibactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[10][11][12][13].

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar (B569324) plate (e.g., Mueller-Hinton agar) after 18-24 hours of incubation.

    • Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of ceftazidime-avibactam (with a fixed concentration of 4 mg/L avibactam) and polymyxin B in CAMHB in a 96-well microtiter plate[14][15][16]. The typical concentration range for testing is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Interpret the MIC values based on the current CLSI or EUCAST breakpoints for P. aeruginosa[10][15]. For ceftazidime-avibactam, the CLSI and EUCAST breakpoint for susceptibility is ≤8 mg/L[14][15]. For polymyxin B, the CLSI and EUCAST breakpoint for susceptibility is ≤2 mg/L[10].

Start Colony_Selection Select 3-5 CRPA Colonies Start->Colony_Selection Suspension Create 0.5 McFarland Suspension Colony_Selection->Suspension Dilution Dilute to 5x10⁵ CFU/mL in CAMHB Suspension->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Antibiotic_Prep Prepare Serial Dilutions of Ceftazidime-Avibactam & Polymyxin B Antibiotic_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading Interpretation Interpret using CLSI/EUCAST Breakpoints MIC_Reading->Interpretation End Interpretation->End

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Assessment of Clinical Outcomes

Standardized definitions are essential for the consistent evaluation of clinical outcomes in infectious disease trials.

Definitions:

  • Clinical Cure: Resolution of signs and symptoms of the CRPA infection to the extent that no further antimicrobial therapy is warranted[17][18]. For pneumonia, this would include resolution of fever, purulent sputum, leukocytosis, and improvement or lack of progression of radiological signs[17].

  • Microbiological Eradication: The absence of the baseline CRPA pathogen in cultures from the primary site of infection taken after completion of therapy[19].

Monitoring for Adverse Events

Systematic monitoring for adverse events, particularly nephrotoxicity, is a critical component of clinical trials involving polymyxin B.

Protocol: Monitoring for Acute Kidney Injury (AKI)

This protocol is based on the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines[20][21][22][23][24].

  • Baseline Assessment:

    • Measure serum creatinine (B1669602) (SCr) and determine the baseline estimated glomerular filtration rate (eGFR) before initiating therapy.

    • Record baseline urine output.

  • Routine Monitoring:

    • Monitor SCr at least every 48 hours during therapy. More frequent monitoring (daily) is recommended for critically ill patients or those with pre-existing renal impairment.

    • Monitor urine output regularly.

  • Diagnosis of AKI:

    • AKI is diagnosed if any of the following criteria are met:

      • Increase in SCr by ≥0.3 mg/dL within 48 hours[20][22][23].

      • Increase in SCr to ≥1.5 times baseline, which is known or presumed to have occurred within the prior 7 days[20][22][23].

      • Urine volume <0.5 mL/kg/hour for 6 hours[20][22][23].

  • Staging of AKI:

    • Stage 1: SCr 1.5-1.9 times baseline OR ≥0.3 mg/dL increase.

    • Stage 2: SCr 2.0-2.9 times baseline.

    • Stage 3: SCr 3.0 times baseline OR increase in SCr to ≥4.0 mg/dL OR initiation of renal replacement therapy.

Start Baseline Establish Baseline: - Serum Creatinine - eGFR - Urine Output Start->Baseline Monitoring Monitor Serum Creatinine (at least every 48h) & Urine Output Baseline->Monitoring Check_AKI Assess for AKI using KDIGO Criteria Monitoring->Check_AKI No_AKI Continue Monitoring Check_AKI->No_AKI No AKI_Detected AKI Detected Check_AKI->AKI_Detected Yes No_AKI->Monitoring Staging Stage AKI (1-3) based on severity AKI_Detected->Staging Action Implement Clinical Management (e.g., dose adjustment, discontinuation) Staging->Action End Action->End

References

Avycaz in the Ring: An In Vitro Takedown of Competing Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro potency of Avycaz (ceftazidime-avibactam) against other leading beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative performance against critical bacterial pathogens.

In the ongoing battle against antimicrobial resistance, the strategic combination of beta-lactam antibiotics with beta-lactamase inhibitors has proven to be a cornerstone of modern therapeutic arsenals. This compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-beta-lactam beta-lactamase inhibitor avibactam (B1665839), has emerged as a formidable weapon, particularly against multidrug-resistant Gram-negative bacteria. This guide provides an objective in vitro comparison of this compound with other commercially available BL/BLI combinations, supported by experimental data to delineate their respective strengths and weaknesses.

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates, as well as overall susceptibility rates. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity against Pseudomonas aeruginosa

BL/BLI CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
This compound (Ceftazidime-Avibactam) 21689.8
Ceftolozane-Tazobactam0.5488.9
Imipenem-Relebactam1488.9
Piperacillin-Tazobactam16>64Not widely reported in recent comparative studies

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)

BL/BLI CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
This compound (Ceftazidime-Avibactam) 0.5288.6-99.6
Meropenem-Vaborbactam0.060.5>99
Imipenem-Relebactam0.5298.5
Piperacillin-Tazobactam>64>64<10

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

This is the reference method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the BL/BLI combinations are prepared. For this compound, a fixed concentration of 4 µg/mL of avibactam is used in conjunction with varying concentrations of ceftazidime.[4][6]

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to the wells of the microtiter plate containing the serially diluted antimicrobial agents. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Experimental_Workflow_BMD cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start antimicrobial_prep Prepare Serial Dilutions of BL/BLI Combinations start->antimicrobial_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate antimicrobial_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Mechanism of Action: A Tale of Two Inhibitors

The efficacy of a BL/BLI combination is largely dictated by the spectrum of beta-lactamases that the inhibitor can neutralize. Avibactam and tazobactam, a common inhibitor in other combinations, employ different mechanisms of action.

Avibactam (in this compound): Avibactam is a non-β-lactam, diazabicyclooctane inhibitor. It forms a covalent but reversible bond with the serine at the active site of the beta-lactamase enzyme.[7] This reversible inhibition is a key differentiator, allowing avibactam to effectively inhibit a broad range of beta-lactamases, including Ambler Class A (such as KPC and ESBLs), Class C (AmpC), and some Class D (OXA-48-like) enzymes.[8][9][10]

Tazobactam: Tazobactam is a penicillanic acid sulfone and a β-lactam analog. It acts as a "suicide inhibitor," forming an irreversible covalent bond with the beta-lactamase, which ultimately leads to the inactivation of both the inhibitor and the enzyme.[8] Its spectrum of activity is primarily against Ambler Class A enzymes, with limited activity against Class C and D enzymes.[9][10]

Mechanism_of_Action cluster_this compound This compound (Ceftazidime-Avibactam) cluster_other Other BL/BLIs (e.g., Piperacillin-Tazobactam) This compound Avibactam avycaz_target Class A, C, and some D β-Lactamases This compound->avycaz_target Reversible Inhibition tazobactam Tazobactam tazobactam_target Primarily Class A β-Lactamases tazobactam->tazobactam_target Irreversible Inhibition

Caption: Mechanisms of Avibactam vs. Tazobactam.

Discussion and Conclusion

The in vitro data consistently demonstrate that this compound possesses potent activity against a wide spectrum of clinically important Gram-negative pathogens. Against P. aeruginosa, this compound shows comparable susceptibility rates to other newer agents like ceftolozane-tazobactam and imipenem-relebactam.[1][2] However, a key differentiating factor for this compound is its robust activity against carbapenem-resistant Enterobacterales (CRE) that produce KPC and OXA-48-like carbapenemases.[3][8] This is a direct result of avibactam's broader spectrum of beta-lactamase inhibition compared to inhibitors like tazobactam.

It is crucial to note that this compound is not active against metallo-beta-lactamase (MBL)-producing organisms.[9] For infections caused by MBL-producing CRE, alternative therapeutic strategies are necessary.

References

Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avycaz, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides an objective comparison of this compound against key comparators in pivotal head-to-head clinical trials for its approved indications: complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is intended to support evidence-based research and development decisions.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes. This combination restores the activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.

cluster_bacteria Bacterial Cell This compound This compound Ceftazidime Ceftazidime This compound->Ceftazidime Avibactam Avibactam This compound->Avibactam PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs binds to & inhibits Beta_Lactamases β-lactamase Enzymes Avibactam->Beta_Lactamases inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis are essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis inhibition leads to Beta_Lactamases->Ceftazidime degrade

Mechanism of action of this compound (ceftazidime-avibactam).

Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis

RECAPTURE 1 & 2 Trials

The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind trials, evaluated the efficacy and safety of this compound compared to doripenem (B194130) in hospitalized adults with cUTI, including acute pyelonephritis.[1][2]

  • Objective: To compare the efficacy and safety of this compound with doripenem for the treatment of cUTI.[1]

  • Design: Two identical Phase 3, randomized, multicenter, double-blind, double-dummy, parallel-group trials.[1][2]

  • Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute pyelonephritis and evidence of a systemic inflammatory response.[3]

  • Intervention:

    • This compound: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[2]

    • Comparator: Doripenem 500 mg intravenously every 8 hours.[2]

    • Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to 10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]

  • Primary Endpoints:

    • FDA: 1) Patient-reported symptomatic resolution at Day 5; and 2) Combined symptomatic resolution and microbiological eradication at the Test-of-Cure (TOC) visit (Day 21-25).[1][2]

    • EMA: Microbiological eradication at the TOC visit.[1][2]

  • Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]

cluster_recapture RECAPTURE Trial Workflow Enrollment Hospitalized adults with cUTI or acute pyelonephritis Randomization Randomization (1:1) Enrollment->Randomization Avycaz_Arm This compound 2000/500 mg IV q8h Randomization->Avycaz_Arm Doripenem_Arm Doripenem 500 mg IV q8h Randomization->Doripenem_Arm Treatment_Phase IV Treatment (≥5 days) Optional oral switch (Total duration: up to 10-14 days) Avycaz_Arm->Treatment_Phase Doripenem_Arm->Treatment_Phase Endpoint_Assessment Endpoint Assessment Treatment_Phase->Endpoint_Assessment Day5 Day 5: Symptomatic Resolution Endpoint_Assessment->Day5 TOC Test-of-Cure (Day 21-25): Symptomatic & Microbiological Response Endpoint_Assessment->TOC

Experimental workflow of the RECAPTURE trials.
EndpointThis compound (n=393)Doripenem (n=417)Difference (95% CI)
FDA Co-Primary Endpoints
Symptomatic Resolution at Day 570.2% (276/393)66.2% (276/417)4.0% (-2.39% to 10.42%)
Combined Symptomatic Resolution & Microbiological Eradication at TOC71.2% (280/393)64.5% (269/417)6.7% (0.30% to 13.12%)
EMA Primary Endpoint
Microbiological Eradication at TOC77.4% (304/393)71.0% (296/417)6.4% (0.33% to 12.36%)
Adverse Events
Any Adverse Event38.9%37.9%
Serious Adverse Events5.1%4.3%

Data sourced from the RECAPTURE trial publications.[1][2]

Complicated Intra-Abdominal Infections (cIAI)

RECLAIM 1 & 2 Trials

The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials, compared the efficacy and safety of this compound plus metronidazole (B1676534) with meropenem (B701) in hospitalized adults with cIAI.[5]

  • Objective: To evaluate the efficacy and safety of this compound plus metronidazole versus meropenem for the treatment of cIAI.[5]

  • Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind, comparative global studies.[5]

  • Patient Population: Hospitalized adults (18-90 years) with cIAI requiring surgical intervention.[6]

  • Intervention:

    • This compound: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours plus metronidazole 500 mg intravenously every 8 hours.[6]

    • Comparator: Meropenem 1 g intravenously every 8 hours.[6]

    • Duration: 5 to 14 days of therapy.[7]

  • Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.[8]

  • Non-inferiority Margin: -12.5%.[8]

cluster_reclaim RECLAIM Trial Workflow Enrollment Hospitalized adults with cIAI requiring surgery Randomization Randomization (1:1) Enrollment->Randomization Avycaz_Arm This compound 2000/500 mg IV q8h + Metronidazole 500 mg IV q8h Randomization->Avycaz_Arm Meropenem_Arm Meropenem 1 g IV q8h Randomization->Meropenem_Arm Treatment_Phase IV Treatment (5-14 days) Avycaz_Arm->Treatment_Phase Meropenem_Arm->Treatment_Phase Endpoint_Assessment Endpoint Assessment Treatment_Phase->Endpoint_Assessment TOC Test-of-Cure (Day 28-35): Clinical Cure Endpoint_Assessment->TOC

Experimental workflow of the RECLAIM trials.
Endpoint (mMITT Population)This compound + MetronidazoleMeropenemDifference (95% CI)
Primary Endpoint
Clinical Cure at TOC81.6% (334/410)85.1% (350/411)-3.5% (-8.64% to 1.58%)
Adverse Events
Any Adverse Event45.2%42.9%
Serious Adverse Events7.9%7.6%

Data sourced from the RECLAIM trial publications.[8]

Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

REPROVE Trial

The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of this compound with meropenem for the treatment of HABP/VABP caused by Gram-negative pathogens.[9][10]

  • Objective: To assess the efficacy and safety of this compound versus meropenem in patients with HABP/VABP.[10]

  • Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[9][10]

  • Patient Population: Hospitalized adults with HABP or VABP.[9]

  • Intervention:

    • This compound: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[10]

    • Comparator: Meropenem 1 g intravenously every 8 hours.[10]

    • Duration: 7 to 14 days of therapy.[10]

  • Primary Endpoints:

    • US FDA: 28-day all-cause mortality in the intent-to-treat (ITT) population.[7]

    • EMA: Clinical cure at the TOC visit (21-25 days after randomization) in the clinically modified ITT and clinically evaluable populations.[9]

  • Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[7][9]

cluster_reprove REPROVE Trial Workflow Enrollment Hospitalized adults with HABP or VABP Randomization Randomization (1:1) Enrollment->Randomization Avycaz_Arm This compound 2000/500 mg IV q8h Randomization->Avycaz_Arm Meropenem_Arm Meropenem 1 g IV q8h Randomization->Meropenem_Arm Treatment_Phase IV Treatment (7-14 days) Avycaz_Arm->Treatment_Phase Meropenem_Arm->Treatment_Phase Endpoint_Assessment Endpoint Assessment Treatment_Phase->Endpoint_Assessment Day28 Day 28: All-Cause Mortality Endpoint_Assessment->Day28 TOC Test-of-Cure (Day 21-25): Clinical Cure Endpoint_Assessment->TOC

Experimental workflow of the REPROVE trial.
Endpoint (ITT Population)This compound (n=436)Meropenem (n=434)Difference (95% CI)
US FDA Primary Endpoint
28-Day All-Cause Mortality9.6% (42/436)8.3% (36/434)1.5% (-2.4% to 5.3%)
EMA Primary Endpoint (cmITT)
Clinical Cure at TOC68.8% (245/356)73.0% (270/370)-4.2% (-10.7% to 2.3%)
Adverse Events
Any Adverse Event42.2%44.9%
Serious Adverse Events18.8%13.4%

Data sourced from the REPROVE trial publications.[7][9]

Summary

Across pivotal Phase 3 clinical trials, this compound has demonstrated non-inferiority to carbapenem (B1253116) comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, this compound showed superior microbiological eradication compared to doripenem. These findings, supported by a generally comparable safety profile, establish this compound as a valuable therapeutic alternative to carbapenems for these serious Gram-negative infections, particularly in the context of increasing antimicrobial resistance.

References

Avycaz® (ceftazidime-avibactam): A Comparative Analysis of Efficacy in Patients with Prior Antibiotic Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Avycaz® (ceftazidime-avibactam) in patients who have experienced prior antibiotic failure, a critical challenge in managing infectious diseases. The data presented is compiled from a range of clinical trials and observational studies, offering a detailed overview of this compound's performance against key comparators in treating complicated infections.

Executive Summary

This compound, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has demonstrated significant efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. This is particularly crucial in cases where initial antibiotic therapies have failed. Clinical data indicates that this compound offers comparable, and in some instances superior, clinical and microbiological cure rates when compared to standard-of-care carbapenems and last-resort agents like colistin (B93849) for complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP). Notably, in compassionate use programs and salvage therapy scenarios, this compound has shown high success rates in patients with limited or no other treatment options.

Comparative Efficacy Data

The following tables summarize the key efficacy data from pivotal clinical trials and studies involving this compound in patient populations with a high likelihood of prior antibiotic failure or infections with resistant pathogens.

Table 1: Clinical and Microbiological Outcomes in Patients with Gram-Negative Bacteremia (Pooled Phase 3 Trials)
OutcomeThis compound® (n=54)Comparator (Carbapenems) (n=47)
Clinical Cure Rate 87.0% (47/54)83.0% (39/47)
Favorable Microbiological Response Rate 79.6% (43/54)68.1% (32/47)

Data from a subset analysis of five Phase 3 trials (RECLAIM, RECLAIM 3, REPRISE, RECAPTURE, REPROVE) in patients with bacteremia associated with cIAI, cUTI, or HAP/VAP.[1][2]

Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)
OutcomeThis compound® (n=436)Meropenem (B701) (n=434)
28-Day All-Cause Mortality (ITT Population) 9.6%8.3%
Clinical Cure at Test-of-Cure (ITT Population) 67.2%69.1%
Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT) 75.5%71.2%

The REPROVE trial was a Phase 3, randomized, double-blind study comparing the efficacy and safety of this compound to meropenem in patients with HAP/VAP.[3][4][5][6][7]

Table 3: Efficacy in Carbapenem-Resistant Enterobacterales (CRE) Infections (Multicenter Cohort Study)
OutcomeThis compound® (n=149)Colistin-based Regimen (n=81)p-value
Clinical Cure 71%52%0.004
In-hospital Mortality 35%44%0.156
Acute Kidney Injury (AKI) 15%33%0.002

This retrospective cohort study compared the effectiveness and safety of this compound to colistin-based regimens in treating infections caused by CRE.[8][9][10]

Table 4: Outcomes in Salvage Therapy for Carbapenem-Resistant Organism Infections
OutcomeThis compound® (n=38)
Clinical and/or Microbiological Cure 73.7%
All-Cause In-Hospital Mortality 39.5%
Infection-Related Mortality 26.3%

Data from a compassionate-use program where 94.7% of patients received this compound as salvage therapy after failure of other antibiotics.[11]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.

REPROVE Trial (HAP/VAP)
  • Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[7]

  • Patient Population: Hospitalized adults with a diagnosis of HAP or VAP caused by suspected or confirmed Gram-negative pathogens.[3][5]

  • Intervention: Patients were randomized 1:1 to receive either this compound (2000 mg/500 mg) administered as a 2-hour intravenous infusion every 8 hours, or meropenem (1000 mg) as a 30-minute intravenous infusion every 8 hours.[7] Treatment duration was 7 to 14 days.[3][4][5]

  • Primary Endpoint: 28-day all-cause mortality in the intent-to-treat (ITT) population.[3][4][5]

  • Key Secondary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit in the ITT and microbiological ITT (micro-ITT) populations.[3][4][5]

Pooled Analysis of Phase 3 cIAI and cUTI Trials (RECLAIM, RECAPTURE, etc.)
  • Study Design: Exploratory analysis of pooled data from five randomized, controlled, multicenter Phase 3 trials.[1]

  • Patient Population: Adults with cIAI, cUTI, or HAP/VAP who had concomitant Gram-negative bacteremia.[1][2]

  • Intervention: Patients were randomized 1:1 to receive this compound (plus metronidazole (B1676534) for cIAI) or a carbapenem (B1253116) comparator.[1]

  • Efficacy Assessments: Clinical and microbiological responses at the test-of-cure visit.[1]

Multicenter Cohort Study (CRE Infections)
  • Study Design: A retrospective, multicenter, observational cohort study conducted in five tertiary care hospitals.[10]

  • Patient Population: Inpatients who received either this compound or intravenous colistin for the treatment of infections due to CRE.[8][10]

  • Main Outcomes: In-hospital mortality, clinical cure at the end of treatment, and acute kidney injury.[8][10]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of patient progression in key clinical trials.

REPROVE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (7-14 days) cluster_assessment Outcome Assessment s1 Hospitalized Adults with HAP/VAP s2 Inclusion/Exclusion Criteria Met s1->s2 Screening rand Randomization (1:1) s2->rand avy This compound® (2000mg/500mg q8h) rand->avy Arm A mero Meropenem (1000mg q8h) rand->mero Arm B toc Test-of-Cure (TOC) Visit avy->toc mero->toc day28 28-Day Follow-up toc->day28

REPROVE Trial Workflow

Salvage_Therapy_Study_Flow cluster_enrollment Patient Selection cluster_intervention Intervention cluster_outcomes Outcome Evaluation p1 Patients with Infections due to Carbapenem-Resistant Organisms p2 Prior Antibiotic Failure (94.7% of patients) p1->p2 avy_salvage This compound® Salvage Therapy p2->avy_salvage o1 Clinical and/or Microbiological Cure avy_salvage->o1 o2 In-Hospital Mortality avy_salvage->o2 o3 Infection-Related Mortality avy_salvage->o3

Salvage Therapy Study Flow

References

Ceftazidime-Avibactam Clinical Trial Outcomes: A Meta-analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial outcomes for ceftazidime-avibactam, a combination antibiotic comprising a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from randomized controlled trials and systematic reviews. The information is intended to inform research, clinical development, and strategic decision-making in the field of infectious diseases.

Executive Summary

Ceftazidime-avibactam has demonstrated significant efficacy in treating a range of serious Gram-negative infections, including those caused by multidrug-resistant pathogens. Meta-analyses of clinical trials consistently show that ceftazidime-avibactam is a reliable alternative to carbapenems for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[1][2][3] Notably, for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly bloodstream infections, treatment with ceftazidime-avibactam is associated with significantly lower mortality and higher clinical cure rates compared to other regimens, including colistin-based therapies.[4][5][6] While generally well-tolerated, some studies have noted a higher incidence of serious adverse events compared to carbapenems.[2][3][7]

Efficacy Outcomes: A Quantitative Comparison

The following tables summarize the key efficacy outcomes of ceftazidime-avibactam compared to comparator antibiotics across various infection types, based on data from multiple meta-analyses.

Table 1: Efficacy in Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI)

OutcomeInfection TypeCeftazidime-Avibactam GroupComparator Group (Mainly Carbapenems)Relative Risk/Odds Ratio (95% CI)Key Findings
Clinical Cure cIAI81.6% - 91.7%85.1% - 92.5%OR: 0.88 (0.58–1.32)[8]Non-inferior to meropenem (B701).[9]
Clinical Cure cUTISimilar to comparatorSimilar to ceftazidime-avibactamRR: 0.98 (0.96–1.01)[2][3]Comparable clinical response to carbapenems.[2][3]
Microbiological Response cUTIFavorableLess favorableRR: 1.14 (1.0–1.29)[2][3]Statistically significant higher microbiological success rate.[1][2][3]
30-Day All-Cause Mortality cIAI & cUTINo significant differenceNo significant differenceRR: 1.10 (0.70–1.72)[2][3]Mortality rates are similar to carbapenems in these indications.[2][3]

Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)

OutcomeCeftazidime-Avibactam GroupComparator Group (Meropenem)Relative Risk/Odds Ratio (95% CI)Key Findings
28-Day All-Cause Mortality 9.6%8.3%Difference: 1.5% (-2.4% to 5.3%)[10]Non-inferior to meropenem.[10]
Clinical Cure at Test-of-Cure 67.2%69.1%Difference: -1.9% (-8.1% to 4.3%)[10]Comparable clinical cure rates to meropenem.[10]
Clinical Cure (Ceftazidime-Nonsusceptible Pathogens) 75.5%71.2%Not specifiedEffective against ceftazidime-nonsusceptible strains.[10][11]

Table 3: Efficacy in Carbapenem-Resistant Enterobacterales (CRE) Infections

| Outcome | Infection Type | Ceftazidime-Avibactam Group | Comparator Group (Mainly Colistin-based) | Relative Risk/Odds Ratio (95% CI) | Key Findings | |---|---|---|---|---| | 30-Day Mortality | Bloodstream Infections (BSI) | Lower | Higher | RR: 0.55 (0.45 to 0.68)[4][6] | Significantly lower mortality compared to other regimens.[4][5][6] | | Clinical Cure | BSI | Higher | Lower | RR: 1.75 (1.57 to 2.18)[4][5] | Significantly higher clinical cure rate.[4][5] | | 28/30-Day Mortality | K. pneumoniae (CRKP) Infections | Lower | Higher | Statistically significant (p<0.00001)[12] | Lower mortality rates in patients with CRKP infections.[12] |

Safety and Tolerability Profile

A meta-analysis of randomized controlled trials indicated that the safety and tolerability of ceftazidime-avibactam were broadly similar to comparator groups.[1] However, some analyses reported a significantly higher rate of serious adverse events (SAEs) with ceftazidime-avibactam compared to carbapenems (RR 1.24, 95% CI 1.00–1.54).[2][3][7] For patients with CRE bloodstream infections, ceftazidime-avibactam was associated with a lower rate of nephrotoxicity compared to other antibiotic regimens (RR 0.41, 95% CI 0.20 to 0.84).[4][5]

Table 4: Key Safety Outcomes

Adverse EventCeftazidime-Avibactam vs. ComparatorRelative Risk (95% CI)Key Findings
Serious Adverse Events (SAEs) Higher vs. Carbapenems1.24 (1.00–1.54)[2][3][7]A higher incidence of SAEs has been observed in some meta-analyses.[2][3][7]
Gastrointestinal AEs More common in cIAI trialsStatistically significantIncreased gastrointestinal side effects in patients with cIAI.[2]
Nephrotoxicity Lower vs. Other regimens (for CRE BSI)0.41 (0.20 to 0.84)[4][5]Reduced risk of kidney damage in the treatment of CRE bloodstream infections.[4][5]

Experimental Protocols and Methodologies

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these key trials is outlined below.

Study Design: The majority of the included studies were multicenter, double-blind, randomized, controlled phase 3 clinical trials.[9][10]

Patient Populations:

  • Inclusion Criteria: Adult patients with a confirmed diagnosis of cIAI, cUTI, or HAP/VAP caused by Gram-negative bacteria. For pathogen-specific analyses, patients had infections confirmed to be caused by CRE or ceftazidime-resistant pathogens.[4][9][10]

  • Exclusion Criteria: Common exclusions included patients with rapidly fatal underlying diseases, known hypersensitivity to the study drugs, and pregnant or breastfeeding women.

Interventions:

Endpoints:

  • Primary Efficacy Endpoint: For cIAI and cUTI trials, this was typically the clinical cure rate at the test-of-cure (TOC) visit (usually 28-35 days after randomization).[9] For HAP/VAP trials, the primary endpoint was often 28-day all-cause mortality.[10]

  • Secondary Endpoints: These included microbiological response (eradication of the baseline pathogen), clinical cure at other time points (e.g., end-of-treatment), and safety and tolerability.[14]

Visualizing the Evidence

Workflow of a Systematic Review and Meta-Analysis

The following diagram illustrates the typical workflow for a systematic review and meta-analysis, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. This process ensures a comprehensive and unbiased synthesis of the available evidence.

Identification Identification of Studies (e.g., via PubMed, Embase, Cochrane) Screening Screening of Titles and Abstracts Identification->Screening Records Identified Eligibility Full-text Article Assessment for Eligibility Screening->Eligibility Records Screened Excluded1 Excluded after Title/Abstract Screen Screening->Excluded1 Records Excluded Inclusion Studies Included in Qualitative Synthesis Eligibility->Inclusion Full-text Articles Assessed Excluded2 Excluded after Full-text Review Eligibility->Excluded2 Full-text Articles Excluded (with reasons) MetaAnalysis Studies Included in Quantitative Synthesis (Meta-analysis) Inclusion->MetaAnalysis Data Extracted for Meta-analysis

PRISMA flow diagram for study selection.

Comparative Efficacy in High-Priority Pathogen Infections

This diagram illustrates the comparative clinical outcomes of ceftazidime-avibactam against alternative therapies for critical Gram-negative infections.

CAZ_AVI Ceftazidime-Avibactam cIAI_cUTI cIAI & cUTI CAZ_AVI->cIAI_cUTI Non-inferior Clinical Cure HAP_VAP HAP / VAP CAZ_AVI->HAP_VAP Non-inferior Mortality CRE_BSI CRE Bloodstream Infections CAZ_AVI->CRE_BSI Superior (Lower Mortality) Carbapenems Carbapenems (e.g., Meropenem) Carbapenems->cIAI_cUTI Standard of Care Carbapenems->HAP_VAP Comparator Colistin Colistin-based Regimens Colistin->CRE_BSI Inferior (Higher Mortality)

Efficacy of Ceftazidime-Avibactam vs. Comparators.

References

Safety Operating Guide

Proper Disposal of Avycaz (Ceftazidime and Avibactam) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of Avycaz (ceftazidime and avibactam) is critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory environment, in accordance with general safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling the powder form and there is a risk of aerosolization, respiratory protection may be necessary.

  • Avoid Contamination: Prevent the powder or solution from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Spill Management: In the event of a spill, mechanically collect the powder, avoiding dust creation, and place it in a designated, labeled container for hazardous waste. Clean the contaminated surface thoroughly.

Step-by-Step Disposal Procedures for this compound Waste

This compound waste in a laboratory can be categorized into three main types: unused or expired powder, reconstituted solutions (including stock solutions), and contaminated labware (e.g., vials, syringes, plates). Each requires a specific disposal pathway.

1. Unused or Expired this compound Powder:

  • Segregation: Do not mix unused or expired this compound powder with other chemical waste unless directed by your institution's Environmental Health and Safety (EHS) department.

  • Packaging: Keep the powder in its original vial if possible. Place the vial in a clearly labeled, sealed, and appropriate hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste: this compound (Ceftazidime and Avibactam)."

  • Collection: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor. Disposal should be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

2. Reconstituted this compound Solutions and Liquid Waste:

Reconstituted this compound solutions, including expired stock solutions and experimental liquid waste, should be chemically inactivated before disposal to degrade the active beta-lactam component.

  • Chemical Inactivation Protocol:

    • Work in a chemical fume hood.

    • For each volume of this compound solution, add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to achieve a final pH between 10 and 13.[1] This will facilitate the hydrolysis of the beta-lactam ring.

    • Allow the mixture to react for a minimum of one hour to ensure degradation.

  • Neutralization: After inactivation, neutralize the solution to a pH between 5.5 and 9.5 using an appropriate acid (e.g., hydrochloric acid) before final disposal.

  • Disposal of Treated Liquid:

    • Crucial Note: Never pour untreated antibiotic solutions down the drain.[2]

    • The neutralized, inactivated solution should be collected as hazardous chemical waste.[2]

    • Pour the treated liquid into a designated, leak-proof hazardous waste container, clearly labeled with its contents.

    • Arrange for disposal through your institution's EHS department.

3. Contaminated Labware and Sharps:

All labware that has come into contact with this compound is considered contaminated and must be disposed of as hazardous waste.

  • Vials and Empty Containers:

    • Empty this compound vials should not be treated as regular glass waste.

    • Rinse the vials three times with a suitable solvent (e.g., water), collecting the rinsate for chemical inactivation and disposal as hazardous liquid waste.

    • Deface the label to prevent misuse.

    • Dispose of the triple-rinsed vials in a designated container for hazardous glass waste.

  • Sharps (Needles, Syringes, Pipettes):

    • Do not recap, bend, or break needles.

    • Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for "Hazardous Chemical Waste" or "Chemotherapy Waste," as per your institution's policy.[3][4][5]

    • When the sharps container is full (do not overfill), securely close it and arrange for pickup by your institution's hazardous waste contractor.[5]

  • Other Contaminated Labware (e.g., petri dishes, culture plates, gloves):

    • Collect all non-sharp, contaminated solid waste in a designated hazardous waste bag (e.g., a red biohazard bag if also biologically contaminated, or a yellow bag for chemical waste, depending on institutional policy).

    • The bag should be sealed and placed in a secondary rigid container for disposal via your EHS department.

Data on Chemical Inactivation

The following table summarizes the key parameters for the chemical degradation of beta-lactam antibiotics like ceftazidime.

ParameterGuidelineRationale
Inactivating Agent Sodium Hydroxide (NaOH)A strong base that effectively hydrolyzes and inactivates the beta-lactam ring structure.[1]
Concentration 1 M NaOH solutionA commonly cited concentration for effective and rapid degradation of beta-lactam antibiotics.[1]
Reaction pH 10.0 - 13.0A highly alkaline environment is necessary to catalyze the hydrolysis of the antibiotic.[1]
Reaction Time Minimum 1 hourProvides sufficient time for the degradation reaction to proceed to completion.
Final pH for Disposal 5.5 - 9.5Neutralization is required to meet the pH standards for hazardous waste collection and disposal.[6]
Experimental Protocol: Chemical Inactivation of this compound Solution

This protocol details the methodology for inactivating a 100 mL solution of reconstituted this compound in a laboratory setting.

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Perform all steps within a certified chemical fume hood.

    • Prepare a fresh 1 M solution of sodium hydroxide (NaOH).

    • Have a neutralizing agent (e.g., 1 M HCl) and pH indicator strips or a calibrated pH meter ready.

  • Inactivation Procedure:

    • Carefully measure 100 mL of the this compound-containing liquid waste and place it into a suitable, chemically resistant beaker or flask (e.g., borosilicate glass).

    • Slowly, and with stirring, add 100 mL of the 1 M NaOH solution to the this compound waste.

    • Cover the container (e.g., with a watch glass) and allow the mixture to stir gently for at least one hour at room temperature.

  • Neutralization:

    • After the inactivation period, measure the pH of the solution. It should be highly alkaline.

    • Slowly add 1 M HCl dropwise while stirring continuously. Monitor the pH frequently.

    • Continue adding acid until the pH of the solution is between 5.5 and 9.5.

  • Final Disposal:

    • Transfer the neutralized, treated solution into a designated hazardous liquid waste container.

    • Ensure the container is properly labeled with all components of the mixture.

    • Seal the container and store it in a designated satellite accumulation area for hazardous waste.

    • Contact your institution's EHS department to schedule a waste pickup.

Mandatory Visualizations

This compound Disposal Workflow

G Figure 1: this compound Waste Disposal Workflow cluster_waste_streams Identify this compound Waste Stream cluster_powder_proc Powder Disposal cluster_liquid_proc Liquid Disposal cluster_labware_proc Labware/Sharps Disposal cluster_final_disposal Final Disposal Powder Unused/Expired Powder Pack_Powder Package in sealed, labeled container Powder->Pack_Powder Liquid Reconstituted Solution Inactivate Inactivate with 1M NaOH (1 hr) Liquid->Inactivate Labware Contaminated Labware/Sharps Segregate_Sharps Segregate Sharps & Non-Sharps Labware->Segregate_Sharps EHS_Pickup Arrange Pickup via Institutional EHS Pack_Powder->EHS_Pickup Neutralize Neutralize to pH 5.5-9.5 Inactivate->Neutralize Collect_Liquid Collect in hazardous liquid waste container Neutralize->Collect_Liquid Collect_Liquid->EHS_Pickup Sharps_Container Place in designated sharps container Segregate_Sharps->Sharps_Container Solid_Waste_Container Place non-sharps in hazardous waste bag Segregate_Sharps->Solid_Waste_Container Sharps_Container->EHS_Pickup Solid_Waste_Container->EHS_Pickup

Caption: Logical workflow for the proper segregation and disposal of different this compound waste streams.

References

Safeguarding Personnel: Personal Protective Equipment and Disposal Protocols for Avycaz

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of Avycaz (ceftazidime and avibactam), a combination antibacterial agent. Due to its classification as a respiratory and skin sensitizer, strict adherence to personal protective equipment (PPE) protocols and disposal plans is imperative to ensure the safety of all personnel.

Personal Protective Equipment (PPE) Recommendations

Personnel handling this compound in a powdered or reconstituted form must utilize appropriate PPE to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various handling scenarios.

PPE ComponentStandard Handling (e.g., weighing, reconstitution)Spill Cleanup & Aerosol-Generating Procedures
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30 minutes or immediately if contaminated.Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Ensure extended cuffs over the gown.
Gown Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Disposable, polyethylene-coated, impervious gown.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles.
Face Protection Not required for standard handling in a containment hood.Full-face shield worn over chemical splash goggles.
Respiratory Protection Not required when handled within a certified chemical fume hood or biological safety cabinet.Fit-tested NIOSH-approved N95 respirator at a minimum. For large spills or significant aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended.

Procedural Guidance: Donning, Doffing, and Disposal

Strict procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.

Experimental Protocol: Donning and Doffing of PPE

Donning Sequence:

  • Perform hand hygiene.

  • Don shoe covers.

  • Don inner pair of chemotherapy-rated nitrile gloves.

  • Don a disposable, impervious gown, ensuring cuffs of inner gloves are tucked under the gown sleeves.

  • Don outer pair of chemotherapy-rated nitrile gloves, ensuring the cuffs of the outer gloves go over the gown sleeves.

  • Don eye and face protection (safety glasses, goggles, face shield as required).

  • Don respiratory protection (if required).

Doffing Sequence (to be performed in a designated area):

  • Remove outer pair of gloves.

  • Remove gown and shoe covers.

  • Perform hand hygiene.

  • Remove eye and face protection.

  • Remove respiratory protection.

  • Remove inner pair of gloves.

  • Perform thorough hand hygiene.

Disposal Plan for this compound and Contaminated Materials

All materials that come into contact with this compound are to be considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and potential exposure to non-laboratory personnel.

Disposal of this compound and Contaminated PPE:

  • Segregation: All this compound-contaminated waste, including vials, syringes, tubing, and all used PPE, must be segregated from general and biohazardous waste streams.

  • Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."

  • Sharps: All needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container for hazardous pharmaceutical waste.

  • Deactivation: For liquid waste containing this compound, consider chemical deactivation methods if available and approved by your institution's environmental health and safety department. Beta-lactam antibiotics can often be inactivated through hydrolysis.

  • Final Disposal: All hazardous drug waste must be collected and disposed of by a licensed hazardous waste management company, typically through incineration.[2][3] Do not dispose of this compound or contaminated materials in standard trash or down the drain.

Visual Guidance for this compound Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagrams have been generated.

PPE_Donning_Sequence Start Start: Prepare for Handling this compound HandHygiene1 Perform Hand Hygiene Start->HandHygiene1 ShoeCovers Don Shoe Covers HandHygiene1->ShoeCovers InnerGloves Don Inner Nitrile Gloves ShoeCovers->InnerGloves Gown Don Impervious Gown InnerGloves->Gown OuterGloves Don Outer Nitrile Gloves Gown->OuterGloves EyeFaceProtection Don Eye/Face Protection OuterGloves->EyeFaceProtection RespiratoryProtection Don Respiratory Protection (if required) EyeFaceProtection->RespiratoryProtection End Ready for Handling RespiratoryProtection->End

PPE Donning Sequence for this compound Handling.

Waste_Disposal_Workflow Start Start: this compound Handling Complete Segregate Segregate All Contaminated Items (Vials, PPE, Sharps) Start->Segregate SharpsContainer Place Sharps in Designated Hazardous Sharps Container Segregate->SharpsContainer WasteContainer Place Non-Sharp Waste in Labeled Hazardous Drug Waste Container Segregate->WasteContainer Seal Securely Seal All Containers SharpsContainer->Seal WasteContainer->Seal Store Store in Designated Hazardous Waste Accumulation Area Seal->Store Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Pickup End End: Proper Disposal Pickup->End

Disposal Workflow for this compound-Contaminated Materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.